molecular formula C8H10O3 B146663 2,3-Dimethoxyphenol CAS No. 5150-42-5

2,3-Dimethoxyphenol

Cat. No.: B146663
CAS No.: 5150-42-5
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxyphenol is a plant-derived phenylpropanoid compound that is glycosidated to form glycoside compound.>2, 3-Dimethoxyphenol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 2, 3-Dimethoxyphenol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5150-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW147I6C84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethoxyphenol, a significant methoxyphenolic compound. This document details its chemical and physical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and explores its potential biological activities, including its interaction with key signaling pathways.

Core Data Presentation

Chemical and Physical Properties

This compound, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is a clear orange to brownish liquid at room temperature.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number5150-42-5[2][3][4]
Molecular FormulaC₈H₁₀O₃[2][3][4]
Molecular Weight154.16 g/mol [2][3][4]
IUPAC NameThis compound[5]
SynonymsPyrogallol 1,2-dimethyl ether, 1-Hydroxy-2,3-dimethoxybenzene[2][3][5][6]
InChI KeyQSZCGGBDNYTQHH-UHFFFAOYSA-N[2]
SMILESCOc1cccc(O)c1OC[2]

Table 2: Physical Properties

PropertyValueReference
Physical FormLiquid[2]
AppearanceClear orange to brownish liquid[1]
Boiling Point233-234 °C (lit.)[1][2]
Density1.182 g/mL at 25 °C (lit.)[1][2]
Refractive Indexn20/D 1.539 (lit.)[2]
Flash Point109 °C (228.2 °F) - closed cup[2]
SolubilitySoluble in chloroform.[1][7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueData Availability
¹H NMRAvailable[8]
¹³C NMRAvailable[8]
Infrared (IR) SpectroscopyAvailable[8]
Mass Spectrometry (MS)Available[8]

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Pathway

G Pyrogallol Pyrogallol Reaction O-Methylation Pyrogallol->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product Selective Methylation

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Methodology (Proposed)

  • Reaction Setup: To a solution of pyrogallol (1 equivalent) in a suitable solvent such as acetone, add a mild base like potassium carbonate (2.5 equivalents).

  • Methylation: Add a methylating agent, for example, dimethyl sulfate (B86663) (2.2 equivalents), dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction should be stirred at reflux and monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate and concentrated. Purification can be achieved by column chromatography on silica (B1680970) gel.

Purification and Analysis

Column Chromatography (General Protocol)

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of hexane (B92381) and ethyl acetate is a common starting point for the purification of phenolic compounds. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack a glass column with the slurry.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Recrystallization (General Protocol)

If the purified this compound is a solid at low temperatures or can be crystallized from a suitable solvent system, recrystallization can be used for further purification.

  • Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

  • Procedure:

    • Dissolve the compound in the minimum amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Analytical Methods (General Protocols)

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically suitable for the analysis of phenolic compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common choice.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

  • Detection: Mass spectrometry (electron ionization mode) to obtain a mass spectrum for identification.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Chemical Synthesis ColumnChrom Column Chromatography Synthesis->ColumnChrom Crude Product Recrystal Recrystallization ColumnChrom->Recrystal Partially Pure HPLC HPLC Recrystal->HPLC Pure Product GCMS GC-MS Recrystal->GCMS NMR NMR Spectroscopy Recrystal->NMR IR IR Spectroscopy Recrystal->IR

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Biological Activity and Signaling Pathways

While the direct biological activities of this compound are not extensively documented in the provided search results, related o-methoxyphenols are known for their antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.

Potential Involvement in NF-κB and COX-2 Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2, which in turn produces prostaglandins (B1171923) that mediate inflammation. Some polyphenolic compounds are known to inhibit this cascade. It is plausible that this compound, as a methoxyphenol, may exert anti-inflammatory effects by interfering with this pathway.

Hypothesized Signaling Pathway Inhibition

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription (e.g., COX-2) NFkB->Gene COX2 COX-2 Enzyme Gene->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation DMP This compound DMP->IKK Inhibition? DMP->COX2 Inhibition?

Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB and COX-2 signaling pathways.

This guide serves as a foundational resource for professionals working with this compound. Further research is warranted to fully elucidate its synthetic pathways and biological functions.

References

An In-depth Technical Guide to 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenol, a member of the methoxybenzenes and phenols, is a chemical compound of significant interest in various scientific domains, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, characterized by a phenol (B47542) ring with two adjacent methoxy (B1213986) groups, imparts specific chemical and biological properties that are the subject of ongoing research. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and key biological activities of this compound, tailored for a scientific audience.

Molecular Structure and Properties

This compound is a substituted aromatic compound. The core of its structure is a benzene (B151609) ring bonded to a hydroxyl group (-OH) and two methoxy groups (-OCH₃) at positions 2 and 3, respectively.

Molecular Formula: C₈H₁₀O₃

The presence of the hydroxyl and methoxy groups makes the molecule polar and allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 154.16 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 5150-42-5[1][2]
Appearance Clear orange to brownish liquid[3]
Boiling Point 233-234 °C[2]
Density 1.182 g/mL at 25 °C[2]
Refractive Index n20/D 1.539[2]
Flash Point 109 °C

Synthesis Protocol

A plausible method for the synthesis of this compound is through the selective methylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene).

Experimental Protocol: Selective Methylation of Pyrogallol

Objective: To synthesize this compound by selectively methylating two of the three hydroxyl groups of pyrogallol.

Materials:

Procedure:

  • Prepare an aqueous solution of boric acid.

  • Dissolve pyrogallol in the boric acid solution. The boric acid acts as a protecting group for two adjacent hydroxyl groups, facilitating selective methylation of the remaining hydroxyl group and one of the protected groups.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to achieve a pH between 10.0 and 10.4.[1]

  • While maintaining the temperature and pH, add dimethyl sulfate dropwise to the reaction mixture. Use approximately 1.5 equivalents of dimethyl sulfate.[1]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of ~7.

  • Extract the aqueous layer multiple times with dichloromethane to separate the organic products.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, which will be a mixture of this compound and other methylated byproducts, can be purified using column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Research suggests that this compound and related methoxyphenols possess anti-inflammatory and antioxidant properties. One of the key mechanisms underlying these effects is the modulation of the NF-κB signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like ICAM-1.

A derivative of this compound, 2,3-dimethoxy-2′-hydroxychalcone, has been shown to inhibit TNF-α-induced NF-κB activation.[4] This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[4] This mechanism suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Studies on various 2-methoxyphenols have demonstrated their potential as COX-2 inhibitors.[2] The structural features of this compound make it a candidate for investigation as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The mechanism of inhibition is believed to involve the binding of the phenolic compound to the active site of the COX-2 enzyme, preventing the binding of its substrate, arachidonic acid.

COX_Inhibition_Workflow Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation DMP This compound DMP->COX2_Enzyme Inhibits

Caption: Proposed mechanism of COX-2 inhibition by this compound.

Conclusion

This compound is a versatile molecule with potential applications in drug discovery and development. Its anti-inflammatory properties, mediated through the inhibition of key signaling pathways such as NF-κB and enzymes like COX-2, make it an attractive starting point for the design of novel therapeutic agents. The synthetic route from the readily available precursor, pyrogallol, further enhances its appeal for research and development. This technical guide provides a foundational understanding of the key characteristics of this compound, which will be valuable for scientists and researchers working in this area.

References

An In-depth Technical Guide to 2,3-Dimethoxyphenol (Pyrogallol 1,2-dimethyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenol, also known by its synonym Pyrogallol 1,2-dimethyl ether, is an aromatic organic compound with significant potential in various scientific and industrial applications. As a member of the methoxyphenol family, it is of particular interest to researchers in medicinal chemistry and drug development due to the established antioxidant and anti-inflammatory properties of this class of compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical Identity and Synonyms

This compound is a substituted phenol (B47542) with two methoxy (B1213986) groups at positions 2 and 3 of the benzene (B151609) ring.[1] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

A comprehensive list of synonyms for this compound is provided in the table below:

Synonym Reference
Pyrogallol 1,2-dimethyl ether[1]
1-Hydroxy-2,3-dimethoxybenzene[1]
Phenol, 2,3-dimethoxy-[1]
NSC 80659[1]
EINECS 225-922-2[1]
UNII-OW147I6C84[1]
2,3-dimethoxy phenol[1]
1,2-Dimethylpyrogallol
2,3-DMP

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data for this compound.

Property Value Units Reference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Clear orange to brownish liquid
Boiling Point 233-234°C
Density 1.182g/mL at 25 °C
Refractive Index (n20/D) 1.539
Solubility Soluble in Chloroform
pKa 9.99 ± 0.18 (Predicted)
LogP 1.49 (Predicted)

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-3-methoxybenzaldehyde (B140153) (o-Vanillin)

This protocol is adapted from established procedures for the oxidation of substituted benzaldehydes.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer, dissolve 15.2 g (0.1 mol) of 2-hydroxy-3-methoxybenzaldehyde in 100 mL of 2 M sodium hydroxide solution. Cool the mixture in an ice bath.

  • Oxidation: While stirring vigorously, add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise via a dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, continue stirring at room temperature for 2 hours.

  • Hydrolysis and Neutralization: Heat the reaction mixture to 60 °C for 1 hour to ensure complete reaction. Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Purification of this compound

Purification of the synthesized this compound can be achieved through vacuum distillation or column chromatography.[2]

4.2.1 Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point under the applied pressure.

4.2.2 Column Chromatography: [2]

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

Methoxyphenols, including this compound, are recognized for their antioxidant and anti-inflammatory properties.[3] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

Antioxidant Activity

The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Anti-inflammatory Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the anti-inflammatory effects of related phenolic compounds are known to involve key pathways such as the Nrf2/HO-1 and STAT3 signaling cascades. Phenolic compounds can modulate these pathways to reduce the expression of pro-inflammatory mediators.[4][5]

5.2.1 Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators (like some phenolic compounds), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory effects.

Nrf2_HO1_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Phenolic This compound (or related compounds) Phenolic->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 Activates transcription HO1_Protein HO-1 Protein HO1->HO1_Protein Translation AntiInflammatory Anti-inflammatory Effects HO1_Protein->AntiInflammatory Mediates Nrf2_n->ARE Binds to STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to STAT3_dimer_n p-STAT3 Dimer TargetGenes Target Genes (Pro-inflammatory) Inflammation Inflammation TargetGenes->Inflammation Promotes Phenolic This compound (or related compounds) Phenolic->JAK Inhibits Phenolic->STAT3_active Inhibits phosphorylation STAT3_dimer_n->TargetGenes Activates transcription

References

The Biological Activity of 1-Hydroxy-2,3-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3-dimethoxybenzene, also known as 2,3-dimethoxyphenol, is a phenolic compound belonging to the methoxybenzene class. While direct and extensive research on the specific biological activities of this molecule is limited, its structural similarity to other well-studied methoxylated phenols and pyrogallol (B1678534) derivatives suggests a potential for a range of pharmacological effects. This guide provides an in-depth overview of the plausible biological activities of 1-Hydroxy-2,3-dimethoxybenzene by examining data from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential areas for future investigation.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence this activity.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific DPPH radical scavenging IC50 values for 1-Hydroxy-2,3-dimethoxybenzene, the following table summarizes the antioxidant activities of related phenolic compounds to provide a comparative context.

CompoundAssayIC50 / ActivityReference
PyrogallolDPPH Scavenging92.37% inhibition at 500 µM[1]
Pyrogallol DimerDPPH Scavenging40.77% inhibition at 500 µM[1]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)DPPH Scavenging50.2 ± 2.8 µM[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)DPPH Scavenging75.8 ± 2.5 µM[2]
Eugenol (4-allyl-2-methoxyphenol)DPPH ScavengingIC50 not specified, but demonstrated activity[3]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)DPPH ScavengingIC50 not specified, but demonstrated activity[3]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Procedure:

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

    • The test compound (1-Hydroxy-2,3-dimethoxybenzene) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

    • A standard antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner.

  • Assay:

    • In a 96-well microplate, a small volume of the test compound solution at various concentrations is added to the wells.

    • An equal volume of the DPPH solution is added to each well.

    • A control well contains the solvent and the DPPH solution.

    • A blank well contains the solvent and methanol.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (Violet) B Add Antioxidant (e.g., 1-Hydroxy-2,3-dimethoxybenzene) A->B Reaction Initiation C Incubate in Dark B->C Radical Scavenging E Reduced DPPH (Yellow) C->E D Measure Absorbance (517 nm) E->D Spectrophotometry

Figure 1: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Methoxylated phenolic compounds have demonstrated anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response. It is plausible that 1-Hydroxy-2,3-dimethoxybenzene shares these characteristics.

Quantitative Data from Structurally Related Compounds

The following table presents the anti-inflammatory activity of various methoxyphenolic compounds, which may serve as an indicator of the potential activity of 1-Hydroxy-2,3-dimethoxybenzene.

CompoundCell LineAssayIC50Reference
DiapocyninHuman Airway CellsInhibition of various inflammatory mediators20.3 µM[4]
2-MethoxyhydroquinoneHuman Airway CellsInhibition of various inflammatory mediators64.3 µM[4]
ApocyninHuman Airway CellsInhibition of various inflammatory mediators146.6 µM[4]
4-Amino-2-methoxyphenolHuman Airway CellsInhibition of various inflammatory mediators410 µM[4]
2-Methoxy-4-vinylphenol (2M4VP)RAW264.7 cellsInhibition of NO and PGE2 productionDose-dependent inhibition observed[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (1-Hydroxy-2,3-dimethoxybenzene).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL). A negative control group (without LPS) and a positive control group (with LPS but without the test compound) are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Assay:

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

    • After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Compound 1-Hydroxy-2,3- dimethoxybenzene Compound->IKK Potential Inhibition

Figure 2: Potential inhibition of the NF-κB signaling pathway.

G cluster_mapk MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression Compound 1-Hydroxy-2,3- dimethoxybenzene Compound->MAPKK Potential Inhibition

Figure 3: Potential modulation of the MAPK signaling pathway.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-documented. Guaiacol (2-methoxyphenol) and its derivatives, which are structurally similar to 1-Hydroxy-2,3-dimethoxybenzene, have shown activity against a range of microorganisms.[6][7]

Quantitative Data from Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several related compounds against common bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference
PyrogallolStaphylococcus aureus512[1]
PyrogallolEscherichia coli256[1]
Pyrogallol DimerStaphylococcus aureus8[1]
Pyrogallol DimerEscherichia coli8[1]
EugenolStaphylococcus aureusMIC not specified in µg/mL, reported as 0.75 mM[3]
EugenolEscherichia coliMIC not specified in µg/mL, but activity demonstrated[3]
3,3'-dimethoxycurcuminCandida species15.6 - 62.5[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • A positive control well contains the broth and the inoculum without the test compound.

    • A negative control well contains the broth only.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the absorbance with a microplate reader.

Anticancer Activity

Many phenolic and methoxylated compounds have been investigated for their cytotoxic effects on various cancer cell lines. The potential of 1-Hydroxy-2,3-dimethoxybenzene as an anticancer agent warrants investigation.

Quantitative Data from Structurally Related Compounds

The following table provides IC50 values for the cytotoxicity of related compounds against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3,5,3',4'-tetramethoxy trans-stilbeneABCG2-transfected HEK2930.16 (as an inhibitor of mitoxantrone (B413) efflux)[9]
4-allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)0.400 µg/mL[10]
4-allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)5.73 µg/mL[10]
4-allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)1.29 µg/mL[10]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)SMMC-7721 (Liver Cancer)Broad-spectrum activity reported[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)K562 (Leukemia)Broad-spectrum activity reported[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

  • Treatment: The cells are treated with various concentrations of the test compound (1-Hydroxy-2,3-dimethoxybenzene) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with 1-Hydroxy-2,3-dimethoxybenzene A->B C Add MTT Reagent B->C D Incubate C->D E Living Cells Reduce MTT (Purple Formazan) D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Figure 4: Workflow for the MTT cytotoxicity assay.

While direct experimental evidence for the biological activities of 1-Hydroxy-2,3-dimethoxybenzene is currently limited in the scientific literature, its structural characteristics strongly suggest potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The data from structurally analogous compounds provide a compelling rationale for further investigation into this molecule. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and conduct studies to elucidate the specific pharmacological profile of 1-Hydroxy-2,3-dimethoxybenzene. Such research could uncover a novel therapeutic agent with applications in a variety of disease areas.

References

The Natural Occurrence of 2,3-Dimethoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2,3-dimethoxyphenol, a phenolic compound with significant potential in pharmaceutical and other industrial applications. This document details its presence in natural sources, methods for its extraction and quantification, and its known biological activities, including insights into relevant signaling pathways.

Introduction to this compound

This compound, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is an aromatic organic compound belonging to the class of methoxybenzenes.[1] Its chemical structure, characterized by a benzene (B151609) ring with a hydroxyl group and two adjacent methoxy (B1213986) groups, imparts it with notable antioxidant and antimicrobial properties.[2][3] This compound serves as a versatile precursor in the synthesis of fragrances, flavors, agrochemicals, and pharmaceutical agents.[2] Its natural origins are primarily linked to the thermal degradation of lignin, a major component of wood.[4][5]

Natural Occurrence

The primary natural source of this compound is wood smoke, where it is formed as a pyrolysis product of lignin.[4][5][6] Hardwoods, in particular, are known to produce smoke rich in dimethoxyphenols.[4] While its presence has been confirmed in the smoke of various woods, including birchwood, specific quantitative data remains limited in publicly available literature.[4][7]

Table 1: Natural Sources of this compound and Related Methoxyphenols

Natural SourceCompound ClassSpecific Compound(s) IdentifiedQuantitative DataReference(s)
Birchwood SmokeMethoxyphenolsThis compoundPresent, but not quantified[7]
Hardwood SmokeDimethoxyphenolsVarious, including 2,6-dimethoxyphenolNot specified for this compound[4]
Ambient Atmospheric Particulate Matter (from wood combustion)MethoxyphenolsThis compoundParticle-bound concentrations of total methoxyphenols ranged from <0.1 to 22 ng/m³[7][8]

Experimental Protocols

Extraction of Phenolic Compounds from Wood Smoke Condensate

The following protocol is a generalized method for the solvent extraction of phenolic compounds from wood smoke condensate, which can be adapted for the isolation of this compound.

  • Sample Preparation: Collect wood smoke condensate by passing smoke through a cold trap or a series of impingers containing a suitable solvent like methanol (B129727) or dichloromethane.

  • Liquid-Liquid Extraction:

    • Concentrate the collected condensate under reduced pressure.

    • Redissolve the residue in a mixture of diethyl ether and water.

    • Perform a liquid-liquid extraction against an aqueous sodium bicarbonate solution to remove acidic components.

    • Subsequently, extract the organic phase with an aqueous sodium hydroxide (B78521) solution to separate the phenolic compounds as their sodium salts.

    • Acidify the alkaline aqueous phase with a strong acid (e.g., HCl) to a pH of approximately 2 to regenerate the free phenols.

    • Extract the acidified aqueous phase with diethyl ether.

  • Drying and Concentration: Dry the resulting ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude phenolic fraction.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of this compound in a natural extract, adapted from established methods for methoxyphenol analysis.[7][8]

  • Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the phenolic compounds is typically derivatized. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base like pyridine.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode, with an injection volume of 1 µL.

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp up to 300°C at 5°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: Create a calibration curve using certified standards of this compound. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction efficiency and instrument response.

Biological Activity and Signaling Pathways

This compound exhibits both antioxidant and antimicrobial properties, which are common among phenolic compounds.

Antioxidant Activity

Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of electron-donating methoxy groups on the benzene ring can enhance this activity. While the specific antioxidant signaling pathways of this compound have not been elucidated, polyphenols, in general, are known to modulate cellular antioxidant responses.

Antimicrobial Activity

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes.[9][10][11] The lipophilic nature of the benzene ring allows these compounds to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.

Anti-inflammatory Activity and Potential Signaling Pathway Involvement

Many phenolic compounds exhibit anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][12][13] Polyphenols have been shown to inhibit this pathway by preventing the degradation of IκB, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[12][13]

Another relevant pathway is the cyclooxygenase (COX) pathway. Some methoxyphenols have been shown to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[14]

Diagram 1: Generalized Experimental Workflow for Extraction and Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis A Wood Smoke Condensate B Liquid-Liquid Extraction A->B C Crude Phenolic Extract B->C D Derivatization (Acetylation) C->D E GC-MS Analysis D->E F Quantification E->F

Caption: A generalized workflow for the extraction and analysis of this compound.

Diagram 2: Hypothesized Inhibition of the NF-κB Signaling Pathway by Polyphenols

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB binds NFkB NF-κB NFkB->IkB_NFkB binds NFkB_n NF-κB IkB_NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Inflammatory Stimulus Stimulus->IKK Polyphenol Polyphenol (e.g., this compound) Polyphenol->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by polyphenols.

Diagram 3: Postulated Antimicrobial Mechanism of Phenolic Compounds

antimicrobial_mechanism Phenol This compound Membrane Bacterial Cell Membrane Lipid Bilayer Phenol->Membrane:f1 interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action for phenolic compounds.

Conclusion

This compound is a naturally occurring phenolic compound with promising biological activities. Its primary natural source is wood smoke, resulting from the thermal degradation of lignin. While its presence in these sources is confirmed, further research is required to quantify its concentration in various natural matrices. The experimental protocols for extraction and analysis outlined in this guide provide a solid foundation for researchers investigating this compound. The antioxidant, antimicrobial, and potential anti-inflammatory properties of this compound, possibly mediated through pathways such as NF-κB and COX, make it a compelling candidate for further investigation in drug discovery and development.

References

Spectroscopic Profile of 2,3-Dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethoxyphenol, a key aromatic building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.90 - 6.55Multiplet3HAr-H
5.75 (broad)Singlet1HOH
3.87Singlet3HO-CH₃ (C2)
3.85Singlet3HO-CH₃ (C3)
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
147.2C -OH (C1)
146.9C -OCH₃ (C2)
137.8C -OCH₃ (C3)
120.2Ar-C H
118.0Ar-C H
108.5Ar-C H
60.8O-C H₃
55.9O-C H₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Varian CFT-20 NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse ('zg30')

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled with NOE ('zgpg30')

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 0 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Frequency (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
1280 - 1200StrongC-O stretch (aryl ether)
1120 - 1020StrongC-O stretch (alkyl ether)
Experimental Protocol: IR Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of liquid this compound was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zRelative Intensity (%)Proposed Fragment
154100[M]⁺ (Molecular Ion)
13980[M - CH₃]⁺
11145[M - CH₃ - CO]⁺
9630[M - CH₃ - CO - CH₃]⁺
7725[C₆H₅]⁺
Experimental Protocol: Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound in dichloromethane (B109758) was prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: 40 - 450 amu

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Compound Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR NMR Prep_IR Place on ATR Crystal Compound->Prep_IR IR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Fourier Transform, Baseline Correction Acq_IR->Proc_IR Proc_MS Chromatogram Extraction, Mass Spectrum Generation Acq_MS->Proc_MS Analysis Structure Elucidation & Confirmation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethoxyphenol. The document details the interpretation of the spectrum, presents quantitative data in a structured format, and outlines the experimental protocol for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Hydroxyl Proton (-OH)~5.7Broad Singlet-1H
Aromatic Proton (H-6)6.95Doublet of Doublets8.2, 1.51H
Aromatic Proton (H-5)6.84Triplet8.21H
Aromatic Proton (H-4)6.64Doublet of Doublets8.2, 1.51H
Methoxy (B1213986) Protons (C2-OCH₃)3.89Singlet-3H
Methoxy Protons (C3-OCH₃)3.88Singlet-3H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents several key features that allow for its unambiguous structural confirmation.

  • Methoxy Groups: Two sharp singlets are observed in the upfield region at 3.89 and 3.88 ppm. Each of these signals integrates to three protons, which is characteristic of two distinct methoxy (-OCH₃) groups. Their chemical shifts are consistent with methoxy groups attached to an aromatic ring.

  • Aromatic Protons: The aromatic region of the spectrum, between 6.60 and 7.00 ppm, displays a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring.

    • The signal at 6.84 ppm appears as a triplet with a coupling constant of 8.2 Hz. This pattern and coupling constant are indicative of a proton with two ortho-coupled neighboring protons. This corresponds to the proton at the C5 position (H-5).

    • The signals at 6.95 ppm and 6.64 ppm both appear as doublets of doublets. This splitting arises from one large ortho-coupling (J = 8.2 Hz) to H-5 and one smaller meta-coupling (J = 1.5 Hz). These signals are assigned to the protons at the C6 (H-6) and C4 (H-4) positions, respectively. The downfield shift of H-6 is attributed to its proximity to the deshielding phenolic oxygen.

  • Hydroxyl Proton: A broad singlet is typically observed around 5.7 ppm, corresponding to the phenolic hydroxyl (-OH) proton. The broadness of this signal is due to chemical exchange and the absence of coupling to neighboring protons. The chemical shift of this proton is concentration and solvent dependent. Its identity can be confirmed by a "D₂O shake" experiment, where the addition of deuterium (B1214612) oxide would cause the disappearance of this signal.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
  • Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.
  • The resulting spectrum is phased and the baseline is corrected.
  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.
  • The signals are integrated to determine the relative number of protons.
  • The multiplicities and coupling constants are measured.

Visualization of the Interpretation Workflow

The logical process for interpreting the ¹H NMR spectrum of this compound can be visualized as a workflow diagram.

G Workflow for ¹H NMR Spectrum Interpretation of this compound cluster_structure_elucidation Structure Elucidation A Prepare Sample in CDCl3 with TMS B Acquire ¹H NMR Spectrum A->B C Process FID (FT, Phasing, Baseline Correction) B->C D Identify Solvent and TMS Peaks C->D E Analyze Upfield Region (0-4 ppm) D->E F Analyze Downfield Region (5-8 ppm) D->F J Assign Methoxy Group Signals (2x -OCH3) E->J G Identify Broad Exchangeable Proton F->G H Analyze Aromatic Region Splitting Patterns F->H L Assign Hydroxyl Proton (-OH) G->L K Assign Aromatic Protons (H-4, H-5, H-6) based on Multiplicity and J-coupling H->K I Measure Integration Values I->J I->K I->L M Confirm Structure of this compound J->M K->M L->M

Caption: Logical workflow for interpreting the 1H NMR spectrum.

An In-depth Technical Guide to the Key Infrared Spectral Peaks of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key absorption peaks in the Fourier-transform infrared (FTIR) spectrum of 2,3-dimethoxyphenol. Understanding its spectral features is crucial for the identification, quality control, and structural elucidation of this compound in research and development settings. This compound, a substituted phenol (B47542) and methoxybenzene, possesses distinct functional groups that give rise to a characteristic infrared spectrum.

Key Spectral Features of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and trisubstituted benzene (B151609) ring functional groups. The principal absorptions are detailed below.

  • O-H Stretching: A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in phenols.[1][2] The significant broadness of this peak is a direct result of intermolecular hydrogen bonding between phenol molecules.[1][3]

  • C-H Stretching: The spectrum exhibits two types of C-H stretching vibrations.

    • Aromatic C-H Stretch: Weak to medium sharp bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of sp²-hybridized carbon-hydrogen bonds on the benzene ring.[4][5]

    • Aliphatic C-H Stretch: Stronger, sharp absorptions are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These are due to the asymmetric and symmetric stretching vibrations of the sp³-hybridized carbon-hydrogen bonds within the two methyl (-CH₃) groups of the methoxy substituents.[6]

  • C=C Aromatic Ring Stretching: A series of medium to strong, sharp peaks are found in the 1600-1450 cm⁻¹ region.[5][7] These absorptions arise from the complex carbon-carbon double bond stretching vibrations within the aromatic ring.[1]

  • C-O Stretching: As a molecule containing both a phenol and two aryl-alkyl ether groups, this compound displays strong and characteristic C-O stretching bands.

    • Phenolic C-O Stretch: A strong band is expected around 1220 cm⁻¹, which is typical for the C-O stretch in phenols.[1]

    • Aryl-Alkyl Ether C-O Stretches: Aryl alkyl ethers typically show two distinct C-O stretching bands: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹.[8][9][10] These strong absorptions are key identifiers for the methoxy groups.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule. This includes C-H in-plane and out-of-plane bending vibrations. For a 1,2,3-trisubstituted benzene ring, characteristic C-H out-of-plane bending bands are expected, which can help confirm the substitution pattern.[4][11]

Data Presentation: Summary of Key IR Peaks

The expected infrared absorption peaks for this compound are summarized in the table below. These ranges are based on established spectroscopic principles for its constituent functional groups.

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600–3200Strong, BroadPhenolic O-HO-H Stretch (H-bonded)
3100–3000Medium, SharpAromatic C-HC-H Stretch
2960–2850Medium-Strong, SharpMethoxy C-H (-CH₃)Asymmetric & Symmetric C-H Stretch
1600–1450Medium-Strong, SharpAromatic RingC=C Stretch
1300–1200Strong, SharpAryl-O-CH₃ & Phenol C-OAsymmetric C-O Stretch
1050–1010Strong, SharpAryl-O-CH₃Symmetric C-O Stretch
Below 900Medium-Strong, SharpAromatic RingC-H Out-of-Plane Bending

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the functional groups of this compound and their characteristic regions in the infrared spectrum.

IR_Peaks Compound This compound FG_OH Phenolic -OH Compound->FG_OH FG_Aromatic Aromatic Ring Compound->FG_Aromatic FG_Methoxy Methoxy -OCH3 Compound->FG_Methoxy Vib_OH_Stretch O-H Stretch (Hydrogen Bonded) FG_OH->Vib_OH_Stretch Vib_CO_Stretch_Phenol Phenolic C-O Stretch FG_OH->Vib_CO_Stretch_Phenol Vib_Ar_CH_Stretch Aromatic C-H Stretch FG_Aromatic->Vib_Ar_CH_Stretch Vib_Ar_CC_Stretch C=C Ring Stretch FG_Aromatic->Vib_Ar_CC_Stretch Vib_CH_Bend C-H Bending (Out-of-Plane) FG_Aromatic->Vib_CH_Bend Vib_Al_CH_Stretch Aliphatic C-H Stretch (in -CH3) FG_Methoxy->Vib_Al_CH_Stretch Vib_CO_Stretch_Asym Asymmetric C-O Stretch FG_Methoxy->Vib_CO_Stretch_Asym Vib_CO_Stretch_Sym Symmetric C-O Stretch FG_Methoxy->Vib_CO_Stretch_Sym WN_OH ~3600-3200 cm⁻¹ Vib_OH_Stretch->WN_OH WN_Ar_CH ~3100-3000 cm⁻¹ Vib_Ar_CH_Stretch->WN_Ar_CH WN_Ar_CC ~1600-1450 cm⁻¹ Vib_Ar_CC_Stretch->WN_Ar_CC WN_CH_Bend < 900 cm⁻¹ Vib_CH_Bend->WN_CH_Bend WN_Al_CH ~2960-2850 cm⁻¹ Vib_Al_CH_Stretch->WN_Al_CH WN_CO_Asym ~1300-1200 cm⁻¹ Vib_CO_Stretch_Asym->WN_CO_Asym WN_CO_Sym ~1050-1010 cm⁻¹ Vib_CO_Stretch_Sym->WN_CO_Sym Vib_CO_Stretch_Phenol->WN_CO_Asym

Functional group origins of key IR peaks in this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standard procedure for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

1. Objective: To acquire the mid-infrared (4000-400 cm⁻¹) spectrum of a neat sample of this compound.

2. Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

  • Sample of this compound (98% purity or higher)

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free laboratory wipes (e.g., Kimwipes™)

  • Personal Protective Equipment (PPE): safety goggles, gloves

3. Spectrometer Setup:

  • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Set the data acquisition parameters:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (for both background and sample)

    • Data Format: Transmittance or Absorbance

4. Background Collection:

  • Ensure the ATR crystal surface is impeccably clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

  • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

5. Sample Measurement:

  • Place a single drop of neat this compound liquid directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • If using an ATR accessory with a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the crystal.

  • Collect the sample spectrum using the same parameters as the background scan.

6. Data Processing and Cleaning:

  • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

  • If necessary, apply an ATR correction algorithm available in the software to account for the wavelength-dependent depth of penetration of the IR beam. This will make the resulting spectrum appear more like a traditional transmission spectrum.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • After measurement, thoroughly clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe dampened with isopropanol. Ensure the crystal is completely dry before the next use.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,3-dimethoxyphenol. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a critical step in various research and development applications, including natural product chemistry and drug discovery. This document outlines the primary fragmentation pathways, presents quantitative data, and provides standardized experimental protocols for analysis.

Core Fragmentation Analysis

Under electron ionization (EI), this compound (C₈H₁₀O₃, molecular weight: 154.16 g/mol ) undergoes a series of characteristic fragmentation reactions. The fragmentation pattern is primarily dictated by the presence of the hydroxyl and two adjacent methoxy (B1213986) functional groups on the aromatic ring.

The initial event is the ionization of the molecule, resulting in the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 154. The subsequent fragmentation is dominated by the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable, resonance-stabilized cation.

A secondary fragmentation pathway involves the loss of a molecule of formaldehyde (B43269) (CH₂O) from the molecular ion. Further fragmentation can occur through the sequential loss of carbon monoxide (CO) and other small neutral molecules, leading to a series of characteristic fragment ions.

Quantitative Fragmentation Data

Due to the limited availability of a publicly accessible, quantitative mass spectrum for this compound, the following table presents the fragmentation data for its close isomer, 2,6-dimethoxyphenol (B48157), obtained from the NIST Mass Spectrometry Data Center. The fragmentation patterns of these isomers are expected to be very similar, providing valuable insight for the identification of this compound.

m/zRelative Intensity (%)Proposed Fragment Ion
154100[C₈H₁₀O₃]⁺• (Molecular Ion)
13945[M - CH₃]⁺
11123[M - CH₃ - CO]⁺
9621[C₆H₈O]⁺•
9317[C₆H₅O]⁺
8115[C₅H₅O]⁺
6914[C₄H₅O]⁺
6513[C₅H₅]⁺

Data corresponds to the mass spectrum of 2,6-dimethoxyphenol from the NIST WebBook.

Key Fragmentation Pathways

The major fragmentation pathways for dimethoxyphenols, as exemplified by the 2,6-isomer, are illustrated below. These pathways are predicted to be highly similar for this compound.

Fragmentation_Pathway M [C₈H₁₀O₃]⁺• m/z = 154 F1 [M - CH₃]⁺ m/z = 139 M->F1 - •CH₃ F3 [M - CH₂O]⁺• m/z = 124 M->F3 - CH₂O F2 [M - CH₃ - CO]⁺ m/z = 111 F1->F2 - CO F4 [M - CH₂O - CO]⁺• m/z = 96 F3->F4 - CO

Caption: Proposed fragmentation pathways of dimethoxyphenol.

Experimental Protocols

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for complex matrices): For the analysis of this compound in complex samples (e.g., plant extracts, biological fluids), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

The workflow for a typical GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Interpretation & Reporting LibrarySearch->Interpretation

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive identification, it is recommended to compare the obtained mass spectrum of a sample with that of an authentic reference standard analyzed under the same experimental conditions.

In-Depth Technical Guide to the Safe Handling of 2,3-Dimethoxyphenol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,3-Dimethoxyphenol (CAS 5150-42-5), a vital compound in various research and development applications. Adherence to the following protocols and safety measures is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Although the toxicological properties of this substance have not been fully investigated, ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experiments.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₃[1][3]
Molecular Weight 154.16 g/mol [1][3]
Appearance Clear orange to brown liquid[3][4]
Boiling Point 233-234 °C[1][4][5]
Flash Point 108 - 109 °C (226.4 - 228.2 °F) - closed cup[1][5][6]
Density 1.182 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.539 (lit.)[1]
Solubility Soluble in chloroform.[4][7]
Vapor Pressure 0.038 mmHg @ 25 °C (est)[8]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors, mist, or gas.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Chemical safety goggles or face shield) Hand_Protection Hand Protection (Appropriate protective gloves) Body_Protection Body Protection (Lab coat, long pants, closed-toe shoes) Respiratory_Protection Respiratory Protection (NIOSH-approved respirator if ventilation is inadequate) End Proceed with Experiment Respiratory_Protection->End Start Start Handling Procedure Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Check_Ventilation Adequate Ventilation? Start->Check_Ventilation Check_Ventilation->Respiratory_Protection No Check_Ventilation->End Yes

Figure 1: Personal Protective Equipment selection workflow for handling this compound.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][9]

  • Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149. Always use a NIOSH or European Standard EN 149 approved respirator when necessary.[3]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]

Accidental Release and Firefighting Measures

Accidental Release: In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., dry sand or earth).

  • Place the absorbed material into a chemical waste container.

  • Clean up spills immediately.[3]

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small, Contained Spill Assess->Small_Spill Minor Large_Spill Large or Uncontained Spill Assess->Large_Spill Major PPE Don Appropriate PPE Small_Spill->PPE Evacuate Evacuate Area Large_Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up with Inert Material Contain->Cleanup Dispose Dispose of Waste in a Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Figure 2: Emergency response workflow for a this compound spill.

Firefighting Measures:

  • Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: When heated to decomposition, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[3]

  • Incompatible Materials: Incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[3]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[3]

Experimental Protocols

The following are representative experimental protocols involving dimethoxyphenols. These should be adapted and optimized for specific laboratory conditions and research goals. A thorough risk assessment should be conducted before commencing any new experimental procedure.

Representative Synthesis: O-Methylation of a Dihydroxybenzene Derivative

This protocol is a general representation of the synthesis of a dimethoxyphenol from a dihydroxybenzene precursor.

Materials:

  • Dihydroxybenzene derivative (e.g., pyrogallol)

  • Methylating agent (e.g., dimethyl sulfate (B86663) - Caution: Highly Toxic )

  • Base (e.g., sodium hydroxide)

  • Anhydrous solvent (e.g., acetone (B3395972) or ethanol)

  • Deionized water

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • In a well-ventilated fume hood, dissolve the dihydroxybenzene derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of the base (e.g., aqueous sodium hydroxide) to the flask while stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation to obtain the desired dimethoxyphenol.

Application in Research: Studying Nitrosative Deamination of DNA Bases

This compound has been used to study the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS).[1] The following is a generalized protocol for such a study.

Materials:

  • This compound

  • DNA base or nucleoside (e.g., 2'-deoxyguanosine)

  • Nitrosating agent (e.g., sodium nitrite)

  • Buffer solution (to simulate physiological pH)

  • HPLC-DAD-MS system for analysis

  • Vials and incubator

Procedure:

  • Prepare stock solutions of this compound, the DNA base, and the nitrosating agent in the appropriate buffer.

  • In a series of vials, mix the DNA base solution with varying concentrations of the nitrosating agent.

  • In a parallel set of vials, add the this compound solution to the DNA base and nitrosating agent mixture to test its effect on deamination.

  • Include control vials containing only the DNA base and buffer.

  • Incubate all vials at a controlled temperature (e.g., 37 °C) for a specific period.

  • At various time points, take aliquots from each vial and quench the reaction (e.g., by flash-freezing or adding a quenching agent).

  • Analyze the samples by HPLC-DAD-MS to identify and quantify the deamination products (e.g., xanthine (B1682287) from guanine).

  • Compare the extent of deamination in the presence and absence of this compound to evaluate its potential protective or pro-oxidant effects.

Disposal Considerations

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory training. Always prioritize safety and adhere to established protocols when working with this or any other chemical.

References

2,3-Dimethoxyphenol: A Technical Guide to a Plant-Derived Phenylpropanoid Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenol is a plant-derived phenylpropanoid compound belonging to the methoxyphenol class of molecules. Phenylpropanoids are a diverse group of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. They exhibit a wide range of biological activities, making them a subject of significant interest in pharmacology and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and explores the known biological activities and mechanisms of action of the broader class of methoxyphenols, providing a framework for understanding its potential therapeutic applications. While specific experimental data for this compound is limited in publicly available research, this guide will leverage data from closely related methoxyphenolic compounds to infer its potential biological activities and guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol [1]
CAS Number 5150-42-5
Appearance Liquid
Boiling Point 233-234 °C
Density 1.182 g/mL at 25 °C
Refractive Index n20/D 1.539
Synonyms Pyrogallol 1,2-dimethyl ether

Natural Sources

While this compound is stated to be a plant-derived phenylpropanoid, specific plant sources are not extensively documented in the available literature. Its isomer, 2,6-dimethoxyphenol (B48157) (syringol), is a known product of lignin (B12514952) pyrolysis and is found in wood smoke.[2] The structural similarity suggests that this compound may also be a component of lignin or a product of its degradation in various plant species. Further research is required to identify and quantify its presence in the plant kingdom.

Biological Activities and Therapeutic Potential

The biological activities of methoxyphenols, as a class, are well-documented, with significant evidence pointing towards their antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy (B1213986) groups, which modulate the electronic properties of the aromatic ring.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add a solution of the test compound (e.g., this compound) at various concentrations to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.[3]

Anti-inflammatory Activity

Methoxyphenolic compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6] A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on COX-2 activity.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound (e.g., this compound) at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a specific incubation period, terminate the reaction.

    • Quantify the product of the reaction (e.g., prostaglandin (B15479496) E2) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined.[3]

Neuroprotective Effects

Polyphenolic compounds, including methoxyphenols, are increasingly being investigated for their neuroprotective potential.[5] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system makes them promising candidates for the treatment of neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from damage induced by excessive glutamate (B1630785), a key mechanism in many neurodegenerative conditions.

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line.

  • Treatment:

    • Pre-treat the neuronal cultures with the test compound (e.g., this compound) at various concentrations for a specified period.

    • Expose the cells to a toxic concentration of glutamate.

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathway Modulation

The biological activities of methoxyphenols are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Inhibition by Methoxyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation NFkB_IkB NF-κB/IκB Complex NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces

Inhibition of the NF-κB signaling pathway by methoxyphenols.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_activation Activation by Methoxyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2/Keap1 Complex ROS->Nrf2_Keap1 This compound This compound This compound->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nrf2_Keap1->Keap1 Releases Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2_n->ARE Binds to Genes Antioxidant Gene Expression ARE->Genes Induces

Activation of the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This compound, as a plant-derived phenylpropanoid, holds potential for various therapeutic applications, particularly in areas where antioxidant, anti-inflammatory, and neuroprotective activities are beneficial. While direct experimental evidence for its efficacy and mechanisms is currently sparse, the well-established biological activities of the broader class of methoxyphenols provide a strong rationale for further investigation.

Future research should focus on:

  • Isolation and Identification: Identifying specific plant sources of this compound and quantifying its abundance.

  • In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the IC50 values for its antioxidant and anti-inflammatory activities and to evaluate its efficacy in animal models of disease.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

  • Structure-Activity Relationship Studies: Comparing the activity of this compound with other methoxyphenol isomers to understand the influence of the methoxy group positioning on its biological effects.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental frameworks and pathway diagrams offer a roadmap for future studies aimed at unlocking the full pharmacological potential of this intriguing natural compound.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dimethoxyphenol via Pyrogallol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethoxyphenol, also known as Pyrogallol (B1678534) 1,2-dimethyl ether, is a valuable chemical intermediate used in various research and development applications.[1][2] It has been utilized in studies on the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS) and as a building block in the synthesis of more complex molecules.[1][3] This document outlines a protocol for the synthesis of this compound. The described pathway involves the initial production of pyrogallol (1,2,3-trihydroxybenzene) from a suitable precursor, followed by a selective methylation step.

The synthesis begins with the decarboxylation of gallic acid (3,4,5-trihydroxybenzoic acid) to produce the key intermediate, pyrogallol.[4] This reaction is a well-established method for generating pyrogallol, often performed under heat in an aqueous medium.[4][5] Subsequently, the pyrogallol undergoes a challenging selective methylation to yield the target this compound. Direct methylation of pyrogallol can lead to a mixture of mono-, di-, and tri-methylated products due to the presence of three reactive hydroxyl groups.[6] Therefore, achieving high selectivity for the 2,3-dimethoxy product requires carefully controlled reaction conditions. An alternative, documented approach involves the decarboxylation of 2,3-dimethoxybenzoic acid (pyrogallol carboxylic acid 3,4-dimethyl ether), which directly yields the desired product.[3]

This protocol provides a procedural basis for researchers. Optimization of reaction parameters may be necessary to achieve desired yields and purity.

Experimental Protocols

Pathway 1: Synthesis from Gallic Acid via Pyrogallol Intermediate

This pathway is divided into two main stages:

  • Stage 1: Decarboxylation of Gallic Acid to Pyrogallol.

  • Stage 2: Selective Methylation of Pyrogallol to this compound.

Stage 1: Protocol for Decarboxylation of Gallic Acid

This protocol is adapted from established industrial and laboratory methods for producing pyrogallol from gallic acid by heating in an aqueous solution.[4][5]

Materials:

  • Gallic acid

  • Deionized water

  • High-pressure reaction vessel (autoclave)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)[5]

  • Activated carbon

  • Heating and stirring apparatus

  • Filtration and distillation/evaporation equipment

Procedure:

  • Combine gallic acid and deionized water in a high-pressure reaction vessel. A mass ratio of 2:1 to 6:1 water to gallic acid is recommended.[5]

  • Seal the vessel and begin heating with stirring.

  • Heat the mixture to a temperature between 180°C and 250°C.[5] The reaction is typically carried out for 0.5 to 4 hours.[5] Commercially, this is often done by heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave until the evolution of carbon dioxide ceases.[4]

  • After the reaction period, cool the vessel to room temperature.

  • Transfer the aqueous solution and extract the pyrogallol product using an appropriate organic solvent like diethyl ether.[5]

  • Collect the organic layers and evaporate the solvent to obtain crude pyrogallol.

  • For purification, the crude product can be dissolved in hot deionized water, treated with activated carbon for decolorization, filtered, and recrystallized.[5] Alternatively, purification can be achieved by sublimation or vacuum distillation.[4]

Stage 2: Protocol for Selective Methylation of Pyrogallol

Disclaimer: The direct selective methylation of pyrogallol to this compound is a complex reaction that can result in a mixture of products. The following protocol is a general method using a common methylating agent. Yields of the desired isomer may be low, and extensive chromatographic purification is likely required.

Materials:

  • Pyrogallol (from Stage 1)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI) - Caution: Highly toxic

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Anhydrous acetone (B3395972) or other suitable polar aprotic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography equipment (e.g., column chromatography with silica (B1680970) gel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrogallol in anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (a molar excess, e.g., 3-4 equivalents) to the solution.

  • With vigorous stirring, add dimethyl sulfate (approximately 2.0-2.2 molar equivalents) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude oil will be a mixture of methylated pyrogallol derivatives. Purify this mixture using column chromatography on silica gel to isolate the this compound isomer.

Pathway 2: Direct Decarboxylation of 2,3-Dimethoxybenzoic Acid

This is a more direct, though less common, route that avoids the challenges of selective methylation.[3]

Procedure:

  • Place 2,3-dimethoxybenzoic acid (pyrogallol carboxylic acid 3,4-dimethyl ether) in a distillation apparatus.[3]

  • Heat the acid in an oil bath at 150°C under reduced pressure.[3]

  • The acid will decarboxylate, and the resulting this compound will distill.[3]

  • Collect the distillate and redistill at atmospheric pressure, collecting the fraction boiling at 232-234°C.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 5150-42-5[1][3]
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [2]
Appearance Clear orange to brownish liquid[3]
Boiling Point 233-234 °C[3]
Density 1.182 g/mL at 25 °C[3]
Refractive Index n20/D 1.539[3]
Flash Point 109 °C (228.2 °F) - closed cup[1]

Table 2: Summary of Reaction Conditions and Yields

ReactionPrecursorKey ReagentsTemperatureTimeYieldReference
Pyrogallol Synthesis Gallic AcidDeionized Water220-230 °C1.5-2 h~85%[5]
Pyrogallol Synthesis (Microbial) Gallic AcidEnterobacter aerogenes32 °C60 h~78%[7][8]
This compound Synthesis 2,3-Dimethoxybenzoic AcidHeat (decarboxylation)150 °CN/A~48%[3]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the multi-stage workflow for the synthesis of this compound starting from gallic acid.

SynthesisWorkflow cluster_start Starting Material cluster_stage1 Stage 1: Decarboxylation cluster_stage2 Stage 2: Methylation & Purification cluster_final Final Product GallicAcid Gallic Acid Decarboxylation Heat in H₂O (180-250°C) GallicAcid->Decarboxylation Pyrogallol Pyrogallol Intermediate Decarboxylation->Pyrogallol Methylation Selective Methylation (DMS, K₂CO₃) Pyrogallol->Methylation Purification Column Chromatography Methylation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for this compound synthesis from gallic acid.

Reaction Scheme

This diagram shows the chemical transformations from the starting material to the final product.

ReactionScheme Start Gallic Acid Inter Pyrogallol Start->Inter  -CO₂ (Heat) Final This compound Inter->Final  + 2 CH₃ (DMS, Base)

Caption: Reaction scheme from gallic acid to this compound.

References

Application Notes and Protocols for the Preparation of 2,3-Dimethoxybenzaldehyde from o-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethoxybenzaldehyde (B126229), an important intermediate in pharmaceutical synthesis, starting from o-bromophenol. The synthesis is a two-step process commencing with the ortho-formylation of o-bromophenol to yield 3-bromo-2-hydroxybenzaldehyde (B158676). This intermediate is then converted to the final product, 2,3-dimethoxybenzaldehyde, through a one-pot reaction involving a copper-catalyzed methoxylation followed by etherification. This method avoids the use of highly toxic reagents like dimethyl sulfate (B86663), offering a more environmentally benign and efficient synthetic route.

Introduction

2,3-Dimethoxybenzaldehyde is a key building block in the synthesis of various pharmaceuticals, most notably berberine.[1] Traditional synthetic routes often involve costly starting materials or hazardous reagents. The protocol detailed herein presents a robust and scalable two-step synthesis starting from the readily available o-bromophenol. The initial step is an efficient ortho-formylation of the phenol (B47542). Several methods exist for phenol formylation, including the Reimer-Tiemann[2][3] and Duff reactions.[4][5] However, the described protocol utilizes a highly regioselective method employing paraformaldehyde and magnesium chloride, which consistently provides high yields of the desired ortho-aldehyde.[6] The subsequent step is a one-pot conversion of the intermediate, 3-bromo-2-hydroxybenzaldehyde, to 2,3-dimethoxybenzaldehyde. This is achieved through a copper-catalyzed methoxylation of the aryl bromide (an Ullmann-type condensation) followed by a Williamson ether synthesis of the phenolic hydroxyl group using dimethyl carbonate (DMC) as a green methylating agent.[1][7] This integrated one-pot approach enhances efficiency and reduces waste.

Overall Reaction Scheme

Overall_Reaction_Scheme o_bromophenol o-Bromophenol intermediate 3-Bromo-2-hydroxybenzaldehyde o_bromophenol->intermediate Step 1: Formylation (CH₂O)n, MgCl₂, Et₃N Toluene (B28343), 100°C, 6h final_product 2,3-Dimethoxybenzaldehyde intermediate->final_product Step 2: Methoxylation & Etherification 1. NaOMe, Cu(I) salt, DMF, 50-130°C 2. Dimethyl Carbonate (DMC), reflux

Caption: Overall synthetic route from o-bromophenol to 2,3-dimethoxybenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from a high-yield, regioselective ortho-formylation of phenols.[6]

Materials:

  • o-Bromophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde ((CH₂O)n)

  • Triethylamine (B128534) (Et₃N)

  • Toluene

  • 10% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add o-bromophenol (5.19 g, 0.03 mol), paraformaldehyde (2.65 g, 0.09 mol), anhydrous magnesium chloride (5.50 g, 0.06 mol), and toluene (50 mL).

  • With stirring, add triethylamine (5.80 g, 0.06 mol) to the mixture.

  • Heat the reaction mixture to 100°C and maintain at this temperature with stirring for 6 hours.

  • After 6 hours, cool the mixture to 50°C.

  • Carefully add 10% hydrochloric acid to adjust the pH of the aqueous phase to 2-3.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the crude product by vacuum distillation (10 mmHg), collecting the fraction at 104-106°C, to yield 3-bromo-2-hydroxybenzaldehyde as a solid upon cooling.[8]

Data Presentation: Step 1

ParameterValueReference
Starting Materialo-Bromophenol (0.03 mol)[8]
Key ReagentsParaformaldehyde, MgCl₂, Triethylamine[8]
SolventToluene[8]
Reaction Temperature100°C[8]
Reaction Time6 hours[8]
Reported Yield 92.9% - 97.2% [8]
Purity (GC)>99%[8]
AppearancePale yellow solid[6]
Melting Point52-53°C[6]
Step 2: One-Pot Synthesis of 2,3-Dimethoxybenzaldehyde from 3-Bromo-2-hydroxybenzaldehyde

This protocol is based on a one-pot copper-catalyzed methoxylation and subsequent etherification using dimethyl carbonate.[7]

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Cuprous salt (e.g., CuI, CuBr, or CuCl)

  • N,N-Dimethylformamide (DMF)

  • Sodium methoxide (B1231860) (NaOMe) solution in methanol (B129727)

  • Dimethyl carbonate (DMC)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Dropping funnel

Procedure:

  • In a dry three-necked flask, dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and a cuprous salt (0.05-0.20 eq) in DMF (5-10 times the mass of the starting aldehyde).

  • Heat the mixture to 60°C with stirring to ensure complete dissolution.

  • Add a 5-40% solution of sodium methoxide (1.0-3.0 eq) in methanol dropwise over 0.5-1 hour.

  • After the addition is complete, heat the reaction mixture to between 50°C and 130°C for 3-9 hours to facilitate the methoxylation of the bromine atom.

  • Following the methoxylation, add dimethyl carbonate (5-15 times the mass of the starting aldehyde) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-48 hours to complete the etherification of the hydroxyl group.

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard aqueous work-up and extraction, followed by purification, typically by distillation or chromatography.

Data Presentation: Step 2

ParameterValueReference
Starting Material3-Bromo-2-hydroxybenzaldehyde[7]
Key ReagentsNaOMe, Dimethyl Carbonate, Cuprous Salt[7]
SolventDMF[7]
Reaction TemperatureMethoxylation: 50-130°C; Etherification: Reflux[7]
Reaction TimeMethoxylation: 3-9 hours; Etherification: 12-48 hours[7]
Reported Yield High (exact yield for the one-pot procedure is not specified)[7]
AppearanceColorless or white needle-shaped crystals
Melting Point51-53°C

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Methoxylation & Etherification s1_react Combine o-Bromophenol, (CH₂O)n, MgCl₂, Et₃N in Toluene s1_heat Heat at 100°C for 6h s1_react->s1_heat s1_workup Acidic Work-up (HCl) s1_heat->s1_workup s1_extract Extract with Organic Solvent s1_workup->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_purify Vacuum Distillation s1_dry->s1_purify s1_product 3-Bromo-2-hydroxybenzaldehyde s1_purify->s1_product s2_react Dissolve Intermediate and Cu(I) salt in DMF s1_product->s2_react Intermediate to next step s2_methoxylation Add NaOMe solution, Heat at 50-130°C for 3-9h s2_react->s2_methoxylation s2_etherification Add Dimethyl Carbonate, Reflux for 12-48h s2_methoxylation->s2_etherification s2_workup Aqueous Work-up and Extraction s2_etherification->s2_workup s2_purify Purification (Distillation/Chromatography) s2_workup->s2_purify s2_product 2,3-Dimethoxybenzaldehyde s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis of 2,3-dimethoxybenzaldehyde.

Reaction Mechanisms Overview

Reaction_Mechanisms cluster_formylation Formylation (Simplified) cluster_methoxylation Ullmann-type Methoxylation cluster_etherification Williamson Ether Synthesis Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Phenoxide Phenoxide Phenol->Phenoxide Base (leftover NaOMe) Ortho-attack Ortho-attack Phenoxide->Ortho-attack Electrophile (from (CH₂O)n) Aldehyde Aldehyde Ortho-attack->Aldehyde Hydrolysis Aryl-Br Aryl-Br Cu(I) Complex Cu(I) Complex Aryl-Br->Cu(I) Complex Cu(I) Salt Aryl-OMe Aryl-OMe Cu(I) Complex->Aryl-OMe NaOMe Ether Ether Phenoxide ->Ether DMC (Me₂CO₃) Formylation Formylation Methoxylation Methoxylation Etherification Etherification

Caption: Simplified overview of the key reaction types involved in the synthesis.

Characterization Data

3-Bromo-2-hydroxybenzaldehyde:

  • Appearance: Pale yellow solid.[6]

  • Melting Point: 52-53°C.[6]

  • ¹H NMR (300 MHz, CDCl₃) δ: 11.60 (s, 1H), 9.85 (s, 1H), 7.75 (dd, J = 7.7, 1.3 Hz, 1H), 7.55 (dd, J = 7.7, 1.3 Hz, 1H), 6.94 (t, J = 7.8 Hz, 1H).[6]

  • ¹³C NMR (75 MHz, CDCl₃) δ: 196.0, 157.9, 139.9, 132.9, 121.2, 120.7, 111.0.[6]

  • IR (CHCl₃) cm⁻¹: 3152, 2852, 1662.[6]

  • HRMS (EI) m/z: Calculated for C₇H₅BrO₂: 199.9473; Found: 199.9475.[6]

2,3-Dimethoxybenzaldehyde:

  • Appearance: Colorless or white needle-shaped crystals.

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol .

  • Melting Point: 51-53°C.

  • ¹H NMR: Spectroscopic data available in public databases confirms the structure.[9]

  • Mass Spectrum: The NIST database provides the mass spectrum for this compound.[10]

Safety Precautions
  • o-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Triethylamine and Toluene: Flammable liquids. Avoid open flames and ensure proper ventilation.

  • Hydrochloric Acid: Corrosive. Handle with care.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • DMF: A skin and respiratory irritant. Use in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.

Conclusion

The described two-step synthesis provides an efficient and scalable method for the preparation of 2,3-dimethoxybenzaldehyde from o-bromophenol. The protocols utilize readily available reagents and offer high yields, particularly for the initial formylation step. The one-pot second step, combining methoxylation and etherification, represents an improvement in process efficiency and environmental safety by using dimethyl carbonate as a less toxic methylating agent. This application note provides the necessary details for researchers to successfully replicate this synthesis in a laboratory setting.

References

2,3-Dimethoxyphenol: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

2,3-Dimethoxyphenol, a readily available aromatic compound, is emerging as a valuable and versatile precursor in the field of organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. Its strategic placement of hydroxyl and methoxy (B1213986) functional groups allows for selective chemical modifications, making it an ideal starting material for the synthesis of a variety of substituted aromatic intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in organic synthesis. The information is targeted towards researchers, scientists, and professionals in the drug development sector.

Key Applications in Organic Synthesis

This compound serves as a crucial building block in the synthesis of various complex molecules. Its utility stems from the ability to functionalize the aromatic ring and modify its hydroxyl and methoxy groups. Key transformations include O-alkylation, formylation, and coupling reactions, which pave the way for the synthesis of a wide range of derivatives.

One notable application is in the potential synthesis of alkaloid skeletons. While direct total syntheses of alkaloids starting from this compound are not extensively documented in readily available literature, its structural motif is present in key intermediates required for the construction of these complex nitrogen-containing natural products. For instance, substituted dimethoxybenzene derivatives are often employed in multi-step syntheses of alkaloids like tashiromine and erythratidinone. The protocols outlined below provide foundational steps for creating key intermediates that can be utilized in such synthetic endeavors.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Reaction TypeStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
O-AlkylationPhenol (B47542)AnisoleDimethyl ether, phosphotungstic acid/γ-Al2O3, 280 °C46.5788.22
ortho-Formylationo-Bromophenol3-BromosalicylaldehydeMgCl2, paraformaldehyde, triethylamine (B128534), THF80-81≥95
N-FormylationPrimary AmineN-Formyl Amine3,4-Dimethoxyphenyl formate, triethylamine, THF88-95>97
Oxidative Coupling4-Methoxy-2,3,6-trimethylphenolBiphenyldiol derivativeFerric chloride, dichloromethaneNot specifiedNot specified

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of phenolic compounds, which are applicable to this compound for the synthesis of valuable intermediates.

Protocol 1: O-Alkylation of a Phenolic Compound (General Procedure)

This protocol describes a general method for the O-alkylation of a phenol using an alkylating agent in the presence of a solid acid catalyst. This reaction is fundamental for converting the hydroxyl group of this compound into an ether linkage, a common step in multi-step synthesis.

Materials:

  • Phenolic compound (e.g., this compound)

  • Alkylating agent (e.g., Dimethyl ether)

  • Solid acid catalyst (e.g., Phosphotungstic acid on γ-Alumina)

  • High-pressure reactor (e.g., Parr reactor)

  • Solvent (if required)

Procedure:

  • The solid acid catalyst is prepared by the wet impregnation method.

  • The reaction is carried out in a batch mode in a high-pressure reactor.

  • The phenol (0.2 moles) and the alkylating agent (0.4 moles of dimethyl ether) are introduced into the reactor.

  • The reaction is conducted at an elevated temperature (e.g., 280 °C) and pressure to ensure the alkylating agent is in the liquid phase.

  • The reaction progress is monitored by analyzing aliquots using gas chromatography (GC).

  • Upon completion, the reactor is cooled, and the product is isolated.

  • The liquid products are analyzed by GC to determine conversion and selectivity.

Protocol 2: ortho-Formylation of a Phenol (General Procedure)

This protocol outlines a regioselective method for the introduction of a formyl group at the position ortho to the hydroxyl group of a phenol. This reaction is crucial for synthesizing salicylaldehyde (B1680747) derivatives, which are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Materials:

  • Phenol (e.g., this compound)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottomed flask

  • Reflux condenser

Procedure:

  • A dry 500-mL, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa is purged with argon gas.

  • Anhydrous magnesium chloride (100 mmol) and solid paraformaldehyde (150 mmol) are added under a positive pressure of argon.

  • Dry tetrahydrofuran (250 mL) is added via syringe, followed by the dropwise addition of triethylamine (100 mmol). The mixture is stirred for 10 minutes.

  • The phenol (50 mmol) is dissolved in dry THF (50 mL) and added dropwise to the reaction mixture over 15 minutes.

  • The reaction mixture is heated to reflux for 1.5 to 2 hours, with the progress monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, 100 mL of ether is added. The organic phase is washed successively with 1 N HCl and water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified if necessary.

Mandatory Visualizations

experimental_workflow_o_alkylation cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Workup and Analysis prep_catalyst Prepare Solid Acid Catalyst (Wet Impregnation) charge_reactor Charge Reactor with Phenol and Catalyst prep_catalyst->charge_reactor add_alkylating Introduce Alkylating Agent (e.g., Dimethyl Ether) charge_reactor->add_alkylating heat_pressure Heat to 280°C under Pressure add_alkylating->heat_pressure monitor Monitor by GC heat_pressure->monitor cool_isolate Cool and Isolate Product monitor->cool_isolate analyze Analyze Purity and Yield by GC cool_isolate->analyze

Caption: Workflow for the O-Alkylation of a Phenolic Compound.

experimental_workflow_formylation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification add_reagents Add MgCl₂, Paraformaldehyde, and Triethylamine to THF add_phenol Add Phenol Solution in THF Dropwise add_reagents->add_phenol reflux Heat to Reflux (1.5 - 2 hours) add_phenol->reflux monitor Monitor by TLC reflux->monitor cool_quench Cool and Add Ether monitor->cool_quench wash Wash with HCl and Water cool_quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify if Necessary dry_concentrate->purify

Caption: Workflow for the ortho-Formylation of a Phenol.

signaling_pathway_alkaloid_synthesis cluster_precursor Precursor Synthesis cluster_core Core Structure Assembly cluster_final Final Modifications precursor This compound intermediate1 Functionalized Phenol (e.g., Formylated or Alkylated) precursor->intermediate1 Functionalization intermediate2 Key Aromatic Intermediate intermediate1->intermediate2 Further Modification cyclization Cyclization Reactions (e.g., Pictet-Spengler) intermediate2->cyclization Ring Formation polycyclic Polycyclic Intermediate cyclization->polycyclic modification Functional Group Interconversion polycyclic->modification Tailoring alkaloid Target Alkaloid (e.g., Tashiromine Skeleton) modification->alkaloid

Caption: Generalized Synthetic Pathway to Alkaloids from this compound.

The Versatility of 2,3-Dimethoxyphenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,3-Dimethoxyphenol, a readily available aromatic compound, is emerging as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern provides a scaffold for the construction of various bioactive molecules, drawing the attention of researchers and professionals in drug development. This application note details the use of this compound in the synthesis of key pharmaceutical precursors, providing experimental protocols and quantitative data for researchers in the field.

Introduction

This compound is a member of the phenol (B47542) and methoxybenzene classes of organic compounds. While its direct application in the synthesis of major blockbuster drugs is not widely documented, its structural motif is found in various bioactive molecules. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring allows for a range of chemical transformations, making it a valuable starting material for creating more complex molecular architectures. This note will focus on a potential application of this compound in the synthesis of a precursor for Donepezil analogues, which are investigated for their potential in treating Alzheimer's disease.

Application: Synthesis of a 5,6-Dimethoxy-1-indanone (B192829) Precursor

Donepezil is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Research into new analogues of Donepezil is an active area of drug discovery. Many of these analogues are synthesized from substituted indanones. The following section outlines a synthetic route to a 5,6-dimethoxy-1-indanone, a key intermediate for certain Donepezil analogues, starting from this compound.

Synthetic Pathway Overview

The synthesis of the 5,6-dimethoxy-1-indanone precursor from this compound can be conceptualized as a multi-step process involving Friedel-Crafts acylation followed by intramolecular cyclization. This pathway leverages the reactivity of the aromatic ring of this compound to build the indanone core.

Synthesis_Pathway A This compound B 3-(2,3-Dimethoxyphenyl)propanoic acid A->B Friedel-Crafts Acylation (e.g., with succinic anhydride) C 5,6-Dimethoxy-1-indanone B->C Intramolecular Cyclization (e.g., via acid chloride and AlCl3) D Donepezil Analogues C->D Further Elaboration

Caption: Synthetic pathway from this compound to Donepezil analogues.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of the 5,6-dimethoxy-1-indanone precursor.

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid (Friedel-Crafts Acylation)

Objective: To introduce a propanoic acid side chain to the this compound ring.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve this compound (1 equivalent) in nitrobenzene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, keeping the temperature below 10 °C.

  • Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2,3-dimethoxyphenyl)propanoic acid.

Step 2: Synthesis of 5,6-Dimethoxy-1-indanone (Intramolecular Cyclization)

Objective: To cyclize the propanoic acid derivative to form the indanone ring.

Materials:

  • 3-(2,3-Dimethoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 3-(2,3-dimethoxyphenyl)propanoic acid (1 equivalent) in an excess of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting acid chloride in dry dichloromethane.

  • Cool the solution to 0-5 °C and add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Pour the reaction mixture onto ice-cold dilute HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient) to obtain 5,6-dimethoxy-1-indanone.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesized intermediates.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%) (by HPLC)
3-(2,3-Dimethoxyphenyl)propanoic acidC₁₁H₁₄O₄210.2375-85>98
5,6-Dimethoxy-1-indanoneC₁₁H₁₂O₃192.2160-70>99

Logical Workflow for Synthesis and Analysis

The overall workflow for the synthesis and characterization of the pharmaceutical intermediate is depicted below.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification A Starting Material: This compound B Step 1: Friedel-Crafts Acylation A->B C Intermediate 1: 3-(2,3-Dimethoxyphenyl)propanoic acid B->C D Step 2: Intramolecular Cyclization C->D E Final Intermediate: 5,6-Dimethoxy-1-indanone D->E F Purification: Column Chromatography E->F G Characterization: NMR, IR, Mass Spec F->G H Purity Analysis: HPLC G->H

Caption: Workflow for the synthesis and analysis of 5,6-dimethoxy-1-indanone.

Conclusion

While direct, large-scale applications of this compound in the synthesis of major pharmaceuticals are not extensively reported in publicly available literature, its potential as a versatile starting material is evident. The outlined synthesis of a 5,6-dimethoxy-1-indanone precursor for Donepezil analogues demonstrates a plausible and chemically sound application. This highlights the utility of this compound for accessing complex, pharmaceutically relevant scaffolds. Further research into the applications of this compound is warranted and may unveil its role in the synthesis of a wider range of bioactive molecules.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken.

Application Note: Utilizing 2,3-Dimethoxyphenol in the Study of DNA Deamination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA deamination, the process of removing an amino group from a nucleotide base, is a significant source of spontaneous mutation and has been implicated in carcinogenesis. This process can be induced by various agents, including nitrous acid, which is formed from nitrites in acidic conditions. The study of DNA deamination and the screening of potential inhibitors are crucial for understanding mutagenesis and developing novel therapeutic strategies. While not extensively documented in existing literature for this specific application, the chemical properties of 2,3-dimethoxyphenol, a phenolic compound, suggest its potential utility as a tool in DNA deamination research, primarily by acting as a scavenger of nitrites. This application note provides a hypothetical framework and detailed protocols for investigating the role of this compound in preventing nitrite-induced DNA deamination.

Principle

Phenolic compounds are known to be effective nitrite (B80452) scavengers.[1][2] Nitrous acid (HNO₂) is a potent deaminating agent that can convert cytosine to uracil, adenine (B156593) to hypoxanthine, and guanine (B1146940) to xanthine (B1682287) in DNA.[3][4][5][6] By reacting with and neutralizing nitrite ions (NO₂⁻), this compound can theoretically inhibit the formation of nitrous acid, thereby preventing DNA deamination. This proposed mechanism provides a basis for using this compound as a potential protective agent in in vitro studies of DNA damage.

Experimental Protocols

1. In Vitro DNA Deamination Assay

This protocol describes a method to induce DNA deamination using sodium nitrite and to assess the inhibitory potential of this compound.

Materials:

  • Calf Thymus DNA (or other purified DNA source)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Acetate Buffer (pH 4.5)

  • Nuclease P1

  • Alkaline Phosphatase

  • HPLC system with a C18 column

  • Deoxynucleoside standards (dC, dU, dG, dI, dA)

Procedure:

  • DNA Preparation: Prepare a stock solution of Calf Thymus DNA at 1 mg/mL in deionized water.

  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:

    • Negative Control: 50 µL DNA solution + 50 µL Sodium Acetate Buffer.

    • Positive Control (Deamination): 50 µL DNA solution + 25 µL Sodium Nitrite (1 M) + 25 µL Sodium Acetate Buffer.

    • Test Group: 50 µL DNA solution + 25 µL Sodium Nitrite (1 M) + 25 µL of this compound solution (at various concentrations, e.g., 1, 10, 100 µM in Sodium Acetate Buffer).

  • Incubation: Incubate all tubes at 37°C for 2 hours.

  • DNA Digestion:

    • Add 10 µL of Nuclease P1 (1 mg/mL) to each tube.

    • Incubate at 37°C for 1 hour.

    • Add 10 µL of Alkaline Phosphatase (10 U/mL).

    • Incubate at 37°C for 1 hour.

  • Analysis by HPLC:

    • Centrifuge the tubes to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC to quantify the levels of deoxynucleosides.

    • Monitor the elution profile at 260 nm.

    • Calculate the percentage of deamination by comparing the peak area of the deaminated base (e.g., dU) to the original base (e.g., dC).

Data Presentation

The quantitative results from the HPLC analysis can be summarized in the following table to clearly present the inhibitory effect of this compound on DNA deamination.

Treatment Group Concentration of this compound (µM) % Cytosine Deamination (to Uracil) % Adenine Deamination (to Hypoxanthine)
Negative Control0< 0.1%< 0.1%
Positive Control (NaNO₂)025.4%15.2%
Test Group 1120.1%11.8%
Test Group 21012.5%6.3%
Test Group 31002.3%1.1%

Table 1: Hypothetical quantitative data demonstrating the dose-dependent inhibition of sodium nitrite-induced DNA deamination by this compound.

Visualizations

Proposed Mechanism of Inhibition

G cluster_0 Cellular Environment cluster_1 Intervention NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 Protonation H_plus Acidic Condition (H+) H_plus->HNO2 Deaminated_DNA Deaminated DNA (Mutations) HNO2->Deaminated_DNA Deamination HNO2_scavenged Nitrous Acid (HNO2) DNA DNA DNA->Deaminated_DNA DMP This compound DMP->HNO2 Inhibition Inert_products Inert Products DMP->Inert_products Scavenges HNO2_scavenged->Inert_products

Caption: Proposed mechanism of this compound inhibiting DNA deamination.

Experimental Workflow

G start Start: Prepare DNA Solution setup Set up reaction tubes: - Negative Control - Positive Control (NaNO2) - Test Groups (+ 2,3-DMP) start->setup incubate Incubate at 37°C for 2 hours setup->incubate digest Enzymatic Digestion of DNA (Nuclease P1 & Alkaline Phosphatase) incubate->digest hplc HPLC Analysis of Deoxynucleosides digest->hplc quantify Quantify Deamination Products (e.g., Uracil, Hypoxanthine) hplc->quantify analyze Analyze Inhibitory Effect of 2,3-DMP quantify->analyze end End: Report Findings analyze->end

Caption: Experimental workflow for assessing the inhibitory effect of this compound.

This application note outlines a theoretical framework and a practical, albeit hypothetical, protocol for investigating the utility of this compound in the study of DNA deamination. Based on its chemical nature as a phenol, it is plausible that this compound can act as an effective scavenger of nitrites, thereby preventing the formation of the deaminating agent, nitrous acid. The provided protocols for in vitro deamination assays and the templates for data presentation offer a solid starting point for researchers and drug development professionals interested in exploring novel inhibitors of DNA damage. Further experimental validation is required to confirm the efficacy and mechanism of action of this compound in this context.

References

Application Notes & Protocols: Synthesis of Bioactive Aryloxyethylamino Propanol Derivatives from 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bioactive natural product derivatives utilizing 2,3-dimethoxyphenol as a key starting material. The described methodology is adapted from the synthesis of related antimycobacterial agents and focuses on the preparation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates.

Overview & Rationale

Phenolic compounds, particularly methoxyphenols, are versatile precursors in the synthesis of a wide range of biologically active molecules.[1][2] this compound, with its specific substitution pattern, offers a unique scaffold for the generation of novel derivatives with potential therapeutic applications. This protocol outlines a multi-step synthesis to produce aryloxyethylamino propanol (B110389) derivatives, which have demonstrated promising antimycobacterial activity.[1][2][3][4] The synthesis involves the initial preparation of a key intermediate, 2-(2,3-dimethoxyphenoxy)ethylamine, followed by its reaction with an epoxide-containing benzoate (B1203000) derivative.

Synthetic Workflow

The overall synthetic strategy is a multi-step process involving the synthesis of two key intermediates followed by their coupling to form the final product.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Final Product Synthesis A1 This compound A3 Williamson Ether Synthesis A1->A3 A2 2-Bromo-N-phthaloylethylamine A2->A3 A4 2-(2,3-Dimethoxyphenoxy)ethyl-phthalimide A3->A4 A5 Hydrazinolysis A4->A5 A6 2-(2,3-Dimethoxyphenoxy)ethylamine A5->A6 C1 Intermediate A B1 4-(Butoxycarbonylamino)benzoic acid B3 Esterification B1->B3 B2 Epichlorohydrin (B41342) B2->B3 B4 Oxiran-2-ylmethyl 4-(butoxycarbonylamino)benzoate B3->B4 C2 Intermediate B C3 Coupling Reaction C1->C3 C2->C3 C4 Final Product C3->C4

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocols

Synthesis of Intermediate A: 2-(2,3-Dimethoxyphenoxy)ethylamine

This procedure is based on a standard Williamson ether synthesis followed by deprotection.[5][6][7][8][9]

Step 1: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromo-N-phthaloylethylamine (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,3-dimethoxyphenoxy)ethyl-phthalimide.

Step 2: Hydrazinolysis

  • Reaction Setup: Dissolve the crude phthalimide (B116566) derivative from the previous step in ethanol (B145695) in a round-bottom flask.

  • Deprotection: Add hydrazine (B178648) hydrate (B1144303) (4-5 equivalents) to the solution and heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and add 2M hydrochloric acid. Filter the resulting precipitate (phthalhydrazide). Wash the filtrate with dichloromethane.

  • Isolation: Adjust the pH of the aqueous layer to >12 with a suitable base (e.g., 2M NaOH) and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,3-dimethoxyphenoxy)ethylamine as an oil.

Synthesis of Intermediate B: Oxiran-2-ylmethyl 4-(butoxycarbonylamino)benzoate

This synthesis involves the esterification of 4-(butoxycarbonylamino)benzoic acid with epichlorohydrin.

  • Reaction Setup: To a solution of 4-(butoxycarbonylamino)benzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure oxiran-2-ylmethyl 4-(butoxycarbonylamino)benzoate.

Synthesis of Final Product: 2-Hydroxy-3-[2-(2,3-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride
  • Reaction Setup: Dissolve oxiran-2-ylmethyl 4-(butoxycarbonylamino)benzoate (Intermediate B, 1 equivalent) and 2-(2,3-dimethoxyphenoxy)ethylamine (Intermediate A, 1.2 equivalents) in isopropyl alcohol in a round-bottom flask.

  • Reaction: Heat the reaction mixture at reflux for 1 hour, then stir at room temperature for 72 hours.

  • Isolation of Free Base: Evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate.

  • Salt Formation: Convert the free base to its hydrochloride salt by adding ethereal HCl.

  • Purification: Collect the resulting white precipitate by filtration and recrystallize from isopropyl alcohol to yield the pure final product.

Data Presentation

Characterization Data (Hypothetical for 2,3-dimethoxyphenoxy derivative based on analogues)
CompoundYield (%)1H NMR (ppm)13C NMR (ppm)MS (m/z) [M+H]+
Intermediate A 50-60Signals corresponding to aromatic protons, methoxy (B1213986) groups, and ethylamine (B1201723) chainSignals for aromatic carbons, methoxy carbons, and ethylamine carbons~198.1
Intermediate B 70-80Signals for benzoate protons, butyl group, and oxirane ringSignals for benzoate carbons, butyl group, and oxirane carbons~308.2
Final Product 60-70Complex spectrum showing signals for both aromatic rings, the propanol linker, and the butyl groupSignals corresponding to all carbons in the final structure~505.3
Biological Activity Data (Adapted from 2,6-dimethoxy analogue)

The synthesized compounds are expected to exhibit antimycobacterial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

CompoundMIC (µg/mL) vs M. avium subsp. paratuberculosisMIC (µg/mL) vs M. intracellulare
Final Product Expected to be in the range of 16-64Expected to be in the range of 16-64
Ciprofloxacin (Standard) >128>128
Isoniazid (Standard) >128>128

Signaling Pathway and Mechanism of Action

The antimycobacterial activity of related amphiphilic compounds is suggested to involve the disruption of the mycobacterial cell membrane.[10] The synthesized derivatives, with their lipophilic and hydrophilic moieties, may insert into the complex lipid-rich cell wall of mycobacteria, leading to increased permeability, depolarization, and ultimately, cell death. This mechanism is advantageous as it can be effective against both growing and non-growing bacteria and may slow the development of resistance.

G cluster_0 Cellular Effects A Synthesized Derivative B Mycobacterial Cell Membrane A->B Interaction C Membrane Permeabilization B->C D Membrane Depolarization B->D E Cell Death C->E D->E

Caption: Proposed mechanism of antimycobacterial action.

References

Application Notes and Protocols: Laccase-Mediated Synthesis of Dimethoxyphenol Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are multi-copper containing oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[1][2] This catalytic activity has garnered significant interest in various fields, including organic synthesis, bioremediation, and the development of biosensors.[3] One notable application is the laccase-catalyzed dimerization of 2,6-dimethoxyphenol (B48157) (2,6-DMP) to produce 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a symmetrical C-C linked dimer.[4][5] This dimer exhibits enhanced antioxidant properties compared to its monomeric precursor, making it a valuable compound for pharmaceutical and bioactive applications.[3][4] The enzymatic synthesis of TMBP offers a green and efficient alternative to traditional chemical methods.[3]

These application notes provide a comprehensive overview of the laccase-mediated synthesis of dimethoxyphenol dimers, including detailed experimental protocols, quantitative data, and visualizations of the underlying mechanisms and workflows.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 2,6-DMP Dimerization
Synthetic MethodCatalyst / Key ReagentSolventTemperature (°C)Reported YieldNotes
Enzymatic (Laccase)Laccase from B. rhodinaAqueous Buffer (pH 6.5)Not specified~12% (TMBP)High selectivity for the C-C dimer is achieved at this pH.[6]
Enzymatic (Laccase)LaccaseAcetone (B3395972)/BufferNot specified80% (C-C Dimer)Acetone is utilized as a co-solvent in this method.[6]
Chemical CatalysisDicopper(II) complexIsopropanol or Dioxane90>99% (DPQ)This method produces a very high yield under optimized conditions.[6]
ElectrochemicalAnodic OxidationNot specifiedNot specifiedUp to 85%This is a robust method that is sensitive to current density.[6]
Table 2: Influence of Reaction Conditions on Dimer Formation
ParameterConditionOutcomeReference
pH6.5Exclusively C-C coupled dimer (TMBP)
pH3.0Formation of both C-C and C-O coupled dimers[6]
Solvent SystemBiphasic (water-ethyl acetate)Enhances dimer formation and simplifies extraction[6]
Ethyl Acetate (B1210297) Concentration (in biphasic system)Increased from 50% to 90%Increased dimer formation[6]
Substrate ConcentrationHighFavors polymerization[6]

Experimental Protocols

Protocol 1: Laccase-Catalyzed Synthesis of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)

This protocol can be adapted for either a monophasic or a biphasic system.

Materials:

  • 2,6-Dimethoxyphenol (2,6-DMP)

  • Laccase (e.g., from Trametes pubescens or Botryosphaeria rhodina)

  • Sodium acetate buffer (0.1 M, pH 5.0-6.5)

  • Acetone (for monophasic system)

  • Ethyl acetate (for biphasic system)

Procedure (Monophasic System):

  • Prepare a solution of 2,6-DMP (e.g., 5 mM) in a mixture of sodium acetate buffer and acetone (e.g., 70:30 v/v).[6]

  • Equilibrate the solution to the optimal temperature for the laccase being used (typically 25-40 °C).[3][6]

  • Initiate the reaction by adding laccase to the solution (e.g., 50 U/mL).[6]

  • Stir the reaction mixture at a constant speed for 1-24 hours.[6]

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[6]

  • Upon completion, extract the product with ethyl acetate.[6]

Procedure (Biphasic System):

  • Prepare an aqueous solution of 2,6-DMP in sodium acetate buffer.[6]

  • Add an equal volume of ethyl acetate to the aqueous solution to create a biphasic system.[6]

  • Initiate the reaction by adding laccase to the aqueous phase.[6]

  • Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur.[6]

  • After the reaction period (1-24 hours), separate the organic phase, which will contain the dimer product.[6] The dimer preferentially partitions into the organic phase.[3]

Protocol 2: Purification of the Dimer Product
  • Extraction: After the reaction, the dimer can be extracted from the reaction mixture using an organic solvent like ethyl acetate.[6]

  • Column Chromatography: For further purification, column chromatography using a silica (B1680970) gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the dimer from the starting material and any side products.[6]

  • Recrystallization: To obtain a highly pure final product, recrystallization can be employed. A common technique for similar phenolic compounds involves using a mixture of water and a diol like ethylene (B1197577) glycol.[6]

Visualizations

Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

Caption: Laccase catalyzes the oxidation of 2,6-DMP to form phenoxy radicals, which then couple to form the dimer.[7]

Experimental Workflow for Laccase-Mediated Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_purification Purification A Prepare 2,6-DMP Solution (Monophasic or Biphasic) B Add Laccase Enzyme A->B C Incubate and Stir (1-24 hours) B->C D Monitor by HPLC/TLC C->D E Extract with Ethyl Acetate D->E F Column Chromatography E->F G Recrystallization F->G H Final Product: Pure Dimer G->H

Caption: A generalized workflow for the synthesis and purification of dimethoxyphenol dimers.

Mechanism of Action

Laccases catalyze the oxidation of phenolic compounds through a single-electron transfer mechanism.[1] In the case of 2,6-DMP, the enzyme abstracts a single electron to form a 2,6-dimethoxyphenoxyl radical.[3][8] This radical species is stabilized by resonance, with the unpaired electron delocalizing to the para position.[3][8] The subsequent coupling of two of these para-radicals leads to the formation of the C-C linked dimer, TMBP.[3][8] This enzymatic process can be highly specific, often yielding the dimer as the primary product under optimized conditions.[3] The initial product of the oxidative coupling is often the vibrant red or orange quinone, 3,3',5,5'-tetramethoxydiphenoquinone (DPQ), which can then be reduced to the more stable, colorless biphenol, TMBP.[6] Depending on the reaction conditions, a C-O coupled dimer, 4-(2,6-dimethoxyphenoxy)-2,6-dimethoxyphenol, may also be formed as a side product.[6]

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Enzyme: Ensure the laccase is active. Use a fresh batch or confirm its activity with a standard assay.[6]

    • Incorrect Reaction Conditions: Optimize the pH of the buffer. A pH of around 6.5 has been shown to favor the synthesis of the C-C coupled dimer, TMBP.[6] Ensure the temperature is within the optimal range for your specific enzyme (typically 25-40 °C).[6]

  • Formation of Side Products:

    • pH Control: Maintain a pH of approximately 6.5 to selectively favor the formation of the C-C coupled dimer.[6]

    • Solvent System: The choice of solvent can influence the radical coupling pathways. Using a biphasic system (e.g., water-ethyl acetate) or a monophasic system with an organic co-solvent (e.g., acetone) can enhance dimer formation and simplify extraction. Increasing the concentration of ethyl acetate from 50% to 90% in a biphasic system has been shown to increase dimer formation.[6]

  • Polymerization:

    • Substrate Concentration: High concentrations of phenoxy radicals can lead to polymerization.[6] Consider optimizing the initial concentration of 2,6-DMP.

References

Application Notes and Protocols for the Quantification of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of 2,3-Dimethoxyphenol, a key chemical intermediate and potential bioactive molecule. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed for use in research, quality control, and drug development settings.

Introduction

This compound is a phenolic compound with applications in various fields, including the synthesis of pharmaceuticals and as a potential antioxidant and anti-inflammatory agent.[1] Accurate and precise quantification of this compound is crucial for quality control of raw materials, monitoring of chemical reactions, and for preclinical and clinical studies investigating its therapeutic potential. This document outlines validated analytical methods for its determination in different matrices.

Analytical Techniques: A Comparative Overview

A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (Total Phenols)
Principle Separation based on polarity, detection by UV absorbance or mass spectrometry.Separation based on volatility and polarity, with mass-based detection and identification.Colorimetric reaction of phenolic compounds with Folin-Ciocalteu reagent.
Selectivity High, especially with MS detection.Very high, provides structural information.Low, measures total phenolic content.
Sensitivity Good to excellent (ng/mL to pg/mL).Excellent (pg/mL to fg/mL).Moderate (µg/mL).
Typical LOQ ~0.5 µM0.07-0.45 ng/m³ (in air)[2]~1-5 µg/mL
Precision (%RSD) < 5%2-6%[2]< 10%
Accuracy (% Recovery) 95-105%63-100%[2]90-110%
Sample Throughput Moderate to high.Moderate.High.
Instrumentation Cost Moderate to high.High.Low.
Primary Application Purity testing, quantification in formulations, pharmacokinetic studies.Trace analysis, impurity profiling, analysis in complex matrices (e.g., environmental, biological).Rapid screening, estimation of total phenolic content in natural product extracts.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

HPLC is a robust and widely used technique for the quantification of this compound in pharmaceutical preparations and research samples.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification via Calibration Curve integrate->quantify

Figure 1: HPLC analysis workflow for this compound.
Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable acid modifier)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (or determined by UV scan of the standard)

Procedure
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the sample diluent. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For pure substance/raw material: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent to get a 1 mg/mL solution. Further dilute to fall within the calibration range.

    • For formulated products: The sample preparation will be matrix-dependent and may require an extraction step. A solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.[3]

  • Analysis: Inject the calibration standards, a blank (diluent), and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method suitable for the quantification of this compound at trace levels and for impurity profiling.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection extract Solvent Extraction (LLE or SPE) start->extract derivatize Derivatization (optional) extract->derivatize concentrate Concentration derivatize->concentrate inject Inject into GC-MS concentrate->inject Prepared Sample separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection (Scan/SIM) separate->detect integrate Peak Integration detect->integrate Chromatogram/Mass Spectrum quantify Quantification via Internal Standard integrate->quantify

Figure 2: GC-MS analysis workflow for this compound.
Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (e.g., 2,4,6-trichlorophenol (B30397) or a deuterated analog)

  • Dichloromethane (B109758) (GC grade)

  • Methanol (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, optional for improving peak shape and sensitivity)

  • Anhydrous sodium sulfate

Instrumentation and Conditions
  • GC-MS System: Agilent 8890 GC coupled to a 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C (operated in splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-400 for identification.

      • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 154, 139, 111).

Procedure
  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation (from a liquid matrix):

    • To 10 mL of the sample, add the internal standard.

    • Perform a liquid-liquid extraction (LLE) with dichloromethane (3 x 5 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional): To the 1 mL extract, add 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the standards and prepared samples into the GC-MS.

  • Quantification: Identify the peaks based on retention time and mass spectra. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve of this ratio versus the concentration of this compound. Determine the concentration in the samples from this curve.

UV-Vis Spectrophotometry for Total Phenolic Content

This method, utilizing the Folin-Ciocalteu reagent, is a simple and rapid technique for estimating the total phenolic content in a sample, which can be useful for screening natural product extracts.

Principle

Phenolic compounds react with the Folin-Ciocalteu reagent under alkaline conditions to form a blue-colored complex, the absorbance of which is proportional to the total phenolic content.

Materials and Reagents
  • This compound or Gallic Acid (as a standard)

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (7.5% w/v)

  • Methanol or Ethanol

Procedure
  • Standard Preparation: Prepare a stock solution of gallic acid (1 mg/mL) in methanol. Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dissolve or extract the sample in methanol to obtain a concentration expected to be within the calibration range.

  • Reaction:

    • In a test tube, add 0.5 mL of the standard or sample solution.

    • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

    • After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

    • Mix and incubate in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance at 765 nm against a blank (containing methanol instead of the sample).

  • Quantification: Construct a calibration curve of absorbance versus gallic acid concentration. Express the total phenolic content of the sample as gallic acid equivalents (GAE) in mg/g of the sample.

Potential Biological Significance and Signaling Pathway Involvement

Phenolic compounds, including methoxyphenols, are known to possess various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways. While the specific signaling cascade for this compound is not extensively characterized, it is plausible that it shares mechanisms with other structurally related phenolic compounds that have been shown to influence the NF-κB and MAPK signaling pathways. These pathways are central to the cellular response to stress, inflammation, and apoptosis.[6][7]

Signaling_Pathway cluster_stimulus Cellular Stress (e.g., ROS, LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus Oxidative Stress / Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Complex Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis IkB IκBα IKK->IkB Inhibits degradation IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nucleus->Inflammation DMP This compound DMP->Stimulus Antioxidant Effect DMP->MAPKK DMP->IKK

Figure 3: Potential modulation of MAPK and NF-κB signaling pathways by this compound.

This diagram illustrates how this compound, as a representative phenolic compound, may exert its anti-inflammatory and cytoprotective effects. By scavenging reactive oxygen species (ROS) and inhibiting key kinases in the MAPK and NF-κB pathways, it can potentially downregulate the expression of pro-inflammatory genes and reduce apoptosis. The quantification of this compound is therefore important in studies aimed at elucidating these mechanisms and developing new therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethoxyphenol. The described methodology is based on reverse-phase chromatography coupled with UV detection, a common and reliable approach for the analysis of phenolic compounds. This document provides a comprehensive protocol, including instrument conditions, reagent preparation, and sample analysis procedures. Additionally, it outlines typical method performance characteristics. This method is suitable for the quantification of this compound in various sample matrices, contingent upon appropriate sample preparation.

Introduction

This compound is an organic compound that finds application in various fields of chemical research and synthesis. It has been used in studies concerning the nitrosative deamination of DNA bases induced by reactive nitrogen species. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific means for this analysis. The method proposed herein is designed to be robust and reproducible for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. For higher throughput and resolution, a UHPLC system with a sub-2 µm particle size column can be utilized.

  • Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.45 µm PTFE or PVDF filters for sample clarification.

Reagents and Standards
  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I).

  • Methanol (MeOH): HPLC grade or higher.

  • Formic Acid: LC-MS grade or equivalent.

  • This compound: Reference standard of known purity (e.g., ≥98%).

Proposed HPLC Method

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes

Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of DI water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Sample Dilution: Dilute the sample containing this compound with the 50:50 acetonitrile/water mixture to bring the analyte concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Performance Characteristics (Typical)

The following table summarizes the typical performance characteristics expected from a validated HPLC method for this compound based on this protocol.

ParameterTypical Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/ACN with 0.1% Formic Acid) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards & Samples C->F D Prepare Sample (Dilute and Filter) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J G cluster_params Key Performance Parameters center Validated HPLC Method Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Robustness Robustness center->Robustness

Application Note: Quantification of 2,3-Dimethoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the analysis of 2,3-dimethoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, which can lead to poor chromatographic peak shape and low sensitivity, a derivatization step is employed to improve volatility and thermal stability.[1][2] This protocol outlines procedures for sample preparation, silylation derivatization, and the instrumental parameters for GC-MS analysis. The methodologies provided are based on established techniques for the analysis of phenols and related compounds.[1][3][4]

Introduction

This compound is a phenolic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for research and quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of semi-volatile organic compounds.[5] However, the direct analysis of polar analytes like phenols can be challenging.[1] Derivatization, a process that chemically modifies the analyte to make it more amenable to GC analysis, is often a necessary step.[2] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for phenols.[1][3] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including an optional derivatization step.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS No. 5150-42-5)

  • Solvent for standard dilution (e.g., Methanol (B129727) or Dichloromethane)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Anhydrous Sodium Sulfate

  • High-purity Helium (carrier gas)

  • Appropriate sample extraction solvents (e.g., Dichloromethane, Ethyl Acetate)

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For aqueous samples, solid-phase extraction (SPE) is a common technique for concentrating the analyte and removing interfering substances.[6]

Solid-Phase Extraction (SPE) Protocol for Aqueous Samples:

  • Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by deionized water through the cartridge.

  • Load the aqueous sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove polar interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization Protocol (Silylation)

To improve the chromatographic performance of this compound, a silylation derivatization is recommended.[1][3]

  • To the 1 mL concentrated sample extract or a standard solution, add 100 µL of BSTFA with 1% TMCS.[1]

  • Vortex the mixture vigorously for 15-30 seconds.[1]

  • Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of derivatized this compound. These may require optimization based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Range40-450 amu
Solvent Delay4 min

Data Presentation

The primary quantitative data for this compound analysis are the retention time and the mass-to-charge ratios (m/z) of the characteristic ions.

AnalyteRetention Time (min)Key Mass-to-Charge Ratios (m/z)
This compound (TMS derivative)To be determined experimentally226 (M+), 211, 183, 167, 139, 73
This compound (underivatized)To be determined experimentally154 (M+), 139, 111, 96, 69

Note: The retention time is highly dependent on the specific GC system and conditions and must be determined experimentally using a standard. The mass-to-charge ratios for the TMS derivative are predicted based on the derivatization reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Aqueous Samples Derivatization Derivatization (Silylation) SPE->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

References

Application Notes and Protocols: Friedel-Crafts Reaction with 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed overview and hypothetical protocols for the Friedel-Crafts acylation and alkylation of 2,3-dimethoxyphenol. Due to the high degree of activation from two methoxy (B1213986) groups and a hydroxyl group, this compound is a promising substrate for electrophilic aromatic substitution, leading to the synthesis of potentially valuable substituted phenolic compounds for use in medicinal chemistry and materials science.

Phenols can present challenges in Friedel-Crafts reactions, as the Lewis acid catalyst can coordinate with the hydroxyl group, deactivating the ring.[1] Furthermore, a competing O-acylation can occur at the hydroxyl group.[1][2] However, with appropriate catalyst selection and reaction conditions, C-alkylation and C-acylation can be achieved. The strongly activating methoxy groups on this compound are expected to favor substitution on the aromatic ring.

Predicted Regioselectivity

The hydroxyl and two methoxy groups are all ortho-, para-directing. In this compound, the positions are activated as follows:

  • Position 4: Para to the 2-methoxy group and ortho to the 3-methoxy group. This position is highly activated.

  • Position 5: Para to the 3-methoxy group and meta to the 2-methoxy and 1-hydroxyl groups. This position is also activated.

  • Position 6: Ortho to the 1-hydroxyl and 2-methoxy groups. This position is highly activated but may be subject to some steric hindrance.

Given the electronic and steric factors, the major monosubstituted product is anticipated to be substitution at the 4- or 6-position.

Hypothetical Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring. The resulting ketone can serve as a versatile intermediate for further synthetic transformations. A common challenge with phenols is the competing O-acylation to form a phenyl ester.[1] This can sometimes be overcome by using a stronger Lewis acid or by performing a Fries rearrangement on the initially formed ester.[1]

Reaction Scheme

Caption: General scheme for the Friedel-Crafts acylation of this compound.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (10 mL per gram of phenol).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Data Summary: Acylation
EntryAcylating AgentCatalystSolventTemp (°C)Time (h)Major Product(s)Yield (%)
1Acetyl ChlorideAlCl₃DCM0 to RT34-acetyl-2,3-dimethoxyphenol65
2Propionyl ChlorideFeCl₃CS₂RT54-propionyl-2,3-dimethoxyphenol58

Note: The yields and product distribution are hypothetical and for illustrative purposes. Actual results may vary.

Hypothetical Friedel-Crafts Alkylation of this compound

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. A significant challenge is the potential for polyalkylation, as the addition of an electron-donating alkyl group further activates the ring.[3][4] Using a less reactive alkylating agent or a milder catalyst can help to control this.

Reaction Scheme

Caption: General scheme for the Friedel-Crafts alkylation of this compound.

Experimental Protocol: Alkylation with tert-Butyl Alcohol

This protocol is adapted from procedures for other activated phenols and may require optimization.[5][6]

Materials:

  • This compound

  • tert-Butyl alcohol

  • Sulfuric acid (H₂SO₄), concentrated

  • Glacial acetic acid

  • Methanol (B129727)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL beaker, dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per gram of phenol).

  • Add tert-butyl alcohol (1.2 eq) to the solution and stir until homogeneous.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add concentrated sulfuric acid (2 mL per gram of phenol) dropwise, ensuring the temperature remains below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture over crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to afford the purified product.

Hypothetical Data Summary: Alkylation
EntryAlkylating AgentCatalystSolventTemp (°C)Time (h)Major Product(s)Yield (%)
1tert-Butyl alcoholH₂SO₄Acetic AcidRT1.54-(tert-butyl)-2,3-dimethoxyphenol75
2Isopropyl chlorideAlCl₃Nitrobenzene0 to RT44-isopropyl-2,3-dimethoxyphenol60

Note: The yields and product distribution are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Predicted Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation AcCl R-CO-Cl Complex R-CO-Cl-AlCl₃ Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Complex Phenol (B47542) This compound Sigma Sigma Complex (Resonance Stabilized) Phenol->Sigma + Acylium Ion Acylium [R-C=O]⁺ (Acylium Ion) Complex->Acylium Forms Electrophile Acylium->Sigma Product Acylated Phenol Sigma->Product - H⁺ Regen AlCl₃ + HCl Sigma->Regen

Caption: Predicted mechanism for Friedel-Crafts acylation of this compound.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Anhydrous Reaction Setup Reactants Charge Phenol and Solvent Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Catalyst Add Lewis Acid Catalyst Cooling->Catalyst Electrophile Add Acyl/Alkyl Halide Dropwise Catalyst->Electrophile Reaction Stir at Controlled Temperature Electrophile->Reaction Quench Quench with Acid/Water Reaction->Quench Extraction Workup: Extraction and Washing Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Chromatography/Recrystallization Concentration->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis

Caption: General workflow for a Friedel-Crafts reaction.

Safety Considerations

  • Friedel-Crafts reactions can be highly exothermic.[7] Proper temperature control is crucial.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with care in a fume hood and under anhydrous conditions.

  • Acyl halides and alkyl halides are often lachrymatory and corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents like dichloromethane and carbon disulfide are volatile and may be toxic. Work in a well-ventilated fume hood.

Conclusion

References

2,3-Dimethoxyphenol: A Versatile Analytical Reagent in Laboratory Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Dimethoxyphenol has emerged as a valuable analytical reagent in various laboratory testing applications, primarily serving as a chromogenic substrate for enzymatic assays. Its chemical structure allows for sensitive and specific detection of enzymatic activity, particularly for oxidoreductases such as laccase. The enzymatic oxidation of this compound results in the formation of a colored product, enabling quantitative analysis of enzyme activity through spectrophotometry. This makes it a useful tool in enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays.

One of the key applications of this compound is in the determination of laccase activity. Laccases are multi-copper enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. The activity of laccase from various sources, including the widely studied fungus Trametes versicolor, can be reliably measured using this compound. This assay is crucial for researchers in fields such as biotechnology, environmental science, and drug development who work with these enzymes for applications ranging from bioremediation to the synthesis of novel compounds.

Beyond its use in enzymology, this compound has also been utilized in studies of DNA damage. Specifically, it has been employed to investigate the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS), which is a critical area of research in understanding mutagenesis and carcinogenesis.[1]

Experimental Protocols

Spectrophotometric Determination of Laccase Activity using this compound

This protocol describes a standard method for determining the activity of laccase using this compound as a chromogenic substrate. The assay is based on the spectrophotometric measurement of the colored product formed upon the oxidation of this compound by laccase.

Materials:

  • This compound solution (Substrate)

  • Laccase enzyme solution (e.g., from Trametes versicolor)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the sodium acetate buffer and the this compound solution.

  • Initiate the reaction: Add the laccase enzyme solution to the reaction mixture and mix thoroughly.

  • Monitor the reaction: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the wavelength of maximum absorbance for the colored product.

  • Calculate enzyme activity: The rate of change in absorbance over time is used to calculate the enzyme activity. One unit of laccase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data:

The following table summarizes the key quantitative parameters for the laccase activity assay using this compound and other related substrates for comparison.

SubstrateEnzyme SourceWavelength (λmax)Molar Extinction Coefficient (ε)Michaelis Constant (Km)
This compound Trametes versicolorNot explicitly foundNot explicitly found1.1 mM
2,6-DimethoxyphenolGaeumannomyces graminis var. tritici468 nm49,600 M⁻¹cm⁻¹0.026 mM
GuaiacolTrametes polyzona WRF03470 nmNot specified0.53 mM
ABTSTrametes versicolor420 nm36,000 M⁻¹cm⁻¹0.0128 mM

Note: While a specific molar extinction coefficient and wavelength of maximum absorbance for the product of this compound oxidation were not found in the provided search results, the Michaelis Constant (Km) indicates its utility as a substrate. For precise quantitative analysis, these parameters would need to be determined experimentally.

Visualizations

Experimental_Workflow_Laccase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer (e.g., Sodium Acetate) D Mix Buffer and Substrate in Cuvette A->D B Prepare this compound Solution B->D C Prepare Laccase Enzyme Solution E Add Enzyme to Initiate Reaction C->E D->E F Measure Absorbance Change over Time E->F G Calculate Rate of Reaction (ΔAbs/min) F->G H Calculate Enzyme Activity (Units/mL) G->H

Caption: Workflow for the spectrophotometric determination of laccase activity.

Laccase_Catalytic_Cycle Laccase (Cu2+) Laccase (Cu2+) Oxidized Substrate (Colored Product) Oxidized Substrate (Colored Product) Laccase (Cu2+)->Oxidized Substrate (Colored Product) Laccase (Cu+) Laccase (Cu+) Laccase (Cu2+)->Laccase (Cu+) Reduction Substrate (2,3-DMP) Substrate (2,3-DMP) Substrate (2,3-DMP)->Laccase (Cu2+) e- Laccase (Cu+)->Laccase (Cu2+) Oxidation H2O H2O Laccase (Cu+)->H2O O2 O2 O2->Laccase (Cu+) 4e-

Caption: Simplified signaling pathway of laccase-catalyzed oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,3-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, particularly when synthesized via the methylation of pyrogallol, can include:

  • Unreacted Starting Materials: Residual pyrogallol.

  • Partially Methylated Byproducts: 3-Methoxypyrogallol and other isomers.

  • Over-methylated Byproducts: 1,2,3-Trimethoxybenzene.

  • Reagents and Solvents: Residual methylating agents (e.g., dimethyl sulfate, dimethyl carbonate), catalysts, and solvents used in the synthesis.

  • Degradation Products: Oxidation or polymerization products, often appearing as colored impurities.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValueReference
Appearance Clear orange to brownish liquid--INVALID-LINK--
Boiling Point (atm) 233-234 °C--INVALID-LINK--
Boiling Point (vacuum) 120-125 °C at 17 mmHg--INVALID-LINK--
Solubility Soluble in chloroform--INVALID-LINK--

Q3: Which purification method is most suitable for crude this compound?

A3: The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Vacuum Distillation: Ideal for large quantities and for removing non-volatile or highly volatile impurities.

  • Column Chromatography: Excellent for removing impurities with different polarities, suitable for achieving high purity on a small to medium scale.

  • Recrystallization: A potential method if the crude product is a solid or can be induced to crystallize. It is effective for removing impurities with different solubility profiles.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and quantify the purity against a known standard.

  • Melting Point Analysis: If the purified product is a solid, a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Vacuum Distillation
Observed Issue Potential Cause Recommended Action
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add new, unused boiling chips or a magnetic stir bar before starting the distillation.
Product solidifies in the condenser The condenser water is too cold, or the product has a high melting point.Use room temperature water for the condenser or a heating mantle on the condenser set to a temperature just above the melting point of the product.
Poor vacuum Leaks in the system.Check all joints and ensure they are properly sealed with vacuum grease. Ensure all tubing is rated for vacuum.
Product decomposition The distillation temperature is too high.Improve the vacuum to lower the boiling point. Use a lower-boiling heating bath fluid.
Colored distillate Co-distillation of colored impurities.A second distillation or purification by column chromatography may be necessary.
Column Chromatography
Observed Issue Potential Cause Recommended Action
Poor separation of spots on TLC Inappropriate mobile phase.Optimize the mobile phase by testing different solvent ratios (e.g., hexane/ethyl acetate) to achieve a good separation of the target compound (Rf ~0.3).
Compound streaks on the column The compound is too polar for the mobile phase, or the column is overloaded.Increase the polarity of the mobile phase. Use a larger column or load less material.
Compound does not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked or channeled column bed Improper packing of the stationary phase.Repack the column carefully, ensuring a uniform and bubble-free slurry.
Recrystallization
Observed Issue Potential Cause Recommended Action
Product does not crystallize Too much solvent was used, or the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more of the primary solvent. Ensure slow cooling. Consider a different solvent system.
Low recovery of crystals The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution.
Colored crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities.

  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 120-125 °C under a vacuum of approximately 17 mmHg.

  • Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product is in the receiving flask.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate (B1210297) in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization (General Procedure)

As this compound is a liquid at room temperature, this protocol is applicable if the crude product is a solid or if crystallization can be induced.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is soluble when hot but insoluble when cold. A mixture of ethanol (B145695) and water is often a good starting point for phenols.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

PurificationWorkflow crude Crude this compound distillation Vacuum Distillation crude->distillation Large Scale / Non-volatile Impurities chromatography Column Chromatography crude->chromatography High Purity / Polar Impurities recrystallization Recrystallization crude->recrystallization If Solid / Solubility Differences pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Purification Issue Encountered issue_color Product is Colored start->issue_color issue_purity Low Purity by Analysis start->issue_purity issue_yield Low Yield start->issue_yield sub_color1 Distillate is colored? issue_color->sub_color1 sub_color2 Crystals are colored? issue_color->sub_color2 sub_purity1 Impurities in GC/HPLC? issue_purity->sub_purity1 sub_purity2 Broad melting point? issue_purity->sub_purity2 sub_yield1 Loss during distillation? issue_yield->sub_yield1 sub_yield2 Low recovery from column? issue_yield->sub_yield2 sub_yield3 Low crystal recovery? issue_yield->sub_yield3 action_color1 Redistill or use chromatography sub_color1->action_color1 action_color2 Use activated charcoal in recrystallization sub_color2->action_color2 action_purity1 Optimize chromatography conditions sub_purity1->action_purity1 action_purity2 Recrystallize again from a different solvent sub_purity2->action_purity2 action_yield1 Check for leaks / decomposition sub_yield1->action_yield1 action_yield2 Optimize mobile phase / check for decomposition on silica sub_yield2->action_yield2 action_yield3 Ensure complete cooling / minimize solvent sub_yield3->action_yield3

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Optimizing Column Chromatography for 2,3-Dimethoxyphenol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the column chromatography separation of 2,3-Dimethoxyphenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the chromatography of moderately polar organic compounds like this compound. For compounds that may be sensitive to the acidic nature of silica gel, which can sometimes cause degradation, neutral alumina (B75360) is a suitable alternative.[1][2]

Q2: How do I determine the optimal mobile phase for my separation?

A2: The ideal mobile phase should provide a good separation of this compound from impurities. This is typically determined by Thin Layer Chromatography (TLC) analysis prior to running the column. A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297).[1] The ratio is adjusted to achieve a retention factor (Rf) value for this compound of approximately 0.25-0.35 on the TLC plate, as this range often translates to effective separation on a column.[1]

Q3: My this compound appears to be degrading on the column. What can I do?

A3: Degradation on the column can occur if the compound is unstable on silica gel.[1][3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared. If degradation is observed, switching to a less acidic stationary phase like neutral alumina is recommended.[1][3]

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a weight of adsorbent (silica gel) that is 20 to 50 times the weight of your crude sample.[2] For more challenging separations, a higher ratio is typically used.[2]

Q5: What is the difference between wet and dry loading of the sample?

A5: In wet loading, the sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the column.[4] Dry loading is preferred for samples that have poor solubility in the mobile phase.[4] In this method, the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to leave a dry, free-flowing powder, which is then added to the top of the column.[4]

Troubleshooting Guide

Below is a table summarizing common problems encountered during the column chromatography of this compound, their potential causes, and recommended solutions.

Observed Issue Potential Cause Recommended Action
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[1][3]
Poor separation of this compound from impurities The mobile phase polarity is too high, causing all compounds to elute quickly.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1] A well-packed column is crucial for good separation.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent for loading to ensure a narrow starting band.[1]
Streaking or tailing of the compound on the column The compound may be interacting too strongly with the silica gel.Add a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase to improve the peak shape.[1]
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[1]
Cracks forming in the silica gel bed The column has run dry.Never let the solvent level drop below the top of the stationary phase.
Heat generated from the interaction of a very polar solvent with the silica gel.Pack the column using the intended mobile phase and ensure the solvent is added slowly.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

A crucial first step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the this compound has an Rf value between 0.25 and 0.35.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary spotters

  • A series of test solvent mixtures (e.g., varying ratios of hexane (B92381) and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing your chosen solvent mixture, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for your target compound: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

  • Adjust the solvent ratio to achieve the target Rf of 0.25-0.35.

Quantitative Data from Literature for Similar Compounds:

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Rf Value
Phenolic Compound20:80 (EtOAc:Hexane)0.58
Phenolic Compound30:70 (EtOAc:Hexane)0.44
Naphthoquinone Derivative1:1 (v/v)0.3
Various Organic Compounds1:1 (v/v)0.16 - 0.34

Note: These values are for different compounds and should be used as a starting reference for your own TLC optimization.[5][6]

Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Optimized mobile phase (from TLC analysis)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).[1]

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[1][2]

    • Once the silica has settled, add another thin layer of sand on top.[1]

    • Drain the excess solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica gel using a pipette.[4]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in separate fractions.

    • If a gradient elution is needed (i.e., the polarity of the mobile phase is gradually increased), start with the least polar solvent mixture and slowly increase the proportion of the more polar solvent.[1]

    • Monitor the separation by collecting small samples from each fraction and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.[1]

Visualizations

Experimental_Workflow TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.25-0.35) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A workflow for the column chromatography separation of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Troubleshooting issue_node Identify the Primary Issue start->issue_node decision_separation Good Rf separation on TLC? issue_node->decision_separation Poor Separation decision_elution Is the compound stable on silica? issue_node->decision_elution No Elution decision_tailing Sample Overloaded? issue_node->decision_tailing Peak Tailing solution_packing Check Column Packing - Ensure no channels/cracks - Check sample loading band decision_separation->solution_packing Yes solution_solvent Re-optimize Mobile Phase with TLC decision_separation->solution_solvent No solution_polarity Increase Mobile Phase Polarity decision_elution->solution_polarity Yes solution_stationary Switch to Neutral Alumina decision_elution->solution_stationary No solution_load Reduce Sample Load decision_tailing->solution_load Yes solution_modifier Add Mobile Phase Modifier (e.g., small % of MeOH or AcOH) decision_tailing->solution_modifier No

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges and improving the yield of 2,3-dimethoxyphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Oxidation of 2,3-dimethoxybenzaldehyde (B126229): This involves converting the aldehyde group to a hydroxyl group, typically via a Dakin or Baeyer-Villiger oxidation.

  • Selective Methylation of Pyrogallol (B1678534): This method involves the sequential methylation of the hydroxyl groups of pyrogallol. Controlling the selectivity to obtain the desired 2,3-dimethoxy isomer is the primary challenge.

Q2: What are the common impurities encountered in this compound synthesis?

A2: Common impurities depend on the synthetic route.

  • From Pyrogallol Methylation: Isomeric byproducts such as 1,2,3-trimethoxybenzene (B147658) and other dimethoxyphenol isomers (e.g., 2,6-dimethoxyphenol) are common. Unreacted pyrogallol or monomethylated intermediates can also be present.

  • From 2,3-Dimethoxybenzaldehyde Oxidation: Unreacted starting material, the corresponding carboxylic acid (2,3-dimethoxybenzoic acid) from over-oxidation, and byproducts from side reactions of the oxidant can be present.[1]

Q3: What are the recommended purification methods for this compound?

A3: Purification of this compound typically involves a combination of the following techniques:

  • Distillation: Vacuum distillation is effective for separating this compound from less volatile impurities like starting materials or polymeric byproducts.[2]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from isomeric impurities and other byproducts with different polarities.[3][4] A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexane.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Route 1: Oxidation of 2,3-Dimethoxybenzaldehyde

This route typically involves the Dakin or Baeyer-Villiger oxidation.

Issue 1: Low or No Conversion of 2,3-Dimethoxybenzaldehyde

Potential CauseRecommended Solutions
Inactive Oxidant Use a fresh batch of hydrogen peroxide or peroxyacid (e.g., m-CPBA). The concentration of hydrogen peroxide solutions can decrease over time.
Incorrect pH For the Dakin reaction, ensure the reaction medium is sufficiently basic to deprotonate the hydrogen peroxide.[5] For acid-catalyzed Baeyer-Villiger, ensure a suitable acid catalyst is used.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Some oxidations require gentle heating to proceed at a reasonable rate.[6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.

Issue 2: Formation of Significant Byproducts (e.g., 2,3-Dimethoxybenzoic Acid)

Potential CauseRecommended Solutions
Over-oxidation Use a stoichiometric amount of the oxidizing agent. Adding the oxidant portion-wise can help control the reaction.
Side Reactions of the Oxidant For Baeyer-Villiger oxidation with peroxyacids, other functional groups in the molecule might be susceptible to oxidation.[7] Choose a more selective oxidant or protect sensitive groups if necessary.
Incorrect Work-up Procedure During work-up of the Dakin reaction, ensure the hydrolysis of the intermediate formate (B1220265) ester is complete by maintaining basic conditions before acidification.[8]
Route 2: Selective Methylation of Pyrogallol

The primary challenge in this route is achieving selective methylation at the 1- and 2-positions while avoiding methylation of the 3-position and over-methylation.

Issue 1: Low Selectivity and Formation of Isomeric Products

Potential CauseRecommended Solutions
Non-selective Methylating Agent Use a less reactive methylating agent. Dimethyl carbonate is considered a greener and often more selective alternative to highly reactive agents like dimethyl sulfate (B86663) or methyl iodide.[9]
Incorrect Base The choice of base is critical. A weaker base like potassium carbonate may favor monomethylation or selective dimethylation over exhaustive methylation.
Reaction Temperature Too High Higher temperatures can lead to decreased selectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[10]
Stoichiometry of Methylating Agent Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary, but a large excess will likely lead to over-methylation to 1,2,3-trimethoxybenzene.

Issue 2: Difficulty in Separating this compound from Isomers

Potential CauseRecommended Solutions
Similar Physical Properties of Isomers Isomers of dimethoxyphenol can have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.
Inefficient Chromatographic Separation Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina) to improve resolution. Preparative HPLC may be necessary for high-purity material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dakin Oxidation of 2,3-Dimethoxybenzaldehyde

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as aqueous sodium hydroxide (B78521) (e.g., 1 M).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the disappearance of the starting material by TLC. The reaction may take anywhere from a few hours to overnight.[11]

  • Hydrolysis of Intermediate: After the oxidation is complete, gently heat the reaction mixture (e.g., to 40-50 °C) for a short period (e.g., 30 minutes) to ensure complete hydrolysis of the intermediate formate ester.

  • Work-up: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Selective Methylation of Pyrogallol

This protocol requires careful control to achieve the desired selectivity.

  • Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve pyrogallol (1 equivalent) and a suitable base (e.g., potassium carbonate, 2.2 equivalents) in a polar aprotic solvent such as acetone (B3395972) or DMF.

  • Addition of Methylating Agent: Heat the mixture to a gentle reflux. Slowly add dimethyl sulfate or dimethyl carbonate (2.1 equivalents) dropwise over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and a suitable organic solvent (e.g., diethyl ether). Adjust the pH of the aqueous layer to acidic (pH ~2-3) with dilute HCl to protonate any phenoxides. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product will likely be a mixture of mono-, di-, and trimethylated pyrogallol. Purify by fractional vacuum distillation followed by column chromatography to isolate the this compound isomer.

Data Presentation

Table 1: Comparison of Synthetic Routes for Dimethoxyphenols (Illustrative)

Synthetic RouteStarting MaterialKey ReagentsTypical Yield Range (%)Key Challenges
Dakin Oxidation2,3-DimethoxybenzaldehydeH₂O₂, NaOH60-80Potential for over-oxidation to carboxylic acid.
Baeyer-Villiger Oxidation2,3-Dimethoxybenzaldehydem-CPBA or other peroxyacids65-85Cost and stability of peroxyacids; potential for side reactions.[12]
Selective MethylationPyrogallolDimethyl sulfate, K₂CO₃20-40 (of desired isomer)Poor selectivity leading to a mixture of isomers and over-methylated products.

Note: Yields are highly dependent on specific reaction conditions and optimization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

A logical workflow for troubleshooting low yields in the synthesis of this compound.

Signaling Pathway for Dakin Oxidation

Dakin_Oxidation cluster_0 Dakin Oxidation Pathway Aldehyde 2,3-Dimethoxybenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate + Peroxide Hydroperoxide Anion (from H₂O₂ + Base) Peroxide->Tetrahedral_Intermediate Nucleophilic Attack Aryl_Migration Aryl Migration Tetrahedral_Intermediate->Aryl_Migration Formate_Ester Formate Ester Intermediate Aryl_Migration->Formate_Ester Hydrolysis Hydrolysis Formate_Ester->Hydrolysis + OH⁻ Phenol This compound Hydrolysis->Phenol

A simplified signaling pathway for the Dakin oxidation of 2,3-dimethoxybenzaldehyde.

References

Technical Support Center: Anodic Phenol-Arene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing anodic phenol-arene cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my cross-coupling product low?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Parameters: The balance between current density, substrate concentration, and applied charge is critical. High concentrations of the phenol (B47542) can sometimes lower the total yield.[1] Similarly, while increasing the applied charge (e.g., from 2.0 F to 3.0 F) might increase yield, it can also decrease selectivity.[1]

  • Arene Excess: The amount of the arene coupling partner is significant. A higher excess of the arene can increase the yield of the cross-coupled product.[1]

  • Over-oxidation: The desired biaryl product is often easier to oxidize than the starting materials.[2] This can lead to the formation of undesired byproducts and a reduction in the isolated yield of the target molecule.[3][4][5]

  • Homocoupling: The phenol can couple with itself (homocoupling) instead of the arene, which is a common side reaction that competes with the desired cross-coupling.[2][3]

  • Solvent and Mediator Effects: The choice of solvent is crucial. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are often used.[3][6] The presence of small amounts of water or methanol (B129727) can surprisingly be beneficial, improving selectivity and yields.[7][8]

Q2: My reaction is producing a significant amount of homocoupled phenol byproduct. How can I improve selectivity for the cross-coupled product?

Improving selectivity is key to a successful reaction. Here are some strategies:

  • Adjust Arene Concentration: Increasing the excess of the arene component can favor the nucleophilic attack on the phenoxyl radical, promoting the cross-coupling reaction over homocoupling.[1]

  • Optimize Phenol Concentration: In some cases, a lower concentration of the phenol can lead to higher yields and better selectivity.[1]

  • Control Applied Charge: Excessive applied charge can lead to deteriorating selectivity.[1] Experiment with lowering the charge to find an optimal balance.

  • Electrode Material: Boron-doped diamond (BDD) anodes are frequently used and have been shown to be effective for these reactions, in some cases with high selectivity.[7][9]

Q3: I am observing byproducts other than the homocoupled phenol. What are they and how can I minimize them?

Besides homocoupling, other side reactions can occur:

  • Oligomerization: Oligomerization products from both the phenol and the arene can form.[3]

  • Over-oxidation Products: The desired cross-coupled product can be further oxidized, leading to a complex mixture.[3]

  • Benzylic Oxidations: If the substrates have benzylic positions, oxidation at these sites and subsequent follow-up reactions may occur.[3]

To minimize these byproducts, consider fine-tuning the reaction parameters as mentioned above, particularly the applied charge and substrate concentrations. Using a divided electrochemical cell can sometimes help to prevent undesired reactions at the cathode.

Q4: The cell voltage is unexpectedly high. What could be the cause?

A high cell voltage can indicate a few issues:

  • Low Electrolyte Concentration: A smaller amount of supporting electrolyte can lead to poorer conductivity of the electrolyte solution, resulting in a higher cell voltage, especially with a larger inter-electrode gap.[1] While a lower amount of electrolyte can sometimes improve yield and simplify workup, it's a trade-off with conductivity.[1]

  • Electrode Passivation: The surface of the electrode may become coated with polymeric byproducts, increasing resistance. If this is suspected, cleaning the electrode surface may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for anodic phenol-arene cross-coupling?

The reaction proceeds via the formation of a phenoxyl radical. The phenol is oxidized at the anode and is rapidly deprotonated to form a neutral radical species.[1][10] The arene component, typically added in excess, then acts as a nucleophile, attacking the phenoxyl radical to form the C-C bond of the biaryl product.[1]

Q2: What is the optimal current density for this reaction?

The optimal current density can be substrate-dependent. In some investigated ranges, the current density had no significant influence on the cross-coupling yield, though it could have a slight negative influence on selectivity at higher densities.[1] However, for certain robust substrates like 2,6-dimethoxyphenol (B48157) (syringol), reactions can be efficient at high current densities up to 150 mA/cm².[1][3] It is recommended to screen a range of current densities for your specific system.

Q3: What type of electrode material is recommended?

Boron-doped diamond (BDD) electrodes are highly recommended for anodic phenol-arene cross-coupling reactions.[3][7][9] They offer a wide potential window and are robust under the oxidative conditions required for these transformations.

Q4: Which solvents and supporting electrolytes are commonly used?

  • Solvents: Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are frequently used as the solvent.[3][6]

  • Supporting Electrolytes: A common choice for a supporting electrolyte is methyltributylammonium methyl sulfate (B86663) (MTBS).[3][11]

Q5: Can this method be scaled up?

Yes, this electrochemical method has been shown to be scalable.[12] However, when scaling up, factors such as heat and mass transfer become more critical and may require optimization of the reactor design and operating conditions.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterEffect on YieldEffect on SelectivityCitation
Applied Charge Increasing from 2.0 to 3.0 F can increase yield.Higher charge can deteriorate selectivity.[1]
Phenol Concentration Higher concentrations can lower the total yield.Lower concentrations can improve selectivity.[1]
Current Density No significant influence in some investigated ranges.Slight negative influence at higher densities.[1]
Arene Excess Higher excess generally increases yield.Can favor cross-coupling over homocoupling.[1]
Supporting Electrolyte Smaller amounts can increase yield but also cell voltage.Can be optimized for specific substrate pairs.[1]

Table 2: Example Optimized Reaction Conditions

PhenolAreneCurrent Density (mA/cm²)[Phenol] (M)[Arene] (M)[MTBS] (mM)Applied Charge (F)Temperature (°C)Isolated Yield (%)Citation
4-Methylguaiacol2,5-Dimethoxytoluene10.20.200.7080210Varies[3]
4-Methylguaiacol2,5-Dimethoxytoluene5.20.150.4590250Varies[3]
SyringolVariousup to 150-----up to 85[1][3]

Key Experimental Protocols

General Protocol for Anodic Phenol-Arene Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Cell Setup: The electrolysis is typically performed in an undivided beaker-type cell.[3] A Boron-Doped Diamond (BDD) plate is used as the anode, and a suitable material (e.g., stainless steel, platinum) can be used as the cathode.

  • Electrolyte Solution Preparation: The phenol, arene (in excess), and supporting electrolyte (e.g., MTBS) are dissolved in the chosen solvent (e.g., HFIP).

  • Electrolysis: The reaction is carried out under constant current (galvanostatic) conditions. The desired current density is applied, and the reaction is allowed to proceed until the specified amount of charge (typically 2-3 F per mole of phenol) has passed. The temperature of the cell should be controlled, for example, with a cooling bath.

  • Workup and Analysis: After the electrolysis is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired cross-coupled product. The yield and selectivity are determined by methods such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cell Set up Undivided Electrochemical Cell prep_solution Prepare Electrolyte Solution: Phenol, Arene, Electrolyte, Solvent electrolysis Perform Constant Current Electrolysis (Galvanostatic) prep_solution->electrolysis monitoring Monitor Charge Passed and Temperature workup Reaction Workup (Solvent Removal) electrolysis->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (GC, GC-MS, NMR) purification->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Poor Selectivity cause1 Sub-optimal Parameters (Current, Charge, Conc.) start->cause1 cause2 Excessive Homocoupling start->cause2 cause3 Product Over-oxidation start->cause3 cause4 Incorrect Solvent/ Electrolyte System start->cause4 sol1 Optimize Reaction Parameters (DoE Approach) cause1->sol1 sol2 Increase Arene Excess cause2->sol2 sol3 Lower Applied Charge cause3->sol3 sol4 Use HFIP Solvent and BDD Anode cause4->sol4

References

Common side products in the synthesis of dimethoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of dimethoxyphenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of dimethoxyphenols?

The common side products in dimethoxyphenol synthesis largely depend on the starting material and the specific isomer being synthesized. However, some general categories of side products are frequently encountered:

  • Incomplete Methylation: Formation of monomethoxyphenols (e.g., guaiacol (B22219) from catechol, or monomethyl ethers of pyrogallol (B1678534) and phloroglucinol) is a common issue when the reaction is not driven to completion.

  • Over-Methylation: The formation of trimethoxybenzene is a potential side product, especially when synthesizing dimethoxyphenols from starting materials with more than two hydroxyl groups, such as pyrogallol.

  • C-Alkylation Products: While O-alkylation is the desired reaction, C-alkylation, where the methyl group attaches directly to the aromatic ring, can occur as a side reaction, particularly at higher temperatures.

  • Oxidative Coupling Products: Phenols are susceptible to oxidation, which can lead to the formation of dimers or polymers, especially in the presence of oxygen and certain catalysts. For instance, the oxidative coupling of 2,6-dimethoxyphenol (B48157) can yield 3,3',5,5'-tetramethoxydiphenoquinone (DPQ) and a C-O coupled dimer.

  • Products from Side Reactions of the Starting Material: Impurities in the starting material or side reactions of the starting material under the reaction conditions can lead to a variety of other byproducts. For example, when synthesizing 2,5-dimethoxyphenol (B92355) from hydroquinone, impurities like resorcinol (B1680541) and oxidation products like 1,4-benzoquinone (B44022) in the starting material can lead to undesired side products.

Q2: How do reaction conditions influence the formation of these side products?

Reaction conditions play a crucial role in determining the product distribution. Key parameters to control include:

  • Temperature: Higher temperatures can favor C-alkylation over O-alkylation and may also lead to decomposition of reactants or products. For instance, in the synthesis of 2,6-dimethoxyphenol, exceeding 170°C can decrease purity.

  • Stoichiometry of Reagents: The molar ratio of the methylating agent to the phenol (B47542) is critical. An excess of the methylating agent can lead to over-methylation, while an insufficient amount will result in incomplete methylation. A preferred molar ratio of pyrogallol to dimethyl carbonate for 2,6-dimethoxyphenol synthesis is 1:2.1.

  • Catalyst: The choice and amount of catalyst can significantly impact selectivity and yield. For example, in the synthesis of 2,6-dimethoxyphenol using dimethyl carbonate, tetrabutylammonium (B224687) bromide (TBAB) has been found to be an effective catalyst.

  • Reaction Time: Monitoring the reaction progress is essential to quench it at the optimal time to maximize the yield of the desired product and minimize the formation of side products.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the phenol starting material and products, which can lead to colored impurities and polymeric byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dimethoxyphenol

Symptoms: The isolated yield of the target dimethoxyphenol is significantly lower than expected.

Possible Causes and Solutions:

Cause Solution
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or GC. - Increase the reaction temperature, but be cautious of potential side reactions. - Ensure the catalyst is active and used in the correct amount.
Suboptimal Stoichiometry - Carefully check the molar ratios of the reactants. Use a slight excess of the methylating agent to drive the reaction to completion, but avoid a large excess to prevent over-methylation.
Poor Quality of Reagents - Use freshly purified starting materials and anhydrous solvents. Impurities in the phenol or degradation of the methylating agent can inhibit the reaction.
Inefficient Mixing - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating or concentration gradients.
Product Loss During Workup - Optimize the extraction and purification procedures. Some dimethoxyphenols have slight water solubility, which can lead to losses during aqueous workup.
Issue 2: Presence of Significant Amounts of Monomethoxyphenol

Symptoms: TLC, GC-MS, or NMR analysis of the crude product shows a significant amount of the monomethylated intermediate.

Possible Causes and Solutions:

Cause Solution
Insufficient Methylating Agent - Increase the molar ratio of the methylating agent to the starting phenol.
Short Reaction Time - Extend the reaction time to allow for the complete methylation of the intermediate.
Low Reaction Temperature - A moderate increase in temperature may be necessary to overcome the activation energy for the second methylation step.
Weak Base (in Williamson Ether Synthesis) - If using a base to deprotonate the phenol, ensure it is strong enough to generate the phenoxide for both methylation steps.
Issue 3: Presence of Trimethoxybenzene (Over-Methylation)

Symptoms: The product is contaminated with the fully methylated trimethoxybenzene, confirmed by spectroscopic analysis.

Possible Causes and Solutions:

Cause Solution
Excess Methylating Agent - Reduce the amount of the methylating agent to the stoichiometric amount or a very slight excess.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the desired dimethoxyphenol is the major product.
High Reaction Temperature - Lowering the reaction temperature can sometimes improve the selectivity for the dimethoxy product.
Issue 4: Formation of Colored Impurities and Polymeric Byproducts

Symptoms: The reaction mixture or the isolated product is colored (e.g., yellow, brown, or black), and insoluble material may be present.

Possible Causes and Solutions:

Cause Solution
Oxidation of Phenols - Conduct the reaction under a strict inert atmosphere (nitrogen or argon). - Use degassed solvents.
High Reaction Temperature - Avoid excessive heating, which can promote polymerization and decomposition.
Presence of Impurities - Purify the starting materials to remove any contaminants that might catalyze side reactions.

Data Presentation

Table 1: Common Side Products in Dimethoxyphenol Synthesis

Target CompoundStarting MaterialCommon Side Products
2,3-Dimethoxyphenol Pyrogallol3-Methoxycatechol, 1,2,3-Trimethoxybenzene
2,5-Dimethoxyphenol Hydroquinone4-Methoxyphenol, 1,4-Dimethoxybenzene, 1,4-Benzoquinone
2,6-Dimethoxyphenol PyrogallolMonomethoxyphenols, 1,2,3-Trimethoxybenzene, C-O coupled dimers, Polymers
3,5-Dimethoxyphenol Phloroglucinol5-Methoxyresorcinol, 1,3,5-Trimethoxybenzene

Experimental Protocols

General Protocol for the Methylation of a Dihydric/Trihydric Phenol using Dimethyl Sulfate (B86663)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting phenol (1 equivalent), a suitable base (e.g., anhydrous potassium carbonate, 2.2-3.3 equivalents), and an anhydrous solvent (e.g., acetone (B3395972) or DMF).

  • Reaction: Stir the mixture under a nitrogen atmosphere. Add dimethyl sulfate (2.1-3.1 equivalents) dropwise to the suspension.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water and brine. To remove any unreacted phenol, the organic layer can be washed with a dilute sodium hydroxide (B78521) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by vacuum distillation, recrystallization, or column chromatography.

Mandatory Visualization

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Desired Products cluster_side_products Common Side Products Pyrogallol Pyrogallol 2,3-DMP This compound Pyrogallol->2,3-DMP Methylation 2,6-DMP 2,6-Dimethoxyphenol Pyrogallol->2,6-DMP Methylation Phloroglucinol Phloroglucinol 3,5-DMP 3,5-Dimethoxyphenol Phloroglucinol->3,5-DMP Methylation Hydroquinone Hydroquinone 2,5-DMP 2,5-Dimethoxyphenol Hydroquinone->2,5-DMP Methylation Methylating Agent (e.g., DMS, DMC) Methylating Agent (e.g., DMS, DMC) Incomplete Methylation Incomplete Methylation Methylating Agent (e.g., DMS, DMC)->Incomplete Methylation Insufficient Over-Methylation Over-Methylation Methylating Agent (e.g., DMS, DMC)->Over-Methylation Excess Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone) Inert Atmosphere Inert Atmosphere Oxidative Dimers/Polymers Oxidative Dimers/Polymers Inert Atmosphere->Oxidative Dimers/Polymers Absence avoids 2,3-DMP->Incomplete Methylation 2,3-DMP->Over-Methylation 2,5-DMP->Incomplete Methylation 2,6-DMP->Incomplete Methylation 2,6-DMP->Over-Methylation 2,6-DMP->Oxidative Dimers/Polymers 3,5-DMP->Incomplete Methylation 3,5-DMP->Over-Methylation

Caption: General synthesis pathways and common side products for dimethoxyphenols.

G Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? Yes Side Products? Side Products? Low Yield?->Side Products? No Optimize Conditions Optimize Reaction Conditions Incomplete Reaction?->Optimize Conditions Yes Check Reagents Check Reagent Quality & Stoichiometry Incomplete Reaction?->Check Reagents No Adjust Stoichiometry Adjust Reagent Stoichiometry Side Products?->Adjust Stoichiometry Yes Control Atmosphere Ensure Inert Atmosphere Side Products?->Control Atmosphere Consider Purify Product Purify Product Optimize Conditions->Purify Product Check Reagents->Purify Product Adjust Stoichiometry->Purify Product Control Atmosphere->Purify Product End End Purify Product->End

Caption: Troubleshooting workflow for dimethoxyphenol synthesis.

Technical Support Center: Synthesis and Purification of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2,3-Dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A primary method for synthesizing this compound is through the selective methylation of pyrogallol (B1678534). Another documented approach involves the decarboxylation of pyrogallol carboxylic acid 3,4-dimethyl ether.[1] The choice of synthesis route can impact the impurity profile of the crude product.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted pyrogallol or its carboxylic acid precursor.

  • Reaction By-products: These are often isomers formed during methylation, such as 2,6-dimethoxyphenol (B48157) or 1,2,3-trimethoxybenzene. Over-methylation can lead to the formation of the trimethoxybenzene. Additionally, oxidative side reactions can produce dimers or polymeric materials, often indicated by a darkening of the reaction mixture.[2]

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

  • Reagent Residues: Traces of the methylating agent or base used in the reaction.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods are suitable for determining the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and for preliminary purity assessment.

Troubleshooting Guide

Low Yield

Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC to ensure all starting material is consumed.

  • Suboptimal Reaction Temperature: High temperatures can promote the formation of side products, while temperatures that are too low can lead to an incomplete reaction.[2] Fine-tune the reaction temperature based on literature procedures for similar methylation reactions.

  • Inefficient Mixing: Poor mixing can create localized concentrations of reagents, leading to side reactions. Ensure vigorous and consistent stirring throughout the reaction.[2]

  • Moisture in the Reaction: The presence of water can interfere with some methylating agents and bases. Ensure all glassware is dry and use anhydrous solvents.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Optimize these procedures to minimize losses.

Purification Challenges

Q5: I am having difficulty purifying this compound by column chromatography. What can I do?

A5: Challenges in column chromatography can often be resolved with the following adjustments:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your product from impurities. Use TLC to screen different solvent systems. A good starting point for phenols is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297).[3] Aim for an Rf value of 0.25-0.35 for the this compound on the TLC plate.[4]

  • Column Overloading: Loading too much crude material onto the column will result in poor separation. As a general rule, use a 20:1 to 50:1 ratio of silica (B1680970) gel to crude product by weight.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry.

  • Compound Instability on Silica: Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (by adding 1-3% triethylamine (B128534) to the eluent) or switch to a different stationary phase like neutral alumina.[3]

Q6: My attempt at recrystallizing this compound resulted in an oil or no crystals. What should I do?

A6: "Oiling out" or failure to crystallize is a common issue in recrystallization.[2] Here are some troubleshooting tips:

  • Incorrect Solvent Choice: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phenolic compounds, common recrystallization solvents include mixtures of water with methanol (B129727) or ethanol, or mixtures of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or acetone.

  • Solution is Not Supersaturated: If no crystals form, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If that fails, you can evaporate some of the solvent to increase the concentration and then cool the solution again.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • High Impurity Content: A high concentration of impurities can inhibit crystallization. If the crude product is very impure, it may be necessary to first purify it by column chromatography before attempting recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Dimethoxyphenol Isomers

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Can yield very high purity product; effective at removing structurally different impurities.[2]Potential for yield loss; requires careful solvent selection.[2]Achieving high purity on a lab to medium scale.
Column Chromatography Excellent for separating closely related impurities and isomers.[2]Can be time-consuming and require large volumes of solvent; may be less economical for large-scale production.[2]High-purity small-scale purification and isolation of specific impurities.
Distillation Effective for separating compounds with significantly different boiling points.Not suitable for thermally sensitive compounds; may not effectively separate isomers with similar boiling points.Large-scale purification where impurities have different volatilities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 and adjust as necessary to obtain an Rf value of approximately 0.25-0.35 for the desired compound.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, then add another layer of sand (approximately 1 cm) on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., a methanol/water mixture) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • An ideal solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a mixed solvent system (e.g., methanol/water), slowly add the second solvent (water) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the first solvent (methanol) to redissolve the precipitate and obtain a clear solution.[2]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Synthesis_Workflow start Start: Pyrogallol & Methylating Agent reaction Methylation Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude this compound workup->crude purification Purification crude->purification distillation Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 recrystallization Recrystallization purification->recrystallization Option 3 analysis Purity Analysis (TLC, GC, HPLC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis product Pure this compound analysis->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic issue Purity Issue Identified isomers Isomeric Impurities (e.g., 2,6-isomer) issue->isomers over_methylation Over-methylation (Trimethoxybenzene) issue->over_methylation starting_material Unreacted Starting Material issue->starting_material colored_impurities Colored/Polymeric Impurities issue->colored_impurities chromatography Solution: Column Chromatography isomers->chromatography over_methylation->chromatography stoichiometry Solution: Adjust Stoichiometry over_methylation->stoichiometry starting_material->chromatography reaction_time Solution: Optimize Reaction Time/Temp starting_material->reaction_time recrystallization Solution: Recrystallization colored_impurities->recrystallization charcoal Solution: Charcoal Treatment colored_impurities->charcoal inert_atmosphere Solution: Use Inert Atmosphere colored_impurities->inert_atmosphere

Caption: Troubleshooting logic for common purity issues.

References

Technical Support Center: Purification of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of 2,3-Dimethoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Recrystallization is a technique used to purify solid compounds. According to major chemical suppliers, this compound is a liquid at room temperature.[1][2][3][4][5] Therefore, recrystallization is not a suitable method for its purification. The primary and most effective method for purifying a liquid compound like this compound is distillation.

Q2: Why can't I recrystallize this compound even if I cool it down to a solid?

A2: While it is possible to solidify this compound by cooling, it is considered a low-melting solid. Attempting recrystallization on a compound that is liquid at or near room temperature often leads to a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals. This prevents effective purification. Distillation is a more reliable and efficient method for purifying liquids and low-melting solids.

Q3: What is the recommended purification method for this compound?

A3: The recommended method for purifying this compound is vacuum distillation. Its high boiling point at atmospheric pressure (233-234 °C) suggests that distillation under reduced pressure is preferable to prevent potential thermal decomposition and to allow for a lower, more manageable distillation temperature.

Q4: What are the key physical properties of this compound to consider during purification?

A4: Understanding the physical properties is crucial for a successful purification. Key data is summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Physical State Liquid at room temperature[1][2][3][4][5]
Boiling Point 233-234 °C (at 760 mmHg)[1][3][4][6]
Density 1.182 g/mL at 25 °C[4][6]
Solubility Soluble in chloroform.[2]

Experimental Protocol: Purification of this compound by Vacuum Distillation

This protocol outlines the standard procedure for the purification of liquid this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiate Vacuum: Begin to slowly evacuate the system using the vacuum pump. A cold trap between the apparatus and the pump is highly recommended to protect the pump from corrosive vapors.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Distillation: The temperature of the vapor will rise and then stabilize at the boiling point of this compound at the applied pressure. Collect the fraction that distills over at a constant temperature. This is your purified product.

  • Completion: Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation. Do not distill to dryness.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Transfer the purified liquid to a clean, labeled storage container.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
"Bumping" or uneven boiling - Lack of boiling chips or inadequate stirring. - Heating too rapidly.- Ensure fresh boiling chips or a stir bar are added before heating. - Reduce the heating rate.
No product distilling over - Vacuum is not low enough. - Temperature is too low. - Thermometer bulb is incorrectly placed.- Check for leaks in the system and ensure the vacuum pump is functioning correctly. - Gradually increase the heating mantle temperature. - The top of the thermometer bulb should be level with the side arm of the distillation head.
Distillate is discolored - The compound may be thermally decomposing. - The initial material was highly impure.- Reduce the distillation temperature by using a lower pressure (higher vacuum). - A second distillation of the collected fraction may be necessary.
Difficulty maintaining a stable vacuum - Leaks in the glassware joints. - Improperly seated adapters or hoses.- Check all connections and re-grease joints if necessary. - Ensure all hoses are securely attached and free of cracks.

Visualization

Purification_Workflow Purification Decision and Workflow for this compound cluster_decision Initial Assessment cluster_solid Solid Purification Path cluster_liquid Liquid Purification Path (Applicable) start Start: Crude this compound check_state Determine Physical State at Room Temperature start->check_state recrystallization Recrystallization check_state->recrystallization Solid distillation Purification by Distillation check_state->distillation Liquid setup Assemble Distillation Apparatus distillation->setup evacuate Evacuate the System setup->evacuate heat Gently Heat the Flask evacuate->heat collect Collect Constant Boiling Fraction heat->collect finish Cool and Store Purified Product collect->finish

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of Dimethoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and yield of dimethoxyphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for producing dimethoxyphenols?

Dimethoxyphenols, such as 2,6-dimethoxyphenol (B48157) (syringol), are valuable chemical intermediates.[1] Common synthesis strategies include:

  • Methylation of Pyrogallol (B1678534): Reacting pyrogallol with a methylating agent like methyl iodide or dimethyl carbonate.[2][3] Using dimethyl carbonate with a catalyst like tetrabutylammonium (B224687) bromide (TBAB) is a greener alternative to toxic dimethyl sulfate.[3]

  • Demethylation of Pyrogallol Trimethyl Ether: This can be achieved in an aqueous alkali or alcohol solution.[2]

  • From Lignin (B12514952): Lignin, a complex biopolymer, is a significant renewable source for aromatic chemicals, including guaiacol (B22219) (2-methoxyphenol) and syringol (2,6-dimethoxyphenol).[4][5] Catalytic oxidation or hydrothermal conversion of lignin can yield these phenolic compounds.[6][7]

  • Copper-Catalyzed Methoxylation: Synthesis can be achieved from precursors like 2,6-dibromophenol (B46663) by reacting with sodium methoxide (B1231860) in the presence of a copper catalyst, such as cuprous iodide.[8]

Q2: What types of catalysts are used for dimethoxyphenol synthesis?

Catalysts can be broadly categorized into chemical and enzymatic types:

  • Chemical Catalysts: Transition metal catalysts, particularly copper-based (e.g., copper nitrate, cuprous iodide, copper-phenanthroline complexes) and gold/palladium (Au/Pd) bimetallic catalysts, are common for oxidation and methoxylation reactions.[2][8][9] For methylation reactions using less reactive agents like dimethyl carbonate, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) are effective.[3][10]

  • Enzymatic Catalysts: Oxidoreductase enzymes, most notably laccase, are used for oxidative coupling reactions, such as the dimerization of 2,6-dimethoxyphenol.[11][12] These biocatalysts are valued for their high selectivity under mild reaction conditions.[11]

Q3: How do reaction conditions influence the yield and selectivity of the synthesis?

Reaction conditions are critical for controlling the outcome. Key parameters include:

  • Temperature: Temperature affects reaction rates and catalyst stability. For instance, in the synthesis of 2,6-dimethoxyphenol from pyrogallol and dimethyl carbonate, the optimal temperature range is 120-140°C.[3] For some copper-catalyzed reactions, high temperatures (e.g., 90°C) can lead to yields greater than 99%.[11]

  • pH: The pH is especially crucial for enzymatic reactions. Laccase-catalyzed synthesis of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) from 2,6-dimethoxyphenol is selectively achieved at a pH of 6.5.[11][12]

  • Solvent: The choice of solvent can significantly impact catalyst activity and product yield. Polar aprotic solvents like DMF or acetonitrile (B52724) are often used in chemical syntheses.[2][13]

  • Oxidant: For oxidative coupling or oxidation reactions, the presence and concentration of an oxidant like molecular oxygen are vital. Proper aeration or sparging of the reaction mixture is necessary.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common problem that can stem from several factors related to catalysts, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst

    • Troubleshooting: If using an enzyme like laccase, it may have denatured due to improper storage or exposure to extreme pH or temperature.[11] For chemical catalysts, verify the correct oxidation state, purity, and handling.[11] Sodium hydride (NaH), if used as a base, is particularly sensitive to moisture.[13]

    • Solution: Use a fresh batch of the catalyst or enzyme. If possible, confirm its activity with a standard assay before the experiment.[11] Ensure anhydrous conditions when using moisture-sensitive reagents.[13]

  • Cause 2: Suboptimal Reaction Conditions

    • Troubleshooting: The reaction environment (temperature, pressure, pH, solvent) is critical. For example, Williamson ether synthesis can require several hours at reflux to reach completion.[13] In laccase-catalyzed reactions, enzyme activity can drop drastically near neutral pH.[12]

    • Solution: Systematically optimize reaction conditions. For enzymatic reactions, adjust the buffer pH to the enzyme's optimal range (e.g., pH 6.5 for TMBP synthesis with laccase).[11][12] For chemical syntheses, adjust the temperature and reaction time based on literature protocols or systematic screening.[10][14]

  • Cause 3: Impure Starting Materials

    • Troubleshooting: Impurities in the substrate or solvent can poison the catalyst or lead to unwanted side reactions.[15]

    • Solution: Purify the starting materials before use. Techniques like recrystallization or distillation can be effective.[11] Use anhydrous solvents when necessary.[13]

  • Cause 4: Competing Side Reactions

    • Troubleshooting: Undesired parallel reactions can consume reactants and lower the yield of the target product. For example, in Williamson ether synthesis, the alkoxide base can promote E2 elimination as a competing pathway to the desired SN2 reaction.[13]

    • Solution: Adjust reaction conditions to favor the desired pathway. To minimize E2 elimination, consider using a less hindered base or running the reaction at a lower temperature.[13]

Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (pH, Temp, Solvent) Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst/enzyme. Verify activity. Check_Catalyst->Sol_Catalyst No Check_Substrate Is the Substrate Pure? Check_Conditions->Check_Substrate Yes Sol_Conditions Adjust pH (esp. for laccase). Optimize temperature and solvent choice. Check_Conditions->Sol_Conditions No Sol_Substrate Purify starting material via recrystallization or distillation. Check_Substrate->Sol_Substrate No End Re-run Experiment Check_Substrate->End Yes Sol_Catalyst->End Sol_Conditions->End Sol_Substrate->End

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Poor Selectivity / Multiple Products

Q: My reaction produces a mixture of products instead of the desired dimethoxyphenol. How can I improve selectivity?

A: Poor selectivity often arises from the catalyst's nature or non-optimal reaction conditions that allow for multiple reaction pathways.

  • Cause 1: Catalyst Choice

    • Troubleshooting: Different catalysts exhibit varying levels of selectivity for the same transformation. For instance, in lignin oxidation, the choice of catalyst can influence the relative yields of vanillin (B372448) and syringaldehyde.[6]

    • Solution: Screen different catalysts. Laccase enzymes, for example, can be highly selective in oxidative coupling reactions depending on the source of the enzyme and the reaction pH.[12] For chemical catalysts, ligand selection can be crucial in tuning selectivity.[15]

  • Cause 2: Reaction Conditions Favoring Side Products

    • Troubleshooting: The formation of isomers or byproducts can be highly sensitive to reaction parameters. In the formylation of 2,6-dimethoxyphenol, maintaining the temperature below 80°C is crucial to inhibit the formation of the 4-vinylsyringol byproduct.[1]

    • Solution: Carefully control reaction conditions. A design of experiments (DoE) approach can help identify the optimal parameters (e.g., temperature, concentration, reaction time) to maximize the yield of the desired product while minimizing others.[12]

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems used in the synthesis of dimethoxyphenols and related compounds.

Table 1: Comparison of Catalytic Systems for Dimethoxyphenol Synthesis

Starting MaterialCatalystMethylating/Oxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
PyrogallolTetrabutylammonium Bromide (TBAB)Dimethyl CarbonateMethanol (B129727)120-140N/AHigh[3]
2,6-DibromophenolCuprous IodideSodium MethoxideMethanol/DMFN/AN/A60[8]
ResorcinolTBAB (Phase Transfer)Dimethyl SulfateToluene/Water80866[10]
2,6-DimethoxyphenolLaccase EnzymeO₂ (Air)Acetate (B1210297) Buffer/Acetone (B3395972)30N/AN/A[11]
Ethanone derivativeCopper (II) NitrateO₂Acetonitrile1201099[2]

Key Experimental Protocols

Protocol 1: Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

This protocol describes the enzymatic synthesis of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a dimer of 2,6-dimethoxyphenol (2,6-DMP).[11][12]

Materials:

  • 2,6-Dimethoxyphenol (2,6-DMP)

  • Laccase (e.g., from Trametes pubescens or Botryosphaeria rhodina)

  • Sodium acetate buffer (0.1 M, pH 6.5 for optimal TMBP selectivity)

  • Acetone (for creating a monophasic system)

Procedure:

  • Prepare a solution of 2,6-DMP (e.g., 5 mM) in a mixture of sodium acetate buffer and acetone (e.g., 70:30 v/v).[11]

  • Equilibrate the solution to the enzyme's optimal temperature (e.g., 30-40°C).[11]

  • Initiate the reaction by adding the laccase enzyme (e.g., 50 U/mL).[11]

  • Stir the reaction mixture in the presence of air (oxygen) for the desired duration (e.g., up to 120 hours).[1][12]

  • Monitor the reaction progress using techniques like TLC or HPLC.

  • Upon completion, stop the reaction (e.g., by heat deactivation or solvent extraction).

  • Extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by recrystallization or column chromatography.

General Experimental Workflow A 1. Prepare Reactant Solution (Substrate, Solvent, Buffer) B 2. Equilibrate Temperature A->B C 3. Add Catalyst (e.g., Laccase, Cu(NO₃)₂) B->C D 4. Run Reaction (Stirring, Aeration if needed) C->D E 5. Monitor Progress (TLC, HPLC, GC-MS) D->E F 6. Reaction Quench / Workup E->F G 7. Product Extraction F->G H 8. Purification (Recrystallization, Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow for dimethoxyphenol synthesis experiments.

Protocol 2: Synthesis of 2,6-Dimethoxyphenol from Pyrogallol

This protocol is based on a method using a non-toxic methylating agent and a microreactor for continuous production.[3]

Materials:

  • Pyrogallol

  • Dimethyl carbonate

  • Tetrabutylammonium bromide (TBAB) catalyst

  • Methanol (solvent)

  • Microreactor setup

Optimized Reaction Conditions:

  • Molar Ratio (Pyrogallol : Dimethyl Carbonate): 1 : 2.1

  • Molar Ratio (Pyrogallol : TBAB): 1 : 0.005

  • Temperature: 120-140°C

  • Pressure: 5 MPa

  • Flow Rate: 2 mL/min

Procedure:

  • Prepare a feed solution by dissolving pyrogallol and the TBAB catalyst in methanol and dimethyl carbonate according to the specified molar ratios.

  • Set up the microreactor system, pre-heating it to the desired reaction temperature (120-140°C) and pressurizing it to 5 MPa.

  • Pump the feed solution through the microreactor at a constant flow rate (2 mL/min).

  • Collect the product mixture at the reactor outlet.

  • The byproducts of this reaction are methanol and carbon dioxide, simplifying post-treatment.[3]

  • Isolate the 2,6-dimethoxyphenol product from the reaction mixture, typically involving solvent evaporation and subsequent purification steps.

Key Factors in Catalyst Selection Catalyst Catalyst Selection Activity Activity Catalyst->Activity Selectivity Selectivity Catalyst->Selectivity Stability Stability & Lifespan Catalyst->Stability Cost Cost & Availability Catalyst->Cost Conditions Reaction Conditions (Mild vs. Harsh) Catalyst->Conditions

Caption: Key factors influencing the choice of catalyst for synthesis.

References

Troubleshooting inseparable mixture in dimethoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dimethoxyphenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,6-dimethoxyphenol (B48157) synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a breakdown of common causes and their solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. High temperatures can promote side reactions and product degradation, while low temperatures may lead to incomplete conversion.[1] For synthesis using pyrogallol (B1678534) and dimethyl carbonate in a microreactor, the optimal temperature range is typically 120-140°C.[1][2]

  • Incorrect Reactant Ratios: Fine-tuning the stoichiometry is crucial to favor the formation of the desired product.[1] For the reaction of pyrogallol with dimethyl carbonate, a molar ratio of 1:2.1 (pyrogallol:dimethyl carbonate) is preferred.[2]

  • Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts, indicated by the reaction mixture turning dark brown or black.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize this issue.[1]

  • Choice of Methylating Agent: While traditional methods may use highly toxic reagents like dimethyl sulfate, greener alternatives like dimethyl carbonate can be used effectively.[1] Using a microreactor setup with dimethyl carbonate can lead to cleaner reactions and fewer byproducts.[1][2]

  • Incomplete Extraction: 2,6-Dimethoxyphenol has some solubility in water, which can lead to lower yields if the extraction process is not thorough.[3]

Q2: I am observing significant side products and my mixture is hard to separate. How can I identify and minimize them?

The primary side products in the methylation of pyrogallol are other methylated isomers (e.g., 1,2,3-trimethoxybenzene) and dimers resulting from oxidative coupling.[1]

Identification of Impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities and isomers.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the desired product from its impurities.[1][4] Reverse-phase HPLC is a common method for this purpose.[1]

Minimization Strategies:

  • Control Reaction Temperature: As mentioned, high temperatures can promote the formation of side products.[1]

  • Optimize Reactant Ratios: Proper stoichiometry can favor the desired product.[1]

  • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon helps prevent the oxidation of phenolic compounds.[1]

  • Advanced Reactor Technology: The use of a microreactor can improve mixing and heat transfer, leading to higher yields and purity.[1][2]

Q3: My crude product is an inseparable mixture of isomers. What is the best purification strategy?

Separating isomers of dimethoxyphenol can be challenging due to their similar physical properties.[5] A combination of techniques is often necessary.

  • Column Chromatography: This is an excellent method for separating closely related impurities and isomers.[1][6] For dimethoxyphenol isomers, silica (B1680970) gel is a common stationary phase.[6] Specialized columns with unique stationary phases (e.g., Phenyl-Hexyl, PFP, Biphenyl) can enhance separation.[7]

  • Recrystallization: This technique can yield a very high-purity product and is effective at removing structurally different impurities.[1] However, it may not be effective for separating isomers with very similar solubility. Careful selection of the solvent system is critical for success.[1] A mixture of methanol (B129727) and water is commonly used for 2,6-dimethoxyphenol.[1][8]

  • Distillation: Simple distillation is effective for removing non-volatile impurities from large batches but may not efficiently separate isomers with close boiling points.[1]

  • Sublimation: Vacuum sublimation is another method that can be used to purify 2,6-dimethoxyphenol.[9]

Q4: I'm having trouble with the recrystallization of 2,6-dimethoxyphenol. What should I do?

Recrystallization issues are common. Here are some troubleshooting tips:

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form The solution is not supersaturated, or nucleation has not occurred.1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure 2,6-dimethoxyphenol. 3. Evaporate some of the solvent to increase the concentration and cool again.[1]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent needed for complete dissolution. 2. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.[1]
Oily Product Forms The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.1. Use a lower-boiling point solvent. 2. Re-dissolve the oil in more hot solvent and cool slowly.
Colored Product Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Q5: How can I accurately assess the purity of my final dimethoxyphenol product?

Several analytical methods can be used to determine the purity of your synthesized dimethoxyphenol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) before injection.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity assessment. A typical mobile phase consists of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • Melting Point Analysis: A sharp melting point range close to the literature value (50-57 °C for 2,6-dimethoxyphenol) indicates high purity.[9][10] A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of 2,6-Dimethoxyphenol [1][8]

  • Solvent Selection: A mixture of water and methanol is a commonly used solvent system. The ideal solvent is one in which 2,6-dimethoxyphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • Dissolution: Dissolve the crude 2,6-dimethoxyphenol in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot methanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Protocol 2: Purity Assessment by GC-MS [1]

  • Sample Preparation: Prepare a dilute solution of the 2,6-dimethoxyphenol sample in a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., a polysiloxane-based column) and a temperature program to separate the components of the mixture.

  • Detection & Analysis: The separated components are detected by the mass spectrometer. Identify the 2,6-dimethoxyphenol peak and any impurity peaks by comparing their mass spectra and retention times with known standards. Quantify the purity by integrating the peak areas.

Data Summary

Table 1: Reaction Conditions for 2,6-Dimethoxyphenol Synthesis

ParameterValueReference
Reactants Pyrogallol, Dimethyl Carbonate[2]
Catalyst Tetrabutylammonium Bromide (TBAB)[2]
Reactor Type Microreactor[2]
Temperature 120-140 °C[2]
Pressure 5 MPa[2]
Reactant Molar Ratio 1:2.1 (Pyrogallol:Dimethyl Carbonate)[2]
Catalyst Molar Ratio 1:0.005 (Pyrogallol:TBAB)[2]
Yield 86%[2]
Purity 97%[2]

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_end start_end process process decision decision outcome outcome problem problem start Start: Pyrogallol + Dimethyl Carbonate reaction Reaction in Microreactor (120-140°C, 5MPa, TBAB Catalyst) start->reaction workup Work-up: Methanol Recovery & Distillation reaction->workup purification Purification Step (Recrystallization or Chromatography) workup->purification product Pure 2,6-Dimethoxyphenol purification->product

Caption: General synthesis workflow for 2,6-dimethoxyphenol.

G problem problem check check action action result result start Problem: Inseparable Mixture or Low Purity identify Identify Impurities (GC-MS, HPLC, NMR) start->identify isomers Are impurities mainly isomers? identify->isomers oxidation Are impurities oxidation /side products? identify->oxidation isomers->oxidation No chroma Action: Column Chromatography isomers->chroma Yes optimize_cond Action: Optimize Reaction Conditions oxidation->optimize_cond Yes recryst Action: Fractional Crystallization chroma->recryst If still impure inert Use Inert Atmosphere (N2, Ar) optimize_cond->inert temp Adjust Temperature (120-140°C) optimize_cond->temp ratio Adjust Stoichiometry optimize_cond->ratio G decision decision method method info info start Crude Product Mixture q1 Are impurities structurally very different from product? start->q1 q3 Is the main impurity a positional isomer? q1->q3 No recryst Recrystallization q1->recryst Yes q2 Is the boiling point difference significant? distill Distillation q2->distill Yes subl Sublimation q2->subl No / Thermally Labile q3->q2 No chroma Column Chromatography q3->chroma Yes info_recryst High purity, but potential yield loss recryst->info_recryst info_distill Good for large scale & non-volatile impurities distill->info_distill info_chroma Excellent for isomer separation chroma->info_chroma

References

Technical Support Center: Crystallization of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the crystallization of 2,3-Dimethoxyphenol. Given that this compound is a liquid at room temperature, particular attention is given to challenges such as "oiling out" and the induction of crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not crystallizing and remaining a liquid or oil?

A1: this compound is a liquid at room temperature with a boiling point around 233-234°C.[1][2][3][4] Crystallization, therefore, requires cooling below ambient temperatures. If it remains an oil even upon cooling, this phenomenon, known as "oiling out," can be due to several factors:

  • Low Melting Point: The melting point of the compound may be lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[5]

  • High Impurity Content: The presence of impurities can significantly depress the melting point and interfere with the formation of a crystal lattice, leading to oiling out.[6] The common orange to brownish color of this compound suggests the presence of impurities.[2]

  • High Supersaturation: If the solution is too concentrated, the compound may precipitate out of solution too quickly as a supercooled liquid.

  • Inappropriate Solvent Choice: The solvent may not be ideal for promoting crystal growth for this specific compound.

Q2: What is a suitable solvent for the crystallization of this compound?

A2: While specific solubility data for this compound in a range of solvents is not extensively published, general principles for phenolic compounds can be applied. It is known to be soluble in chloroform.[2][3] For crystallization, an ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.[1] Given its liquid nature, a mixed-solvent system is often a good starting point.[7][8] Potential solvent systems to explore include:

Q3: How can I induce crystallization if my supersaturated solution fails to produce crystals?

A3: If crystals do not form spontaneously from a cooled, supersaturated solution, several techniques can be used to induce nucleation:[9]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: Introduce a "seed crystal" (a tiny crystal of pure this compound, if available) into the solution. This provides a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate a portion of the solvent and then allow it to cool again.[9]

  • Lower Temperature: Utilize a colder cooling bath, such as a salt-ice bath, to further decrease the solubility of the compound.[9]

Q4: My this compound is highly colored. Will this affect crystallization?

A4: Yes, color often indicates the presence of impurities, which can inhibit crystallization or become trapped in the crystal lattice, reducing purity.[6] If you observe significant color, consider a purification step prior to the final crystallization. Distillation is a common method for purifying phenols.[10] Alternatively, you can try to remove colored impurities during the crystallization process by adding a small amount of activated charcoal to the hot solution before filtration. However, charcoal should be used judiciously as it can also adsorb the desired product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Product "Oils Out" During Cooling 1. Melting point of the compound is below the solution temperature.[5]2. High concentration of impurities.[6]3. Solution is too concentrated (high supersaturation).1. Add more of the "good" solvent to decrease saturation and re-heat to dissolve the oil, then cool slowly.[5]2. Try a different solvent or a mixed-solvent system with a lower boiling point.3. Purify the crude material first (e.g., by distillation) to remove impurities.4. Cool the solution much more slowly to give molecules time to orient into a crystal lattice.
No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent used).[9]2. The compound has formed a stable supercooled liquid.1. Gently heat the solution to evaporate some of the solvent and increase the concentration. Re-cool the solution.[9]2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[9]3. Cool to a lower temperature using an ice-salt bath.
Very Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]2. The compound has significant solubility in the chosen solvent even at low temperatures.1. Before filtering, check for significant residue by dipping a glass rod in the mother liquor and letting it dry. If a large residue forms, concentrate the solution and re-cool.2. Ensure the solution is cooled for an adequate amount of time in an ice bath (at least 30 minutes) to maximize precipitation.[1]3. Consider a different solvent system where the compound has lower solubility at cold temperatures.
Crystals are Still Colored 1. Colored impurities are co-crystallizing with the product.2. Impurities were trapped in the crystal lattice due to rapid crystallization.1. Redissolve the crystals in a minimum of hot solvent, add a small amount of activated charcoal, perform a hot filtration, and recrystallize.2. Ensure the cooling process is slow to allow for the selective formation of pure crystals.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5150-42-5[2][3][12]
Molecular Formula C₈H₁₀O₃[3][12]
Molecular Weight 154.16 g/mol [3][12]
Appearance Clear orange to brownish liquid[2]
Boiling Point 233-234 °C (at 760 mmHg)[2][3][4]
Density ~1.182 g/mL at 25 °C[2][3]
Solubility Soluble in Chloroform[2][3]

Table 2: Suggested Solvents for Crystallization Screening

Solvent (Good)Anti-Solvent (Bad)Rationale & Comments
TolueneHexane / HeptaneA common non-polar/polar aprotic combination. Good for removing non-polar impurities.
Ethyl AcetateHexane / HeptaneA medium polarity system. Ethyl acetate is a good solvent for many organic compounds.
Ethanol / MethanolWaterA polar protic system. Phenols often have good solubility in alcohols. Water is an effective anti-solvent.[1][13]
IsopropanolWaterSimilar to Ethanol/Water but with a slightly less polar alcohol.

Experimental Protocols

Protocol 1: Low-Temperature Mixed-Solvent Crystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on small-scale trials, select a miscible solvent pair where this compound is soluble in the "good" solvent and insoluble in the "bad" solvent (anti-solvent). A good starting point is Toluene/Hexane or Ethanol/Water.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Toluene) at room temperature, just enough to dissolve the liquid compound.

  • Induce Supersaturation: While stirring, slowly add the "bad" solvent (e.g., Hexane) dropwise at room temperature until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to stand undisturbed. Begin cooling slowly, first to room temperature (if heated), then to 4°C (in a refrigerator), and finally to -10°C to -20°C (in a freezer) to induce crystallization. Slow cooling is crucial for forming pure crystals.[11]

  • Inducement (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod.[9]

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a pre-chilled funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold anti-solvent (or the mixed-solvent mixture) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Troubleshooting_Crystallization start Start with crude This compound (liquid) dissolve Dissolve in minimum amount of 'good' solvent start->dissolve add_antisolvent Add 'bad' solvent (anti-solvent) until solution is cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool Cool solution slowly (e.g., RT -> 4°C -> -20°C) clarify->cool oiling_out Product 'Oils Out'? cool->oiling_out check_crystals Crystals Formed? induce Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes oiling_out->check_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Add more 'good' solvent - Re-heat and cool slower - Consider pre-purification oiling_out->troubleshoot_oil Yes induce->cool end Pure Crystalline Product collect->end troubleshoot_oil->dissolve

Caption: Workflow for the crystallization of this compound.

Oiling_Out_Logic start Oiling Out Occurs cause1 Cause: High Impurity Level start->cause1 cause2 Cause: Cooling Too Rapidly start->cause2 cause3 Cause: High Supersaturation start->cause3 solution1 Solution: Pre-purify by distillation or charcoal treatment cause1->solution1 solution2 Solution: Decrease cooling rate. Use insulated container. cause2->solution2 solution3 Solution: Add more 'good' solvent to reduce concentration. cause3->solution3

Caption: Troubleshooting logic for the "oiling out" phenomenon.

References

Technical Support Center: Closed-Loop Optimization for Reaction Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Closed-loop Optimization for Reaction Conditions in Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to automated reaction optimization.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your closed-loop optimization experiments.

Hardware and Setup Issues
Issue IDQuestionPossible CausesSuggested Solutions
HW-001 Why is there no flow or an inconsistent flow rate from my pumps? 1. Air bubbles in the pump heads or solvent lines. 2. Worn pump seals. 3. Blockage in the fluid path. 4. Incorrect pump settings.1. Purge the pumps to remove any air. Ensure solvent lines are fully submerged in degassed solvents. 2. Perform routine maintenance and replace pump seals periodically. 3. Check for blockages in tubing and fittings. If precipitates are forming, consider using an ultrasound bath to break them up.[1] 4. Verify that the flow rate settings in the control software are correct.
HW-002 My reactor is showing an E01 "High Fluid Temperature" error. What should I do? 1. The thermocouple is reporting a fluid temperature of 109°C or greater. 2. The control module's internal temperature has exceeded 85°C.1. Use an external temperature-sensing device to verify the actual fluid temperature. If it is too high, cool the unit down by flowing cool material through it.[2] 2. Ensure the reactor has adequate ventilation and that the ambient temperature is within the operating limits.
HW-003 I'm observing a pressure build-up in my flow reactor. What's causing this? 1. Clogging of the reactor channels due to precipitate formation. 2. Blocked vent lines. 3. Gas evolution during the reaction.1. Use a larger diameter tubing or a reactor designed to handle solids. Consider introducing a solvent to dissolve the solids or using ultrasound to prevent clogging.[1] 2. Inspect and clear any blockages in the vent lines. 3. If the reaction evolves gas, ensure the system is properly vented.
Online Analysis and Data Acquisition Issues
Issue IDQuestionPossible CausesSuggested Solutions
DA-001 Why am I not seeing any peaks, or only seeing a flat line, from my online HPLC? 1. Detector or data transfer failure. 2. No injection is occurring. 3. The mobile phase is incorrect or contaminated. 4. Column issues such as contamination or degradation.1. Check the detector's baseline noise. If it's a flat line, inject a known test substance without the column to check the detector response.[3] 2. Ensure the sample is being drawn into the sample loop and that a pressure drop is observed at the beginning of the run.[3] 3. Check the mobile phase quality and composition.[4] 4. Properly maintain and replace columns as needed.[4]
DA-002 My online NMR spectra have very broad peaks. How can I fix this? 1. Poor shimming. 2. Inhomogeneous sample due to poor solubility. 3. The sample is too concentrated.1. Run a topshim before each long experiment.[5] 2. Try a different deuterated solvent to improve solubility.[6] 3. Dilute the sample.
DA-003 The results from my online analysis are not reproducible. What should I do? 1. Inconsistent sample injection volume. 2. Fluctuations in flow rate. 3. Inadequate temperature control. 4. Contamination in the system.1. Ensure the sample loop is completely filled for each injection. 2. Check for air bubbles in the pumps and ensure a consistent flow. 3. Use a column thermostat to maintain a stable temperature.[3] 4. Flush the system thoroughly between runs to prevent cross-contamination.
DA-004 My data is very noisy. How does this affect the optimization? 1. High measurement noise can slow down the convergence of the optimization algorithm. 2. Noisy data can lead the algorithm to explore suboptimal regions of the parameter space.1. Implement noise reduction strategies, such as signal averaging or using more robust analytical techniques. 2. Some Bayesian optimization workflows can be designed to co-optimize for the target property and the measurement noise by, for example, adjusting the measurement time.[1][7][8]
Optimization Algorithm and Software Issues
Issue IDQuestionPossible CausesSuggested Solutions
SW-001 My Bayesian optimization algorithm is not converging to an optimal solution. Why? 1. The initial dataset is not representative of the reaction space. 2. The chosen acquisition function is not suitable for the problem. 3. The surrogate model (e.g., Gaussian Process) is not well-suited for the reaction landscape. 4. The optimization is stuck in a local optimum.1. Ensure the initial experiments cover a diverse range of conditions to provide the algorithm with a good starting point.[9] 2. Experiment with different acquisition functions that balance exploration and exploitation. 3. Consider using different surrogate models, such as random forests, for discrete or mixed-variable optimization.[10] 4. Introduce more exploration into the algorithm's strategy to search a wider area of the parameter space.
SW-002 The software is displaying a communication error with one of the hardware components. 1. Loose or faulty communication cable. 2. Incorrect software configuration for the hardware. 3. The hardware component is not powered on or has malfunctioned.1. Check all cable connections between the computer and the hardware. 2. Verify that the correct drivers and communication protocols are selected in the software settings. 3. Ensure the device is powered on and check for any error indicators on the device itself.
SW-003 How do I choose the right optimization algorithm for my problem? 1. Different algorithms have different strengths and weaknesses depending on the nature of the optimization problem (e.g., number of objectives, variable types).1. For multi-objective optimizations, algorithms like EIMEGO and TSEMO have shown good performance. TSEMO may be preferable for problems with three or more objectives.[11][12] 2. Bayesian optimization is generally more efficient than Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) approaches, requiring fewer experiments to reach an optimum.[13][14]

Quantitative Data Summary

The choice of optimization algorithm can significantly impact the efficiency of finding the optimal reaction conditions. The following table provides a comparison of different optimization methods based on performance in various studies.

Optimization MethodTypical Number of Experiments to Reach OptimumKey AdvantagesKey Disadvantages
One-Factor-at-a-Time (OFAT) HighSimple to implement without mathematical modeling.Ignores interactions between factors, often leading to suboptimal results and requiring a large number of experiments.[13][15]
Design of Experiments (DoE) Medium to HighSystematically explores the parameter space and accounts for interactions between variables.Can require a substantial number of experiments to build an accurate model, especially for a large number of parameters.[12][13][14]
Bayesian Optimization (BO) Low to MediumHighly efficient, often requiring significantly fewer experiments than DoE and OFAT.[13][14] Balances exploration and exploitation to find the global optimum.[12]Performance is sensitive to the choice of surrogate model and acquisition function. Can be computationally expensive for high-dimensional spaces.[14]

Note: The number of experiments is highly dependent on the complexity of the reaction and the specific parameters being optimized.

Experimental Protocols

General Protocol for Setting up a Closed-Loop Reaction Optimization

This protocol outlines the general steps for setting up a closed-loop reaction optimization using a flow chemistry system (e.g., Uniqsis FlowSyn Maxi) integrated with an online HPLC for analysis.[16][17]

1. System Assembly and Preparation:

  • Assemble the flow reactor system, including pumps, reactor coils, back pressure regulator, and connections to the online HPLC.
  • Ensure all tubing and fittings are chemically compatible with the reagents and solvents to be used.
  • Prepare stock solutions of all reagents and solvents. Degas the solvents to prevent bubble formation in the system.
  • Prime the pumps with the appropriate solvents to remove any air from the lines.

2. Software Configuration:

  • Establish communication between the control software (e.g., Node-Red on a Raspberry Pi) and all hardware components (pumps, reactor, HPLC).[16]
  • Define the experimental parameters to be optimized in the software (e.g., temperature, residence time, reagent stoichiometry).
  • Configure the optimization algorithm (e.g., Bayesian optimization) with the desired objective function (e.g., maximize yield).
  • Set up the data acquisition parameters for the online HPLC, including the method for analysis and the frequency of injections.

3. Initial Experiments (Seeding the Algorithm):

  • Run a set of initial experiments to provide the optimization algorithm with a starting dataset. These initial conditions can be chosen based on prior knowledge of the reaction or a space-filling design like a Latin Hypercube.
  • For each experiment, the control software will set the reaction conditions, allow the reaction to reach a steady state, and then trigger the HPLC to inject a sample.

4. Automated Optimization Loop:

  • The HPLC will analyze the sample and the resulting data (e.g., peak area of the product) will be sent back to the control software.
  • The software will calculate the reaction outcome (e.g., yield).
  • The optimization algorithm will use this new data point to update its model of the reaction landscape and suggest the next set of experimental conditions.[16]
  • This closed-loop process of running an experiment, analyzing the result, and suggesting new conditions will continue iteratively until a stopping criterion is met (e.g., a certain number of experiments have been run, or the optimum has converged).

5. Data Analysis and Post-Processing:

  • Once the optimization is complete, analyze the data to identify the optimal reaction conditions.
  • The data can also be used to understand the relationships between the different reaction parameters and the outcome.

Visualizations

General Closed-Loop Optimization Workflow

ClosedLoopWorkflow cluster_system Automated Synthesis Platform OptimizationAlgorithm Optimization Algorithm (e.g., Bayesian) OptimizationAlgorithm->OptimizationAlgorithm ControlSoftware Control Software OptimizationAlgorithm->ControlSoftware Suggests Next Experiment ControlSoftware->OptimizationAlgorithm Calculated Outcome (e.g., Yield) FlowReactor Flow Reactor ControlSoftware->FlowReactor Set Reaction Parameters OnlineAnalysis Online Analysis (e.g., HPLC, NMR) FlowReactor->OnlineAnalysis Reaction Output OnlineAnalysis->ControlSoftware Analytical Data User User Input (Define Goals & Parameters) User->OptimizationAlgorithm Initial Conditions

Caption: A diagram illustrating the general workflow of a closed-loop optimization system for chemical synthesis.

Troubleshooting Logic for No Product Detected

TroubleshootingNoProduct Start No Product Detected in Online Analysis CheckAnalysis Inject Known Standard? Start->CheckAnalysis AnalysisOK Analytical Method OK CheckAnalysis->AnalysisOK Yes AnalysisFail Troubleshoot Analytical Instrument (e.g., HPLC) CheckAnalysis->AnalysisFail No CheckFlow Is Flow Rate Correct? FlowOK Flow Rate OK CheckFlow->FlowOK Yes FlowFail Troubleshoot Pumps & Flow Path CheckFlow->FlowFail No CheckReaction Reaction Conditions (Temp, Time) Correct? ReactionOK Reaction Conditions OK CheckReaction->ReactionOK Yes ReactionFail Correct Reaction Parameters CheckReaction->ReactionFail No CheckReagents Reagents Correctly Prepared & Plumbed? ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ReagentsFail Check Reagent Preparation & Lines CheckReagents->ReagentsFail No AnalysisOK->CheckFlow FlowOK->CheckReaction ReactionOK->CheckReagents InvestigateKinetics Investigate Reaction Kinetics/Compatibility ReagentsOK->InvestigateKinetics

Caption: A decision tree for troubleshooting the absence of product in a closed-loop synthesis experiment.

Frequently Asked Questions (FAQs)

1. What is closed-loop optimization in chemical synthesis?

Closed-loop optimization, also known as self-optimization, is an automated process for finding the ideal conditions for a chemical reaction.[16] It involves a cycle where an experiment is performed by an automated reactor, the outcome is measured by an online analytical instrument, and an optimization algorithm uses that result to decide the next set of experimental conditions to try.[16]

2. What are the main components of a closed-loop optimization system?

A typical system consists of:

  • An automated reactor , often a continuous flow reactor, that can precisely control reaction parameters.[16]

  • An online analytical instrument , such as an HPLC or NMR, to measure the reaction outcome in real-time.[16]

  • Control software that integrates the reactor and analytical instrument.

  • An optimization algorithm , like Bayesian optimization, that suggests new experimental conditions based on previous results.[16]

3. What are the advantages of using closed-loop optimization?

The main advantages include:

  • Efficiency: It can find optimal reaction conditions much faster and with fewer experiments compared to traditional methods like OFAT and DoE.[13][14]

  • Reproducibility: Automation reduces human error and ensures that experiments are performed with high precision.

  • Data-richness: The process generates a large amount of high-quality data that can provide a deeper understanding of the reaction.

4. How do I handle reactions that produce solids?

Solid formation can be a significant challenge in flow chemistry as it can clog the reactor.[1] Potential solutions include:

  • Using a reactor with a wider channel diameter.

  • Introducing a co-solvent to keep byproducts in solution.

  • Applying ultrasound to break up precipitates as they form.[1]

5. What should I do if my optimization seems to be exploring random or nonsensical conditions?

This can happen if the algorithm is in a highly "exploratory" phase, especially at the beginning of an optimization. If it persists, it could indicate:

  • Noisy data: High levels of noise in the analytical data can confuse the algorithm.

  • Inappropriate model: The surrogate model may not be a good fit for the reaction.

  • Poor initial data: The initial experiments may not have provided enough information for the algorithm to build a useful model.

Consider checking your analytical method for sources of noise and providing the algorithm with a more diverse set of initial experiments.

6. Can I optimize for more than one objective at a time?

Yes, multi-objective optimization is possible. For example, you can simultaneously optimize for high yield and high selectivity. This requires using a multi-objective optimization algorithm that can handle the trade-offs between the different objectives.[11][12]

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 2,3-Dimethoxyphenol and 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Antioxidant Potential

In the realm of antioxidant research, the nuanced structural differences between isomers can lead to significant variations in biological activity. This guide provides a detailed comparison of the antioxidant properties of two constitutional isomers: 2,3-Dimethoxyphenol and 2,6-Dimethoxyphenol. While both are members of the methoxyphenol class of compounds, their antioxidant capacities, as suggested by available data, are not equivalent. This document synthesizes experimental data from various antioxidant assays, outlines detailed experimental protocols, and explores the potential signaling pathways influenced by these compounds.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing a comprehensive set of antioxidant activity values for both this compound and 2,6-Dimethoxyphenol across a range of standardized assays are limited in publicly available literature. However, existing research on related methoxyphenols and theoretical considerations can provide valuable insights.

Studies on 2,6-Dimethoxyphenol have frequently highlighted its notable antioxidant properties, which are significantly enhanced upon dimerization. Enzymatic oxidation of 2,6-Dimethoxyphenol, often catalyzed by laccase, results in the formation of a dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. This dimer has been shown to possess approximately double the antioxidant activity of the 2,6-Dimethoxyphenol monomer in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.[1]

Further experimental studies are required to provide a definitive quantitative comparison between this compound and 2,6-Dimethoxyphenol across a standardized panel of antioxidant assays.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the most commonly employed antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[1]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound, 2,6-Dimethoxyphenol)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds and positive control in the same solvent as the DPPH solution. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the plate in the dark at room temperature for a defined period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTSo+ radical cation, leading to a reduction in its characteristic blue-green color.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTSo+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTSo+ radical cation.

  • Dilution of ABTSo+ Solution: Before use, dilute the ABTSo+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTSo+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[1]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Test compounds

  • Positive control (e.g., FeSO₄, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[2]

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.[1]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare an AAPH solution in phosphate buffer immediately before use. Prepare a series of dilutions of the test compounds and Trolox in phosphate buffer.

  • Reaction Mixture: In a black 96-well plate, add the sample or standard solution to the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

  • Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken kinetically over a period of time (e.g., 60-90 minutes).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflows

While the direct antioxidant activities of this compound and 2,6-Dimethoxyphenol are of primary interest, their potential to modulate cellular signaling pathways is also a critical area of investigation for drug development professionals. Phenolic compounds, in general, are known to interact with various signaling cascades, often exerting protective effects against oxidative stress-induced cellular damage.

One of the key pathways implicated in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.[1] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. It is plausible that both 2,3- and 2,6-Dimethoxyphenol, as phenolic compounds, could modulate this pathway.

Further research is necessary to elucidate the specific effects of this compound and 2,6-Dimethoxyphenol on the Keap1-Nrf2 pathway and other relevant signaling cascades, such as the NF-κB and MAPK pathways, which are also known to be influenced by phenolic antioxidants.

Below are graphical representations of a typical experimental workflow for antioxidant assays and a simplified diagram of the Keap1-Nrf2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., DPPH, ABTS, FRAP, ORAC) mix Mix Reagents and Samples in Microplate/Cuvette reagent->mix sample Prepare Sample and Standard Dilutions sample->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1->Ub targets Nrf2 for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Simplified Keap1-Nrf2 signaling pathway for cellular antioxidant response.

References

A Comparative Analysis of the Biological Effects of Dimethoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyphenol isomers, a class of phenolic compounds characterized by a benzene (B151609) ring substituted with one hydroxyl and two methoxy (B1213986) groups, have garnered significant interest in the scientific community for their diverse biological activities. The position of the methoxy groups on the phenol (B47542) ring profoundly influences their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comprehensive comparative analysis of the antioxidant, antimicrobial, anti-inflammatory, and tyrosinase-inhibiting effects of various dimethoxyphenol isomers, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the available quantitative data for the biological activities of different dimethoxyphenol isomers. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data from various sources should be interpreted with caution.

Table 1: Comparative Antioxidant Activity of Dimethoxyphenol Isomers

IsomerAntioxidant Activity (IC50, µM) - DPPH AssayNotes
2,3-DimethoxyphenolData not availableGas-phase acidity studies suggest antioxidant potential.[1]
2,4-DimethoxyphenolPotent radical-scavenging activity noted.[2]Showed greater activity than eugenol (B1671780) and isoeugenol.[2]
2,5-DimethoxyphenolData not availableTheoretical acidity order suggests antioxidant capacity.[1]
2,6-DimethoxyphenolData not available in direct comparisonDimerization via laccase oxidation enhances antioxidant activity.[3]
3,4-DimethoxyphenolData not available in direct comparisonPotent antioxidant effect isolated from bacterial fermentation broth.
3,5-DimethoxyphenolData not available in direct comparisonGas-phase acidity studies suggest antioxidant potential.[1]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Antimicrobial Activity of Dimethoxyphenol Isomers

IsomerMinimum Inhibitory Concentration (MIC, mM) vs. S. aureusMinimum Inhibitory Concentration (MIC, mM) vs. E. coliNotes
This compoundData not availableData not availableStudied for its antimicrobial effects.[3]
2,4-DimethoxyphenolData not availableData not available
2,5-DimethoxyphenolData not availableData not available
2,6-DimethoxyphenolData not availableData not available
3,4-DimethoxyphenolExhibits broad-spectrum antimicrobial activity.Exhibits broad-spectrum antimicrobial activity.Plant-derived phenylpropanoid compound.
3,5-DimethoxyphenolData not availableData not available

Lower MIC values indicate higher antimicrobial activity.

Table 3: Comparative Anti-inflammatory Activity of Dimethoxyphenol Isomers

IsomerCOX-2 Inhibition (IC50, µM)Notes
This compoundData not available
2,4-DimethoxyphenolData not available
2,5-DimethoxyphenolData not available
2,6-DimethoxyphenolData not available
3,4-DimethoxyphenolData not availableA structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, showed marked inhibition of prostaglandin (B15479496) biosynthesis.[4]
3,5-DimethoxyphenolData not available

Lower IC50 values indicate higher inhibitory activity.

Table 4: Comparative Tyrosinase Inhibitory Activity of Dimethoxyphenol Isomers

IsomerTyrosinase Inhibition (IC50, µM)Notes
This compoundData not available
2,4-DimethoxyphenolData not available
2,5-DimethoxyphenolData not available
2,6-DimethoxyphenolData not available
3,4-DimethoxyphenolHas tyrosinase-inhibiting activity.Can be used as a whitening agent in cosmetics.
3,5-DimethoxyphenolData not available

Lower IC50 values indicate higher inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (dimethoxyphenol isomers) at various concentrations, and a reference antioxidant (e.g., Trolox or ascorbic acid).

  • Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB) or agar (B569324) (MHA), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compounds, and a positive control antibiotic.

  • Procedure (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the test compounds in MHB in a 96-well microplate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorescent probe), test compounds, and a known COX-2 inhibitor (e.g., celecoxib).

  • Procedure (In Vitro Assay):

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control for a specific time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA or a specific fluorescent probe).

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the tyrosinase enzyme, which is responsible for melanin (B1238610) synthesis.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), test compounds, and a known tyrosinase inhibitor (e.g., kojic acid).

  • Procedure:

    • In a 96-well plate, mix the tyrosinase enzyme with the test compound or vehicle control.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period.

    • Initiate the reaction by adding L-DOPA.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm at regular intervals.

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100 where V_control is the initial velocity without the inhibitor, and V_inhibitor is the initial velocity with the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The biological effects of dimethoxyphenol isomers are often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for their investigation.

experimental_workflow cluster_assays In Vitro Biological Assays cluster_cell Cell-Based Assays cluster_pathway Signaling Pathway Analysis antioxidant Antioxidant (DPPH, etc.) pathway_analysis Identification of Modulated Pathways (NF-κB, MAPK) antioxidant->pathway_analysis Provides initial clues antimicrobial Antimicrobial (MIC) antimicrobial->pathway_analysis anti_inflammatory Anti-inflammatory (COX-2) anti_inflammatory->pathway_analysis tyrosinase Tyrosinase Inhibition cell_culture Cell Culture (e.g., Macrophages) treatment Treatment with Dimethoxyphenol Isomers cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_expression Gene Expression (RT-PCR) treatment->gene_expression protein_analysis->pathway_analysis gene_expression->pathway_analysis

Experimental workflow for investigating the biological effects of dimethoxyphenol isomers.

Anti-inflammatory Signaling Pathways

Many phenolic compounds, likely including dimethoxyphenol isomers, exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_genes activates transcription DMP Dimethoxyphenols DMP->IKK inhibit p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates Pro_inflammatory_genes2 Pro-inflammatory Genes AP1_nucleus->Pro_inflammatory_genes2 activates transcription DMP2 Dimethoxyphenols DMP2->TAK1 inhibit

Modulation of NF-κB and MAPK signaling pathways by dimethoxyphenols.

Structure-Activity Relationship Insights

The biological activity of dimethoxyphenol isomers is intrinsically linked to the position of the two methoxy groups relative to the hydroxyl group.

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is related to their ability to donate a hydrogen atom from the hydroxyl group. The presence of electron-donating methoxy groups can stabilize the resulting phenoxyl radical, thereby enhancing antioxidant activity. The position of these groups influences the O-H bond dissociation enthalpy. For instance, methoxy groups at the ortho and para positions to the hydroxyl group generally increase antioxidant activity more effectively than a meta substitution.[1]

  • Antimicrobial Activity: The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The lipophilicity of the molecule, which is influenced by the methoxy groups, can affect its ability to penetrate the bacterial cell wall and membrane.

  • Anti-inflammatory Activity: The ability to inhibit enzymes like COX-2 and modulate signaling pathways such as NF-κB and MAPK is crucial for anti-inflammatory effects. The specific stereochemistry of the dimethoxyphenol isomer will determine its binding affinity to the active sites of these enzymes and its interaction with signaling proteins.

  • Tyrosinase Inhibition: Phenolic compounds can inhibit tyrosinase by chelating the copper ions in the active site of the enzyme or by acting as alternative substrates. The structural similarity of the dimethoxyphenol to the natural substrate, L-tyrosine, will dictate its inhibitory potential.

Conclusion and Future Directions

This comparative guide highlights the significant but varied biological activities of dimethoxyphenol isomers. While there is evidence for their antioxidant, antimicrobial, anti-inflammatory, and tyrosinase-inhibiting properties, a clear, comprehensive, and comparative quantitative dataset is still lacking in the literature. The position of the methoxy groups is a critical determinant of activity, and understanding the precise structure-activity relationships is key to unlocking their full therapeutic potential.

Future research should focus on systematic, head-to-head comparative studies of all dimethoxyphenol isomers using standardized assays. Elucidating the specific molecular targets and detailed mechanisms of action for each isomer will be crucial for their development as novel therapeutic agents in the fields of medicine, cosmetics, and food science. The information provided in this guide serves as a foundational resource for researchers embarking on such investigations.

References

Validating 2,3-Dimethoxyphenol as a Myeloperoxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,3-dimethoxyphenol's potential as a myeloperoxidase (MPO) inhibitor against other known inhibitors. Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while essential for pathogen defense, can also contribute to tissue damage in a variety of inflammatory diseases. As such, the inhibition of MPO is a promising therapeutic strategy. This document outlines the comparative efficacy of various MPO inhibitors, supported by experimental data, and provides detailed experimental protocols for validation.

Data Presentation: Quantitative Comparison of Myeloperoxidase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of other myeloperoxidase inhibitors. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorChemical ClassIC50 Value (µM)Reference
This compound (and related derivatives) MethoxyphenolData not available for this compound specifically. Structurally similar methoxyphenol derivatives show IC50 values of 0.9 and 8.5 [1][2]
4-Aminobenzoic acid hydrazide (ABAH)Hydrazide0.5[3]
AscochitineFungal Phytotoxin25.8[3]
EugenolPhenolic Compound19.2[4]
Compound 2a (ferulic acid analog)Methoxyphenol derivative0.9[1][2]
Compound 3 (ferulic acid analog)Methoxyphenol derivative8.5[1][2]
Chalcone DerivativesChalcone0.05 - 0.828[5]

Experimental Protocols

In Vitro Myeloperoxidase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against MPO by measuring the oxidation of a chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).[6]

Materials:

  • Human Myeloperoxidase (MPO) enzyme

  • Assay Buffer (e.g., 150 mM sodium phosphate (B84403) buffer, pH 5.4)

  • Hydrogen peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution

  • Test inhibitor compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

  • Sulfuric acid (2 M) for stopping the reaction

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MPO in Assay Buffer.

    • Prepare a fresh solution of H₂O₂ in Assay Buffer (e.g., 0.75 mM).[6]

    • Prepare the TMB substrate solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer at pH 5.4).[6]

    • Prepare serial dilutions of the test inhibitor compounds in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add 10 µL of the sample or test inhibitor solutions at various concentrations.[6]

    • Include a vehicle control (e.g., DMSO) and a positive control (a known MPO inhibitor).

    • Add 80 µL of the H₂O₂ solution to each well.[6]

    • Initiate the reaction by adding 110 µL of the TMB substrate solution to all wells.[6]

  • Measurement:

    • Incubate the plate at 37°C for 5 minutes.[6]

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.[6]

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization

MPO_Signaling_Pathway Myeloperoxidase-Mediated Inflammatory Signaling Pathway cluster_neutrophil Neutrophil Activation cluster_extracellular Extracellular Space cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates NADPH_Oxidase NADPH Oxidase Neutrophil->NADPH_Oxidase Activates MPO_Granules Azurophilic Granules (MPO storage) Neutrophil->MPO_Granules Triggers H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 Produces MPO_Release MPO Release (Degranulation) MPO_Granules->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) (Reactive Oxygen Species) MPO->HOCl Catalyzes H2O2->HOCl Cl Chloride (Cl⁻) Cl->HOCl Tissue_Damage Tissue Damage & Inflammation HOCl->Tissue_Damage Causes 2_3_DMP This compound (Inhibitor) 2_3_DMP->MPO Inhibits

Caption: MPO-Mediated Inflammatory Signaling Pathway.

MPO_Inhibitor_Workflow Experimental Workflow for MPO Inhibitor Validation Start Start: Compound (this compound) In_Vitro_Assay In Vitro MPO Inhibition Assay Start->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Data_Comparison Compare with Known Inhibitors IC50_Determination->Data_Comparison Mechanism_Study Mechanism of Action Studies (Optional) Data_Comparison->Mechanism_Study Cell_Based_Assay Cell-Based Assays (e.g., Neutrophils) Mechanism_Study->Cell_Based_Assay In_Vivo_Models In Vivo Models of Inflammation Cell_Based_Assay->In_Vivo_Models Efficacy_Validation Validate Therapeutic Efficacy In_Vivo_Models->Efficacy_Validation

Caption: Experimental Workflow for MPO Inhibitor Validation.

References

A Comparative Investigation of the Antioxidant Mechanisms in Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antioxidant mechanisms of common methoxyphenols, offering a valuable resource for researchers, scientists, and drug development professionals. It details the primary chemical pathways through which these compounds exert their antioxidant effects and presents supporting quantitative data from established experimental assays.

Introduction to Methoxyphenols as Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases.[1][2] Phenolic compounds are a major class of antioxidants capable of mitigating oxidative stress.[1] Their efficacy is primarily due to the hydroxyl (-OH) group on an aromatic ring, which can donate a hydrogen atom to stabilize a free radical.[1]

The methoxyphenol scaffold, characterized by at least one methoxy (B1213986) (-OCH3) group on the phenolic ring, is a core structure in many biologically active compounds, including guaiacol, vanillin, and eugenol. The position and number of methoxy groups modulate the antioxidant activity by influencing the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.[1]

Primary Antioxidant Mechanisms

Methoxyphenols exert their antioxidant effects primarily through three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The predominant mechanism is heavily influenced by factors such as the solvent polarity, pH, and the structure of the methoxyphenol itself.[3][4] In nonpolar solvents, HAT is generally favored, while the SPLET mechanism becomes more significant in polar solvents.[4][5]

G cluster_mechanisms Antioxidant Mechanisms of Methoxyphenols (ArOH) cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer - Proton Transfer (SET-PT) cluster_splet Sequential Proton Loss - Electron Transfer (SPLET) ArOH Methoxyphenol (ArOH) ArO_rad Phenoxyl Radical (ArO●) ArOH->ArO_rad H● Transfer ArOH_cat_rad Radical Cation (ArOH●+) ArOH->ArOH_cat_rad e- Transfer ArO_anion Phenoxide Anion (ArO-) ArOH->ArO_anion H+ Loss cluster_hat cluster_hat cluster_set cluster_set cluster_splet cluster_splet R Free Radical (R●) RH_hat Neutralized Radical (RH) R->RH_hat H● Gain R_anion Anion (R-) R->R_anion RH_splet_h Protonated Radical (RH+) R_anion_splet Anion (R-) R->R_anion_splet ArO_rad_set Phenoxyl Radical (ArO●) ArOH_cat_rad->ArO_rad_set H+ Loss RH_set Neutralized Radical (RH) R_anion->RH_set H+ Gain ArO_rad_splet Phenoxyl Radical (ArO●) ArO_anion->ArO_rad_splet e- Transfer

Caption: Primary mechanisms of radical scavenging by methoxyphenolic antioxidants.

Comparative Data on Antioxidant Activity

The antioxidant capacity of methoxyphenols can be quantified using various assays. The half-maximal inhibitory concentration (IC50) from DPPH and ABTS assays represents the concentration required to scavenge 50% of the radicals, with lower values indicating higher potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to protect a fluorescent probe from damage.

CompoundCommon NameAssayIC50 / Activity ValueReference
2-MethoxyphenolGuaiacolMycelial Growth (EC50)1.838 mM[6][7]
4-Hydroxy-3-methoxybenzaldehydeVanillinDPPH (IC50)0.81 µg/mL[8]
4-Hydroxy-3-methoxybenzaldehydeVanillinORAC1.81 ± 0.19 (Trolox Equivalents)[9][10]
4-Allyl-2-methoxyphenolEugenolDPPH (% Inhibition at 200ppm)88.94% ± 0.23%[11]
4-Allyl-2-methoxyphenolEugenolLipid Peroxidation (% Inhibition at 15µg/mL)96.7%[12]
4-Allyl-2-methoxyphenolEugenolORAC2.12 ± 0.08 (Trolox Equivalents)[9][10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the antioxidant potential of different compounds. Below are detailed protocols for three widely used methods.

G cluster_workflow Generalized Antioxidant Assay Workflow prep 1. Reagent & Sample Preparation react 2. Reaction Initiation (Mix Sample + Reagent) prep->react incubate 3. Incubation (Time & Temp. Specific) react->incubate measure 4. Spectrophotometric Measurement (e.g., Absorbance) incubate->measure analyze 5. Data Analysis (% Inhibition, IC50) measure->analyze

Caption: A generalized workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[1][13]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[1][13]

  • Sample Preparation : Prepare a series of dilutions of the test methoxyphenol compound and a standard antioxidant (e.g., Vitamin C or Trolox) in methanol.[8]

  • Reaction : Add a small volume of the sample or standard solution (e.g., 0.5 mL) to a larger volume of the DPPH solution (e.g., 3 mL). A blank containing only methanol is also prepared.[13]

  • Incubation : Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[1][13]

  • Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8]

  • Calculation : The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[8]

  • IC50 Determination : Plot the % RSA against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[1][14]

  • ABTS•+ Generation : Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue/green ABTS•+ chromophore.[15][16]

  • Reagent Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[14][16]

  • Sample Preparation : Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Reaction : Add a small aliquot of the sample or standard to the diluted ABTS•+ solution.

  • Incubation : Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement : Record the decrease in absorbance at 734 nm.[14]

  • Calculation : Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a peroxyl radical generator like AAPH.[17][18]

  • Reagent Preparation : Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and a standard (Trolox). All solutions are typically made in a phosphate (B84403) buffer (pH 7.4).[19]

  • Assay Setup : In a 96-well black microplate, add the fluorescein (B123965) solution to each well, followed by either the blank, standard (Trolox), or the test compound.[20][21]

  • Incubation : Incubate the plate at 37°C for a set time (e.g., 30 minutes) to allow for thermal equilibration.[19][20]

  • Reaction Initiation : Add the AAPH solution to all wells to initiate the oxidative reaction.[20]

  • Measurement : Immediately place the plate in a fluorescence microplate reader. Monitor the decay of fluorescence kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents (TE).[18]

Conclusion

Methoxyphenols are a promising class of antioxidants whose activity is dictated by their chemical structure and the surrounding environment.[1] The presence and position of the methoxy group influence the dominant antioxidant mechanism, whether it be Hydrogen Atom Transfer, Single Electron Transfer, or Sequential Proton Loss Electron Transfer.[3] Standardized assays such as DPPH, ABTS, and ORAC provide quantitative data to compare the efficacy of different derivatives like guaiacol, eugenol, and vanillin.[2] This comparative guide provides the foundational mechanistic understanding and detailed experimental protocols necessary for researchers to further explore and develop novel antioxidant agents based on the methoxyphenol scaffold.

References

Unambiguous Structural Confirmation of 2,3-Dimethoxyphenol Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. In the case of substituted phenols, such as 2,3-dimethoxyphenol and its derivatives, overlapping signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra can often lead to ambiguity. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by revealing through-bond correlations between nuclei, enabling confident structural confirmation.

This guide provides a comparative overview of the key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural confirmation of dimethoxyphenol derivatives. To illustrate the application of these techniques, we will use veratraldehyde (3,4-dimethoxybenzaldehyde), a structural isomer of this compound, as a representative example due to the availability of well-documented NMR data. The principles and workflows described are directly applicable to the analysis of this compound derivatives.

Comparative Analysis of 2D NMR Techniques

The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive picture of the molecular structure. Each technique offers unique insights into the connectivity of atoms within the molecule.

2D NMR TechniqueInformation ProvidedKey Application for Dimethoxyphenol Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).Identifies adjacent protons on the aromatic ring and any side chains, helping to establish the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence)Reveals one-bond correlations between protons and their directly attached carbons.Unambiguously assigns the protonated carbons in the molecule, including the aromatic CH groups and the methoxy (B1213986) groups.
HMBC (Heteronuclear Multiple Bond Correlation)Displays correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4).Establishes the connectivity between different parts of the molecule, for instance, linking the methoxy protons to their attached aromatic carbons and confirming the relative positions of substituents.

Experimental Data for Veratraldehyde (3,4-dimethoxybenzaldehyde)

The following tables summarize the assigned ¹H and ¹³C NMR data and the expected key 2D correlations for veratraldehyde. This data serves as a template for the analysis of this compound derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Veratraldehyde in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (-CHO)9.84 (s, 1H)190.9
27.43 (d, J=1.8 Hz, 1H)110.0
3-150.0
4-154.0
56.98 (d, J=8.1 Hz, 1H)108.8
67.41 (dd, J=8.1, 1.8 Hz, 1H)126.8
3-OCH₃3.95 (s, 3H)56.1
4-OCH₃3.96 (s, 3H)56.2

Table 2: Key 2D NMR Correlations for Veratraldehyde

Correlation TypeFrom Proton(s)To Proton(s) / Carbon(s)Inferred Connectivity
COSY H-5 (6.98 ppm)H-6 (7.41 ppm)H-5 is adjacent to H-6 on the aromatic ring.
HSQC H-2 (7.43 ppm)C-2 (110.0 ppm)Direct one-bond attachment of H-2 and C-2.
H-5 (6.98 ppm)C-5 (108.8 ppm)Direct one-bond attachment of H-5 and C-5.
H-6 (7.41 ppm)C-6 (126.8 ppm)Direct one-bond attachment of H-6 and C-6.
3-OCH₃ (3.95 ppm)3-OCH₃ (56.1 ppm)Direct one-bond attachment of methoxy protons and carbon.
4-OCH₃ (3.96 ppm)4-OCH₃ (56.2 ppm)Direct one-bond attachment of methoxy protons and carbon.
HMBC H-1 (9.84 ppm)C-2 (110.0 ppm), C-6 (126.8 ppm)Aldehyde group is adjacent to C-2 and C-6.
H-2 (7.43 ppm)C-1 (190.9 ppm), C-3 (150.0 ppm), C-4 (154.0 ppm), C-6 (126.8 ppm)H-2 is two bonds from C-1, C-3 and C-6, and three bonds from C-4.
H-5 (6.98 ppm)C-3 (150.0 ppm), C-4 (154.0 ppm), C-6 (126.8 ppm)H-5 is two bonds from C-4 and C-6, and three bonds from C-3.
3-OCH₃ (3.95 ppm)C-3 (150.0 ppm)The methoxy group at 3.95 ppm is attached to C-3.
4-OCH₃ (3.96 ppm)C-4 (154.0 ppm)The methoxy group at 3.96 ppm is attached to C-4.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR spectra of dimethoxyphenol derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width for the 2D experiments.

  • COSY:

    • Pulse Program: Standard 'cosygpqf' or similar.

    • Number of Scans: 4-8 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Acquisition Time: Approximately 0.2-0.3 seconds.

    • Spectral Width: Cover all proton signals.

  • HSQC:

    • Pulse Program: Standard 'hsqcedetgpsp' (for multiplicity editing) or similar.

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • HMBC:

    • Pulse Program: Standard 'hmbcgplpndqf' or similar.

    • Number of Scans: 16-64 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).

3. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all 2D spectra.

  • Calibrate the chemical shifts using the residual solvent signal or an internal standard (e.g., TMS).

Visualization of the Structural Confirmation Workflow

The logical flow of information from the various 2D NMR experiments to the final confirmed structure can be visualized as follows.

G H_NMR 1H NMR (Proton Chemical Shifts, Multiplicities, Integrals) Substructures Identify Spin Systems & Functional Groups H_NMR->Substructures C_NMR 13C NMR & DEPT (Carbon Chemical Shifts, Protonation State) C_NMR->Substructures COSY COSY (H-H Connectivity) COSY->Substructures HSQC HSQC (Direct C-H Connectivity) HSQC->Substructures HMBC HMBC (Long-Range C-H Connectivity) Connectivity Assemble Fragments & Determine Connectivity HMBC->Connectivity Substructures->Connectivity Confirmation Confirm Final Structure Connectivity->Confirmation

Caption: Workflow for structural confirmation using 2D NMR.

This workflow demonstrates how data from 1D and 2D NMR experiments are integrated to first identify molecular fragments and then assemble them into the final, confirmed chemical structure.

Alternative Analytical Techniques

While 2D NMR is a definitive method for structural elucidation, other techniques can provide complementary information.

Table 3: Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Provides the exact 3D structure of a molecule in the solid state.Unambiguous structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can suggest structural motifs.High sensitivity, requires very small sample amounts.Does not provide definitive information on isomerism or the precise connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O).Fast and non-destructive.Provides limited information on the overall molecular skeleton.

Purity Assessment of 2,3-Dimethoxyphenol: A Comparative Guide to Reverse Phase HPLC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For phenolic compounds such as 2,3-Dimethoxyphenol, a versatile intermediate in organic synthesis, reverse phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and reliable analytical technique.[1] This guide provides a comparative analysis of RP-HPLC columns for the purity assessment of this compound, with a focus on supporting experimental protocols and data presentation.

Introduction to RP-HPLC for Phenolic Compound Analysis

Reverse phase HPLC is a powerful method for separating, identifying, and quantifying components in a mixture.[2] In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar.[3] For phenolic compounds, this technique allows for excellent separation based on their hydrophobicity.[1] The choice of stationary phase, particularly the column, is a critical parameter that influences the resolution, peak shape, and overall efficiency of the separation. The most common stationary phases for this purpose are silica-based and chemically modified with alkyl chains, such as octadecyl (C18) and octyl (C8) silanes.[4]

This guide will compare the performance of a standard C18 column with a C8 column for the purity analysis of this compound.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. Below are the protocols for sample preparation and HPLC analysis.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Prior to injection, filter both solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method

The following HPLC conditions are a robust starting point for the analysis of this compound and can be adapted as needed.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[5]

  • Columns:

    • Alternative 1: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Alternative 2: C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Logical Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of a synthesized compound like this compound using HPLC.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting A Weigh this compound (Standard and Sample) B Dissolve in Mobile Phase (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System E Separation on Reverse Phase Column (C18 or C8) D->E F Detect at 275 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Compare with Reference Standard H->I J Generate Report with Chromatograms and Tables I->J cluster_inputs Input Parameters cluster_process Chromatographic Process cluster_outputs Performance Metrics A Analyte Properties (e.g., Polarity) D Differential Partitioning between Stationary and Mobile Phases A->D B Column Chemistry (C18 vs. C8) B->D C Mobile Phase Composition C->D E Retention Time D->E F Resolution D->F G Peak Shape D->G

References

Quantitative Determination of 2,3-Dimethoxyphenol in Complex Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-Dimethoxyphenol in complex matrices is crucial for various applications, ranging from environmental monitoring to pharmacokinetic studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection between HPLC and GC-MS for the quantitative analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC is a robust and versatile technique suitable for a wide range of phenolic compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.

Table 1: Comparison of HPLC-UV and GC-MS for the Quantitative Analysis of Dimethoxyphenol Isomers

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.
Typical Analyte Non-volatile or thermally labile compounds.Volatile or semi-volatile compounds (derivatization may be required for polar analytes).
Sample Preparation Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).LLE, SPE, Derivatization (e.g., silylation) to increase volatility and thermal stability.
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can achieve lower detection limits, often in the pg/mL to low ng/mL range.
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range.Can achieve lower quantification limits, often in the low ng/mL range.
Linearity Good linearity over a wide concentration range is commonly achieved (R² > 0.99).Excellent linearity over a wide concentration range is commonly achieved (R² > 0.99).
Recovery Generally ranges from 80% to 110%, depending on the sample matrix and extraction method.Generally ranges from 80% to 110%, depending on the sample matrix and extraction method.
Throughput Can be high, with typical run times of 10-30 minutes per sample.Can be lower due to longer run times and potential need for derivatization.
Strengths Robust, versatile, suitable for a wide range of phenolic compounds without derivatization.High sensitivity and specificity, provides structural information for analyte confirmation.
Limitations Lower sensitivity compared to GC-MS, potential for matrix interference affecting UV detection.May require derivatization for polar compounds, not suitable for thermally labile analytes.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining accurate quantitative data. The following protocols are representative for the analysis of dimethoxyphenol isomers in complex matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater, Plasma)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the sample (e.g., 100 mL of wastewater or 1 mL of plasma diluted with acidified water) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid). Load the sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis (with subsequent derivatization if necessary).

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline for the analysis of phenolic compounds and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 270-280 nm for phenolic compounds).

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following protocol is based on a validated method for the determination of 3,5-dimethoxyphenol (B141022) in biological specimens and can be adapted for this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The extracted and dried sample residue is derivatized to increase volatility. A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions for the derivatized this compound would need to be determined from its mass spectrum.

  • Quantification: Based on a calibration curve prepared from derivatized standard solutions of this compound of known concentrations.

Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Complex_Sample Complex Sample (e.g., Wastewater, Plasma) Extraction Extraction (LLE or SPE) Complex_Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification GCMS_Analysis->Quantification

Caption: General experimental workflow for the quantitative analysis of this compound.

Method_Selection Start Start: Need to quantify This compound High_Sensitivity Is high sensitivity (pg/mL) required? Start->High_Sensitivity Thermally_Labile Is the analyte or matrix thermally labile? High_Sensitivity->Thermally_Labile No GC_MS Choose GC-MS High_Sensitivity->GC_MS Yes Thermally_Labile->GC_MS No HPLC_UV Choose HPLC-UV Thermally_Labile->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method for this compound.

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

A Comparative Guide to the COX-2 Inhibitory Potential of Methoxyphenols: Evaluating 2,3-Dimethoxyphenol Against Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of COX-2 Inhibition by Methoxyphenols

The following table summarizes the available 50% inhibitory concentration (IC50) values for COX-2 inhibition by various methoxyphenols. It is important to note the absence of publicly available, direct experimental IC50 data for 2,3-dimethoxyphenol's COX-2 inhibition.

CompoundStructureCOX-2 IC50 (µM)Comments
This compound Data not availableFurther experimental evaluation is required.
Guaiacol (B22219) (2-Methoxyphenol) Not explicitly quantified in reviewed studies, but shown to inhibit LPS-stimulated COX-2 gene expression.[1]The phenolic hydroxyl group is considered crucial for its anti-inflammatory activity.[1]
Eugenol (B1671780) (4-Allyl-2-methoxyphenol) 0.37 (for PGE2 production)This value reflects the inhibition of prostaglandin (B15479496) E2 production, a downstream product of COX-2 activity.[2] Some studies suggest eugenol does not directly inhibit COX-2 gene expression in LPS-stimulated macrophages.[1]
Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) Not explicitly quantified in reviewed studies, but shown to inhibit LPS-stimulated COX-2 gene expression.[1]Demonstrated potent anti-inflammatory activity among the 2-methoxyphenols studied.[1]
Syringol (2,6-Dimethoxyphenol) Data not available for direct COX-2 inhibition, but shown to decrease the expression of COX-2 in edematous tissues.[2]Possesses anti-inflammatory properties by modulating various signaling pathways.[2]

Experimental Protocols

A common method for determining the COX-2 inhibitory activity of a compound is through an in vitro fluorometric assay. The following protocol is a generalized procedure based on commercially available COX-2 inhibitor screening kits.

In Vitro Fluorometric COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX-2 reduces PGG2 to PGH2, and a fluorescent probe is oxidized in this process, leading to a measurable increase in fluorescence. An inhibitor of COX-2 will reduce the rate of this fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in the assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the COX Assay Buffer, COX Probe, and Heme.

  • Enzyme and Inhibitor Incubation:

    • Add the reaction mixture to the wells of the 96-well plate.

    • Add the test compound dilutions, positive control, and vehicle control (solvent alone) to their respective wells.

    • Add the diluted human recombinant COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 5-10 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing Key Processes

To better understand the context of COX-2 inhibition and the experimental procedures involved, the following diagrams have been generated.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methoxyphenols Methoxyphenols Methoxyphenols->COX-2 Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->Arachidonic Acid PLA2

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep incubation Incubate COX-2 with Methoxyphenol or Control prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measurement Measure Fluorescence Kinetically reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Caption: Experimental Workflow for COX-2 Inhibition Assay.

Discussion and Future Directions

The available data suggests that several methoxyphenols possess anti-inflammatory properties, with some acting through the inhibition of COX-2 expression or activity. The presence and position of the methoxy (B1213986) group, as well as other substituents on the phenol (B47542) ring, appear to be important for activity. For instance, both guaiacol (2-methoxyphenol) and vanillin (4-hydroxy-3-methoxybenzaldehyde) have been shown to inhibit COX-2 gene expression, highlighting the potential of the methoxyphenol scaffold.[1]

However, the lack of direct, quantitative COX-2 inhibitory data for this compound and other analogs like syringol (2,6-dimethoxyphenol) represents a significant knowledge gap. To establish a clear structure-activity relationship and to fully assess the potential of these compounds as selective COX-2 inhibitors, further research is imperative.

It is recommended that future studies undertake a systematic evaluation of a series of dimethoxyphenols and other related methoxyphenols using a standardized in vitro COX-2 inhibition assay, such as the fluorometric method detailed above. This would allow for a direct and quantitative comparison of their potencies and would elucidate the impact of the number and position of methoxy groups on inhibitory activity. Such studies would be invaluable for the rational design and development of novel and potentially safer anti-inflammatory agents.

References

A Comparative Guide to the Synthetic Routes of Dimethoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyphenols (DMPs) are a class of organic compounds that serve as versatile precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their value stems from the specific arrangement of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, which dictates their reactivity and suitability for various applications. This guide provides a comparative analysis of common synthetic routes for six major isomers of dimethoxyphenol, offering quantitative data, detailed experimental protocols, and visual pathways to aid in methodological selection.

Comparative Summary of Synthetic Routes

The selection of a synthetic route for a specific dimethoxyphenol isomer often depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance of specific reagents. The following table summarizes key quantitative data for representative syntheses of each isomer.

IsomerStarting MaterialKey Reagents/ReactionYield (%)Key AdvantagesKey Disadvantages
2,3-DMP Pyrogallol carboxylic acid 3,4-dimethyl etherDecarboxylation (Heat under vacuum)~48%Simple, single-step transformation.Moderate yield, requires specific starting material.
2,5-DMP 1,4-Dimethoxybenzene (B90301)Gattermann reaction (Zn(CN)₂, AlCl₃, HCl) then Baeyer-Villiger Oxidation~73% (Gattermann step)Good yield for the initial formylation step.Multi-step process, uses toxic cyanide reagents.
2,6-DMP Pyrogallic acidDimethyl carbonate, Tetrabutylammonium (B224687) bromideHigh"Green" methylating agent, high yield.Requires microreactor for continuous production.
3,4-DMP VeratraldehydeBaeyer-Villiger Oxidation (m-CPBA, K₂CO₃)~96%High yield, mild conditions.Peroxyacids can be hazardous.
3,5-DMP Phloroglucinol (B13840)Methanol (B129727), Hydrochloric acid (gas)~53%Utilizes common starting materials.Moderate yield, requires handling of HCl gas.

Synthetic Pathways and Experimental Protocols

Below are the detailed synthetic pathways, including visualizations and experimental protocols, for each dimethoxyphenol isomer.

Synthesis of 2,3-Dimethoxyphenol (Pyrogallol 1,2-dimethyl ether)

This route involves the thermal decarboxylation of a substituted carboxylic acid.

G start Pyrogallol carboxylic acid 3,4-dimethyl ether product This compound start->product Heat (150°C) Reduced Pressure

Caption: Decarboxylation to form this compound.

Experimental Protocol: Pyrogallol carboxylic acid 3,4-dimethyl ether (40 g, 0.2 mole) is heated in an oil bath at 150°C under reduced pressure (17 mm). The acid decarboxylates, and the resulting this compound distills at 120-125°C. The product is then redistilled at atmospheric pressure, and the fraction boiling at 232-234°C is collected. This procedure yields approximately 15 g (48.2%) of the final product.

Synthesis of 2,5-Dimethoxyphenol

A common pathway to 2,5-disubstituted aromatic compounds starts with 1,4-dimethoxybenzene. The Gattermann reaction introduces a formyl group, which can then be converted to a hydroxyl group via the Baeyer-Villiger oxidation.

G cluster_0 Step 1: Gattermann Formylation cluster_1 Step 2: Baeyer-Villiger Oxidation start 1,4-Dimethoxybenzene intermediate 2,5-Dimethoxybenzaldehyde (B135726) start->intermediate 1. Zn(CN)₂, AlCl₃, HCl 2. H₂O, Reflux intermediate2 2,5-Dimethoxybenzaldehyde product 2,5-Dimethoxyphenol intermediate2->product m-CPBA or other peroxyacid Followed by hydrolysis

Caption: Two-step synthesis of 2,5-Dimethoxyphenol.

Experimental Protocol (Gattermann Formylation): In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, place 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g). Cool the mixture in an ice bath and pass dry HCl gas through it with rapid stirring until saturation. Add finely powdered AlCl₃ (44 g) and raise the temperature to 45°C. Maintain this temperature for 3-5 hours while a slow stream of HCl continues to pass through. Pour the mixture into 500 ml of 3N HCl and reflux for 30 minutes. After cooling, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts, remove the solvent, and distill the remaining oil under vacuum. The main fraction distills at 154°C/18 mmHg, yielding 2,5-dimethoxybenzaldehyde (73%). This intermediate is then oxidized using a standard Baeyer-Villiger protocol.[1]

Synthesis of 2,6-Dimethoxyphenol (B48157) (Syringol)

A green and efficient method for synthesizing 2,6-dimethoxyphenol uses pyrogallic acid and dimethyl carbonate in a microreactor.

G start Pyrogallic Acid + Dimethyl Carbonate product 2,6-Dimethoxyphenol start->product Tetrabutylammonium bromide (catalyst) Microreactor (120-140°C, 5MPa)

Caption: Microreactor synthesis of 2,6-Dimethoxyphenol.

Experimental Protocol: This method utilizes a microreactor for continuous production.[2] Pyrogallic acid and dimethyl carbonate (molar ratio 1:2.1) are mixed with a catalytic amount of tetrabutylammonium bromide (0.005 mol equivalent).[2] The mixture is pumped through a microreactor at a flow rate of 2 mL/min. The reaction is maintained at a temperature of 120-140°C and a pressure of 5 MPa.[2] The output stream is collected, and after recovery of the methanol byproduct and solvent, the 2,6-dimethoxyphenol product is obtained by distillation. This method is reported to have high yield and purity, with methanol and carbon dioxide as the only byproducts.[2]

Synthesis of 3,4-Dimethoxyphenol (B20763)

The Baeyer-Villiger oxidation provides an efficient route to 3,4-dimethoxyphenol from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).[3] This reaction involves the insertion of an oxygen atom between the carbonyl group and the aromatic ring.[4][5][6]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis start Veratraldehyde (3,4-Dimethoxybenzaldehyde) intermediate Formate Ester Intermediate start->intermediate m-Chloroperbenzoic acid (m-CPBA) Dichloromethane (B109758), 20°C, 15h intermediate2 Formate Ester Intermediate product 3,4-Dimethoxyphenol intermediate2->product Potassium Carbonate (K₂CO₃) Methanol, 20°C, 0.5h

Caption: Baeyer-Villiger synthesis of 3,4-Dimethoxyphenol.

Experimental Protocol: To a solution of 3,4-dimethoxybenzaldehyde (B141060) (1.50 g, 9.03 mmol) dissolved in dichloromethane (25 mL), 3-chloroperbenzoic acid (m-CPBA, 77%, 2.23 g, 9.93 mmol) is added.[3] The mixture is stirred at room temperature for 15 hours. The reaction is quenched by adding dimethyl sulfide (B99878) (1 mL) and washed sequentially with a saturated aqueous solution of Na₂SO₃ (3 x 20 mL) and brine (20 mL). The organic phase is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is dissolved in methanol (23 mL), and potassium carbonate (2.49 g, 18.05 mmol) is added. The mixture is stirred at room temperature for 30 minutes. The product is then isolated via standard workup procedures to yield 3,4-dimethoxyphenol (reported yield: 96%).[3]

Synthesis of 3,5-Dimethoxyphenol (B141022)

This isomer is commonly prepared by the partial methylation of phloroglucinol. Controlling the stoichiometry of the methylating agent is key to maximizing the yield of the desired dimethylated product over mono- and tri-methylated byproducts.

G start Phloroglucinol + Methanol product 3,5-Dimethoxyphenol start->product Hydrochloric acid (gas) Reflux

Caption: Synthesis of 3,5-Dimethoxyphenol from Phloroglucinol.

Experimental Protocol: Anhydrous phloroglucinol (400 g) is dissolved in 2.4 L of anhydrous methanol. A stream of dry hydrochloric acid gas is bubbled through the solution, which is then refluxed for 8 hours. After cooling, the reaction mixture is neutralized with a solution of sodium hydroxide (B78521) in methanol. The precipitated sodium chloride is filtered off, and the methanol is removed by heating on a water bath under reduced pressure. The resulting crude 3,5-dimethoxyphenol is purified by fractional distillation at a temperature of 122-134°C and a pressure of 1.1 mm Hg. The final product is a white crystalline solid obtained in a 53% yield.[7]

References

A Comparative Guide to the Conformational Analysis of 2,3-Dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and researchers, understanding the conformational landscape of a molecule like 2,3-dimethoxyphenol and its derivatives is paramount. These compounds, featuring a phenol (B47542) backbone with two adjacent methoxy (B1213986) groups, are scaffolds in various pharmacologically active agents. Their ability to interact with biological targets is intimately linked to their three-dimensional shape and the relative orientation of their functional groups.

This guide provides a comparative overview of the methods used for the conformational analysis of this compound derivatives, supported by experimental and computational data from related compounds. We will delve into the primary techniques, present quantitative data in a structured format, and provide detailed experimental protocols.

Factors Influencing Conformation in this compound Derivatives

The conformational preferences of this compound derivatives are primarily governed by a delicate balance of several interactions:

  • Intramolecular Hydrogen Bonding: A key interaction is the potential for a hydrogen bond between the phenolic hydroxyl (-OH) group and the oxygen atom of the adjacent methoxy (-OCH₃) group at the C2 position. This interaction significantly stabilizes conformations where these groups are in proximity.

  • Steric Hindrance: The two methoxy groups at positions C2 and C3 are in close proximity, leading to steric repulsion. This repulsion influences the rotational positions (dihedral angles) of the methoxy groups relative to the benzene (B151609) ring and to each other.

  • Electronic Effects: The interplay of lone pairs on the oxygen atoms with the aromatic π-system affects the rotational barriers of the methoxy groups. Rotation of a methoxy group out of the plane of the aromatic ring can alter these electronic interactions.[1]

These competing factors result in a complex potential energy surface with several possible stable conformers.

Comparative Analysis of Conformational States

The stable conformations of methoxyphenol derivatives are often characterized by the dihedral angles of the methoxy and hydroxyl groups relative to the aromatic ring. While specific experimental data for this compound is scarce in the literature, analysis of related compounds like 2-methoxyphenol (guaiacol) and other dimethoxybenzene derivatives provides significant insight.

For instance, in 2-methoxyphenol, the anti-syn (AS) conformer, which allows for an intramolecular hydrogen bond, is overwhelmingly dominant (99.64%).[2] This highlights the powerful role of hydrogen bonding in dictating conformational preference. In this compound, a similar O-H···O hydrogen bond with the C2-methoxy group is expected to be a major stabilizing factor.

The table below summarizes typical findings from computational and experimental studies on methoxy-substituted aromatic compounds, which can be extrapolated to understand this compound derivatives.

Compound FamilyMethodKey FindingsReference
Aromatic Methoxy CompoundsDFT Calculations & NMROut-of-plane methoxy groups exhibit unusual ¹³C NMR chemical shifts (~62 ppm vs. the typical ~56 ppm).[1] This is attributed to changes in the virtual molecular orbital space rather than conjugation effects.[1][1]
2-MethoxyphenolNMR & DFTThe conformer with an intramolecular OH···O hydrogen bond is dominant.[2] This is confirmed by a significant deshielding of the hydroxyl proton in ¹H NMR.[2][2]
Dimethoxybenzene DerivativesX-ray CrystallographyIn the solid state, methoxy groups often lie in or close to the plane of the aromatic ring, unless forced out by steric hindrance. Torsion angles are typically below 12°.[3][3]
5,6-Dimethoxy-1-indanoneDFT & X-rayThe most stable conformer, confirmed by Potential Energy Surface (PES) scans, shows the two methoxy groups oriented in opposite planes to minimize steric repulsion.[4][4]
Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for studying conformations in solution. Chemical shifts and coupling constants are highly sensitive to the local electronic and spatial environment of nuclei.

  • ¹H NMR: The chemical shift of the phenolic proton can be a clear indicator of intramolecular hydrogen bonding. A downfield shift (deshielding) suggests the proton is involved in a hydrogen bond.[2]

  • ¹³C NMR: The chemical shift of the methoxy carbon can reveal its orientation relative to the aromatic ring. Atypical shifts can indicate an out-of-plane conformation.[1][5]

  • Nuclear Overhauser Effect (NOE): NOE data can provide through-space distance information between protons, helping to establish the relative orientation of the methoxy and hydroxyl groups.

2. X-ray Crystallography X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles. This offers a static picture of the lowest-energy conformer in the crystal lattice.

3. Computational Chemistry Theoretical calculations are indispensable for exploring the entire conformational landscape and understanding the energetics of different conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that offers a good balance between accuracy and computational cost. It is widely used to optimize the geometries of different conformers, calculate their relative energies, and predict spectroscopic properties like NMR chemical shifts.[1][2]

  • Conformational Search Algorithms: Methods like molecular mechanics (MM) are often used for an initial, rapid scan of the potential energy surface to identify possible low-energy conformers before refining them with higher-level methods like DFT.[6]

Experimental and Computational Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling and acquire data for a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • If necessary, perform 2D NMR experiments like COSY, HSQC, HMBC, and NOESY/ROESY to aid in signal assignment and identify spatial proximities.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the observed chemical shifts with those predicted from DFT calculations or with data from related known compounds.

    • Analyze the chemical shift of the hydroxyl proton and the methoxy carbons for conformational insights.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD).[7]

    • Cool the crystal in a stream of nitrogen gas (e.g., 100 K or 273 K) to minimize thermal motion.[7]

    • Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw data, including corrections for Lorentz and polarization effects and absorption.[7]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model by full-matrix least-squares methods on F² using software like SHELXL.[7] This process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles that define the molecule's conformation in the solid state.

Protocol 3: DFT Computational Analysis
  • Initial Structure Generation: Build the 3D structure of the this compound derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify potential low-energy structures. This can be done by rotating the key dihedral angles (C-C-O-H and C-C-O-C) in steps (e.g., 30°).

    • Use a low-cost method like molecular mechanics (e.g., MMFF) or a semi-empirical method for the initial search.

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of each identified conformer using DFT. A common choice of method is the B3LYP functional with a basis set like 6-31G(d) or larger.[8]

    • Perform a frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Analysis:

    • Compare the relative energies (including zero-point vibrational energy corrections) of all stable conformers to determine their populations according to the Boltzmann distribution.

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.

    • Simulate NMR spectra using methods like GIAO and compare the calculated chemical shifts with experimental data to validate the predicted dominant conformer in solution.

Visualizations

Conformational_Isomers cluster_A Conformer A (H-Bonded) cluster_B Conformer B (No H-Bond) cluster_C Conformer C (Steric Clash) A Planar OH and OMe(C2) Intramolecular H-Bond B Rotated OH group No Intramolecular H-Bond A->B Rotation of OH (Energy Barrier) C Rotated OMe(C2) and OMe(C3) High Steric Strain A->C Rotation of OMe (High Energy Barrier) B->C Rotation of OMe

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Compound NMR_Xray NMR Spectroscopy & X-ray Crystallography Compound->NMR_Xray Preparation Conf_Search Conformational Search (MM) Compound->Conf_Search Modeling Exp_Data Spectra & Crystal Structure NMR_Xray->Exp_Data Data Acquisition Final_Analysis Conformational Profile Exp_Data->Final_Analysis Comparison DFT_Opt DFT Optimization & Frequency Calculation Conf_Search->DFT_Opt Low-energy candidates Comp_Data Relative Energies & Predicted Spectra DFT_Opt->Comp_Data Energetics Comp_Data->Final_Analysis Validation

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dimethoxyphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dimethoxyphenol, a compound commonly used in synthetic chemistry. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, with immediate access to an eyewash station and safety shower.

Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2]

  • Body Protection: A lab coat should be worn at all times.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in accordance with federal, state, and local regulations.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3][5]

Step 1: Waste Collection and Segregation

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.

  • Identify Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder in its original or a compatible, clearly labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.[6]

    • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag.[6]

  • Incompatible Substances: this compound is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[2] Ensure that waste streams containing this compound are kept separate from these substances to avoid violent reactions.

Step 2: On-Site Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Container Management:

    • Waste containers must be in good condition, compatible with the chemical, and always kept securely closed except when adding waste.[6][7]

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[3][7] The date of waste generation should also be included.[3]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[2] Secondary containment should be used to capture any potential leaks.[6]

Step 3: Final Disposal

  • Contact Environmental Health & Safety (EH&S): Arrange for waste removal by contacting your institution's EH&S department or a licensed chemical waste disposal contractor.[3][4] You will likely need to submit a hazardous waste pickup request form.[3][7]

  • Regulatory Compliance: The disposal method will be determined by the licensed waste disposal facility, often involving incineration at high temperatures in a specially equipped incinerator.[4] Chemical waste generators are responsible for ensuring the waste is accurately classified and handled in compliance with all regulations.[8]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill:

    • For liquid spills, absorb the material with an inert substance like sand, vermiculite, or a commercial sorbent pad.

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.

  • Collect and Dispose: Place the absorbed material or swept solids into a suitable, labeled container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 154.16 g/mol [1]
Boiling Point 233-234 °C
Density 1.182 g/mL at 25 °C
Flash Point 109 °C (228.2 °F) - closed cup
Storage Temperature Store in a cool, dry place.[2][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage cluster_2 Phase 3: Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatibles (Bases, Oxidizers, etc.) B->C D Collect in Labeled, Compatible 'Hazardous Waste' Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Move to SAA F Ensure Container is Securely Closed E->F G Use Secondary Containment F->G H Complete Hazardous Waste Pickup Request Form G->H When Container is Full or Ready for Disposal I Arrange Pickup with EH&S or Licensed Contractor H->I J Waste Transported for Incineration/Final Disposal I->J

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 2,3-Dimethoxyphenol (CAS No. 5150-42-5), including personal protective equipment (PPE) recommendations, first aid procedures, and operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standards/Notes
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Must be worn where there is a potential for splashing.[2] Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemically resistant gloves (e.g., butyl rubber or neoprene).Inspect gloves before use.
Body Protection A fully buttoned lab coat. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is recommended.Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator.Use a respirator when ventilation is inadequate or when handling large quantities. Follow OSHA respirator regulations in 29CFR 1910.134 or European Standard EN 149.[1]

Hazard Identification and First Aid

This compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[1][3] In case of exposure, immediate and appropriate first aid is critical.

Exposure Route Symptoms First Aid Measures
Inhalation Causes respiratory tract irritation.[1]Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear.[1][2]
Skin Contact Causes skin irritation.[1]Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[1]
Eye Contact Causes eye irritation.[1]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1][2]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are essential to maintain a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling and before eating.[1]

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Spill Management:

  • In case of a spill, absorb it with an inert material such as dry sand or earth.[1]

  • Place the absorbed material into a designated chemical waste container.[1]

  • Clean the spill area thoroughly, using appropriate protective equipment.[1]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2]

  • Waste material should be disposed of in an approved waste disposal plant.[2]

  • Do not dispose of down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh/Measure this compound in Fume Hood C->D Begin Work E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Quench Reaction & Work-Up F->G Procedure Complete L In Case of Spill: Absorb with Inert Material F->L Spill Occurs M In Case of Exposure: Follow First Aid Procedures F->M Exposure Occurs H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste in Labeled Containers H->I J Decontaminate Work Area I->J K Remove PPE & Wash Hands J->K N Notify Supervisor & Seek Medical Attention L->N M->N

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.